Reactive Red 4
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
17681-50-4 |
|---|---|
Molecular Formula |
C32H23ClN8NaO14S4 |
Molecular Weight |
930.3 g/mol |
IUPAC Name |
tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H23ClN8O14S4.Na/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16;/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39); |
InChI Key |
CUOROLOHDZKKOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Other CAS No. |
17681-50-4 |
Related CAS |
16480-43-6 (Parent) |
Synonyms |
cibacron brilliant red 3B-A Procion Reactive Red 4 Procion Reactive Red 4, tetrasodium salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Reactive Red 4 (C.I. 18105)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of Reactive Red 4 (C.I. 18105), a monochlorotriazine azo dye. The information is curated for professionals in research and development, offering detailed data and experimental protocols.
Core Chemical and Physical Properties
This compound is a synthetic anionic dye known for its vibrant red shade and its ability to form covalent bonds with substrates, leading to excellent colorfastness.[1] It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2]
Identity and Structure
The dye is classified as a single azo compound containing a reactive monochlorotriazine group.[2] This group is key to its functionality, allowing it to react with hydroxyl or amino groups on fibers under alkaline conditions.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | tetrasodium 5-(benzoylamino)-3-[[5-[[4-chloro-6-[(4-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-2,7-disulfonate |
| C.I. Generic Name | This compound |
| C.I. Number | 18105[2] |
| CAS Number | 17681-50-4[1][2][3] |
| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄[1][2][3] |
| Molecular Weight | 995.21 g/mol [1][2] |
| Synonyms | Cibacron Brilliant Red 3B-A, Procion this compound, Red B[1][3] |
Caption: 2D Chemical Structure of this compound (tetrasodium salt).
Physicochemical Properties
The physical properties of this compound make it suitable for aqueous dyeing processes. Its multiple sulfonate groups ensure good water solubility.
Table 2: Physicochemical Data for this compound
| Property | Value | Conditions |
| Appearance | Deep red / Red to purple powder[2] | Ambient |
| Water Solubility | 50 g/L[2] | 25 °C |
| UV-Vis λmax | ~524 nm | In water (Value for structurally similar C.I. Reactive Red 5)[4] |
| Color Fastness (ISO) | Light: 4-5, Soaping: 4-5[2] | Cotton |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process involving the sequential reaction of key aromatic intermediates with a triazine core.[3] The general manufacturing method involves condensation, diazotization, and coupling reactions.[2]
General Synthesis Pathway
The process begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitution reactions.
Caption: General synthesis workflow for this compound.
Experimental Protocols
Protocol for Dyeing Cotton Fabric
This protocol describes a standard laboratory procedure for dyeing cotton with this compound using an exhaustion method. The process involves three key stages: exhaustion, fixation, and wash-off.[5][6]
Materials and Reagents:
-
Scoured and bleached cotton fabric
-
This compound dye
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃, Soda Ash)
-
Non-ionic soaping agent
-
Laboratory dyeing machine or water bath
Procedure:
-
Dye Bath Preparation:
-
Set the liquor-to-material ratio (M:L), typically 1:20 (e.g., 200 mL water for 10 g of fabric).[7]
-
Calculate the required amount of dye based on the weight of fabric (% owf - on weight of fabric). For a 1% shade on 10 g of fabric, use 0.1 g of dye.
-
Make a paste of the dye with a small amount of cold water, then dissolve it completely with hot water (~80°C).[7]
-
-
Exhaustion Phase:
-
Add the dissolved dye solution to the dye bath.
-
Introduce the wetted cotton fabric into the dye bath at a starting temperature of 40°C.
-
Add the required amount of salt (e.g., 60 g/L NaCl) in two portions over 15-20 minutes.[7][8] The salt acts as an electrolyte to promote dye migration from the solution to the fiber.[6]
-
Run the dyeing process for 30-45 minutes to allow for dye exhaustion.[7]
-
-
Fixation Phase:
-
After exhaustion, add the alkali, sodium carbonate (e.g., 15-20 g/L), to the dye bath. This raises the pH to 10.5-11, which is necessary to catalyze the covalent reaction between the dye's triazine ring and the hydroxyl groups of the cellulose.[6][7]
-
Continue the dyeing process for another 30-60 minutes for fixation.[7]
-
-
Wash-off:
-
Drain the dye bath and rinse the fabric thoroughly with cold water until the water runs clear.
-
Prepare a soaping bath with a non-ionic soap (e.g., 2 g/L).
-
Boil the dyed fabric in the soaping solution for 10-15 minutes to remove any unfixed or hydrolyzed dye.[7] This step is critical for achieving good wash fastness.
-
Rinse with hot water, then cold water, and air dry.
-
Caption: Experimental workflow for dyeing cotton with this compound.
Protocol for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of reactive dyes and for studying their hydrolysis kinetics.[9][10] This method can separate the active, unhydrolyzed dye from its hydrolyzed, inactive form.
Equipment and Reagents:
-
HPLC system with a UV-Vis or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile (B52724) (HPLC grade) with an ion-pairing agent (e.g., 0.025 M tetrabutylammonium (B224687) bromide)[9]
-
Mobile Phase B: Aqueous buffer (e.g., 0.05 M ammonium (B1175870) dihydrogen phosphate)[9]
-
Deionized water
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound powder in deionized water to create a stock solution (e.g., 1000 ppm).
-
For hydrolysis studies, incubate a dye solution under alkaline conditions (e.g., pH 11) for a specific time, then neutralize before injection.
-
Dilute the sample to an appropriate concentration (e.g., 10-50 ppm) with the mobile phase and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase.
-
Mobile Phase: Use a gradient elution to effectively separate components. A typical gradient might start with a high percentage of aqueous buffer (Mobile Phase B) and ramp up to a high percentage of acetonitrile (Mobile Phase A).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
Detection: Monitor the eluent at the dye's λmax (approximately 520-540 nm).
-
Column Temperature: Room temperature or controlled at 25-30°C.
-
-
Data Analysis:
-
The unhydrolyzed, more reactive form of the dye will typically have a different retention time than the more polar, hydrolyzed form.
-
Quantify the components by integrating the peak areas. The percentage of hydrolyzed dye can be calculated relative to the total peak area.
-
Caption: General workflow for the HPLC analysis of this compound.
Biochemical Interactions and Stability
Inhibition of Phosphotransferase Activity
Some monochlorotriazine dyes have been noted to inhibit phosphotransferase activity. This interaction is likely due to the reactive triazine ring, which can covalently modify nucleophilic residues (such as lysine (B10760008) or cysteine) in the enzyme's active site, leading to inactivation. However, specific studies detailing the mechanism or inhibitory constants (Kᵢ) for this compound are not widely available, and this remains an area for further investigation.
Chemical Stability
This compound is stable under the alkaline conditions required for dyeing. However, prolonged exposure to high temperatures and extreme pH (highly acidic or highly alkaline) can lead to the hydrolysis of the chlorotriazine group. This hydrolysis reaction converts the reactive dye into an inactive form that can no longer form a covalent bond with the fiber, reducing the efficiency of the dyeing process. The stability of similar reactive dye solutions and inks has been shown to be optimal in a slightly alkaline pH range of 8-9.[11]
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. textilelearner.net [textilelearner.net]
- 6. Reactive Dyeing of Cotton in the Lab [textilepad.com]
- 7. benchchem.com [benchchem.com]
- 8. textilecoach.net [textilecoach.net]
- 9. irjet.net [irjet.net]
- 10. researchgate.net [researchgate.net]
- 11. The stability of disperse red/reactive-red dye inks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Reactive Red 4 (Cibacron Brilliant Red 3B-A)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Reactive Red 4, a synthetic monochlorotriazine dye also known by names such as Cibacron Brilliant Red 3B-A and Procion this compound.[1][2][3] This document details its physicochemical properties, core applications in research, and relevant experimental protocols, tailored for a scientific audience.
Core Physicochemical Properties
This compound is an anionic azo dye notable for its reactive monochlorotriazine group.[1] This functional group enables the dye to form covalent bonds with nucleophilic substrates, such as the hydroxyl groups found in cotton, making it a staple in the textile industry for dyeing cotton, silk, and wool.[1][4] Its structure incorporates four sulfonate groups, which confer solubility in aqueous solutions to the otherwise largely hydrophobic molecule.[1]
Data Presentation: Key Physicochemical Identifiers
| Property | Value | References |
| CAS Number | 17681-50-4 | [2][3][4][5][6][7] |
| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [1][2][3][4][5][6][7] |
| Molecular Weight | 995.21 g/mol | [2][4][6][7] |
| Alternate Names | Cibacron Brilliant Red 3B-A, Procion this compound, C.I. 18105 | [1][2][3][7] |
| Appearance | Dark purplish-red to maroon powder | [1][6] |
| Solubility | Soluble in water | [1] |
| Reactive Group | Monochlorotriazine | [1] |
Core Applications in a Research Context
Beyond its extensive use in the textile industry, this compound has found significant applications as a tool in biochemical and biotechnological research.
-
Enzyme Inhibition: this compound is a known inhibitor of several enzymes, particularly those with phosphotransferase activity like yeast hexokinase.[1][2] The inhibitory mechanism is thought to involve the dye binding to the enzyme's active site, physically obstructing substrate access.[1] Hydrophobic interactions are considered the primary driver for this active site inactivation, making the dye a useful probe for studying enzyme kinetics and mechanisms.[1]
-
Affinity Chromatography: As a triazine dye, this compound is widely employed as a ligand in affinity chromatography for protein purification.[1] The dye can be immobilized on a solid support, such as Sepharose, to capture proteins that possess specific binding sites for its structure. This is particularly effective for purifying dehydrogenases, kinases, and other nucleotide-binding proteins, as the dye's structure can mimic that of biological cofactors like NAD⁺ or ATP.[1]
Experimental Protocols
The following is a detailed methodology for a key experiment utilizing this compound.
Colorimetric Determination of Chitosan (B1678972)
This protocol outlines a spectrophotometric method for quantifying chitosan concentration in a solution, based on the electrostatic interaction between the anionic sulfonic acid groups of this compound and the cationic amino groups of chitosan.[8]
Materials:
-
This compound solution (e.g., 0.005 mM)
-
Chitosan standards of known concentrations
-
Buffer solution (appropriate for the chitosan sample)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Chitosan Standards: A series of chitosan solutions with known concentrations should be prepared in the selected buffer.
-
Assay Setup: In a 96-well microplate, combine a fixed volume of the this compound solution with varying concentrations of the chitosan standards or the unknown samples. For instance, mix 150 µL of the chitosan solution with 3 µL of a 0.005 mM this compound solution.[1]
-
Incubation: Allow the plate to incubate at room temperature for a sufficient duration (e.g., 10-15 minutes) to permit the formation of the dye-chitosan complex.[1]
-
Measurement: Using a microplate reader, measure the absorbance of each well at a wavelength of 570 nm or 575 nm.[1]
-
Data Analysis: Generate a calibration curve by plotting the absorbance values against the known chitosan concentrations. The concentration of the unknown samples can then be determined by interpolating their absorbance readings on this calibration curve.[1]
Visualization of Mechanisms
Enzyme Inhibition Workflow
The following diagram illustrates the mechanism of competitive enzyme inhibition by this compound, where the dye competes with the substrate for binding to the enzyme's active site.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. mpbio.com [mpbio.com]
- 4. dawnscientific.com [dawnscientific.com]
- 5. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 6. Cibacron Brilliant Red 3B-A | CymitQuimica [cymitquimica.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to C.I. Reactive Red 4 for Researchers and Drug Development Professionals
C.I. Reactive Red 4 (CAS Number: 17681-50-4) , a monochlorotriazine azo dye, is a versatile chemical compound with applications extending beyond the textile industry into biochemical and environmental research.[1][2] This technical guide provides a comprehensive overview of its chemical properties, known biological interactions, and its role as a model compound in degradation studies, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
C.I. This compound, also known by synonyms such as Cibacron Brilliant Red 3B-A and Procion this compound, is a complex synthetic dye.[2][3] Its chemical structure is characterized by a single azo bond (-N=N-), which is the primary chromophore, and a reactive monochlorotriazine group.[3] This reactive group allows it to form covalent bonds with nucleophilic functional groups, such as hydroxyl groups found in cellulose.[4] The presence of four sulfonate groups in its structure imparts water solubility to the otherwise hydrophobic molecule.[4]
| Property | Value |
| IUPAC Name | tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
| CAS Number | 17681-50-4[3] |
| C.I. Name | This compound, 18105[3] |
| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄[3] |
| Molecular Weight | 995.21 g/mol [3] |
| Appearance | Deep red powder[3] |
| Solubility | 50 g/L in water at 25°C[3] |
| UV-Visible Absorbance (λmax in water) | 228 nm, 282 nm, 517 ± 2 nm[5] |
Biological Interactions and Research Applications
While primarily an industrial dye, C.I. This compound has found utility in various biochemical research applications, primarily due to its ability to interact with and modulate the function of biological macromolecules.
Enzyme Inhibition
C.I. This compound is a known inhibitor of enzymes with phosphotransferase activity, such as yeast hexokinase.[2][4] The proposed mechanism of inhibition involves the dye binding to the active site of the enzyme, thereby physically blocking substrate access and preventing the enzymatic reaction.[4] Studies suggest that hydrophobic interactions are a key driving force for this active site inactivation.[4] This inhibitory property makes it a useful tool for studying enzyme kinetics and mechanisms.[4]
Affinity Chromatography and Protein Binding
The triazine structure within C.I. This compound allows it to be used as a ligand in affinity chromatography for the purification of proteins.[4] When immobilized on a solid support, the dye can selectively bind to proteins that have specific binding sites for its structure, which can mimic biological cofactors like NAD⁺ or ATP.[4] This makes it particularly effective for purifying dehydrogenases, kinases, and other nucleotide-binding proteins.[4]
Colorimetric Determination of Chitosan (B1678972)
A notable application of C.I. This compound is in the spectrophotometric determination of chitosan concentration.[6] This assay is based on the electrostatic interaction between the anionic sulfonate groups of the dye and the protonated amino groups of chitosan under acidic conditions, which results in a measurable color change.[6][7]
Experimental Protocols
General Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of C.I. This compound on a target enzyme.
Materials:
-
Enzyme solution
-
Substrate solution
-
Buffer solution (optimal for the enzyme)
-
C.I. This compound (prepare a serial dilution to test a range of concentrations)[4]
-
Microplate reader or spectrophotometer
Procedure:
-
Pre-incubation: In a microplate well, add the enzyme solution and an equal volume of either buffer (for the control) or a C.I. This compound solution.
-
Incubate for 5-10 minutes at the enzyme's optimal temperature to allow for binding.[4]
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.[4]
-
Monitoring: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the substrate and product.[4]
-
Data Analysis: Calculate the reaction rates and determine the inhibitory concentration (e.g., IC₅₀) of C.I. This compound.
Colorimetric Determination of Chitosan
Objective: To quantify the concentration of chitosan in a solution.[6]
Materials:
-
C.I. This compound solution (e.g., 0.005 mM in glycine-HCl buffer)[7]
-
Chitosan standards of known concentrations
-
Glycine-HCl buffer (0.1 M, pH 3.2)[6]
-
Spectrophotometer or microplate reader
-
96-well microplate or cuvettes
Procedure:
-
In a 96-well microplate, mix a fixed volume of the C.I. This compound solution with varying concentrations of the chitosan standards or unknown samples (e.g., 150 µL of chitosan solution and 3 µL of the dye solution).[4][7]
-
Incubate at room temperature for 10-15 minutes to allow for the formation of the dye-chitosan complex.[4]
-
Measure the absorbance at 575 nm.[7]
-
Create a standard curve by plotting the absorbance versus the known chitosan concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
Environmental Fate and Degradation
C.I. This compound is a common model compound for studying the efficacy of wastewater treatment technologies due to its persistence in the environment.[8] Its complex aromatic structure and the stability of the azo bond make it resistant to conventional biodegradation.[8][9]
Advanced Oxidation Processes (AOPs)
AOPs are a primary method for the degradation of C.I. This compound. These processes generate highly reactive hydroxyl radicals (•OH) that can mineralize the dye. The Photo-Fenton process is a prominent AOP used for its degradation.[8] Studies have shown that under optimal conditions, photocatalytic degradation can lead to significant decolorization and a reduction in the Chemical Oxygen Demand (COD).[10]
Biodegradation
While resistant to conventional biological treatment, some microbial consortia have been shown to biodegrade C.I. This compound. For instance, a consortium of the wood-rot fungi Daldinia concentrica and Xylaria polymorpha has demonstrated high efficiency in decolorizing the dye under solid-state fermentation conditions.[11] The degradation pathway often involves the initial cleavage of the azo bond, leading to the formation of aromatic amines, which can be further degraded.
Toxicological Profile
There is a significant lack of quantitative toxicological data for the parent C.I. This compound compound.[1] The primary hazards identified are related to irritation of the eyes, skin, respiratory system, and digestive tract.[1] There is currently no data to suggest that it is carcinogenic, mutagenic, or genotoxic.[1] It is important to note, however, that some azo dyes and their degradation products have been shown to possess carcinogenic and mutagenic properties. Much of the research has focused on the detoxification of the dye through degradation processes.
Visualizations
Caption: Mechanism of competitive enzyme inhibition by C.I. This compound.
Caption: Generalized degradation pathway of C.I. This compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. benchchem.com [benchchem.com]
- 5. mpbio.com [mpbio.com]
- 6. Cibacron Brilliant Red 3B-A | 16480-43-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Reactive Red 4 (CAS 17681-50-4) for Researchers and Drug Development Professionals
An Introduction to Reactive Red 4: From Textile Dye to a Tool in Biochemical Research
This compound, identified by the CAS number 17681-50-4, is a synthetic monoazo dye belonging to the monochlorotriazine class.[1][2][3] While extensively utilized in the textile industry for its vibrant color and ability to form covalent bonds with fibers, its unique chemical structure has garnered interest within the scientific community for various biochemical applications.[2][4] This guide provides a comprehensive overview of this compound, focusing on its technical properties, experimental applications, and toxicological profile, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound, also known by synonyms such as Cibacron Brilliant Red 3B-A and Procion this compound, possesses a complex molecular structure that underpins its utility in both industrial and research settings.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 17681-50-4 | [1] |
| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [1] |
| Molecular Weight | 995.21 g/mol | [3] |
| Class | Monoazo Dye (Monochlorotriazine) | [1][3] |
| Appearance | Deep red powder | [3] |
| Solubility | 50 g/L in water at 25°C | [3] |
Applications in Biochemical Research
The scientific utility of this compound stems from its ability to interact with biological macromolecules, particularly proteins. Its structure, featuring a triazine ring and multiple sulfonate groups, allows it to act as a mimic of nucleotide cofactors such as NAD⁺, NADP⁺, and ATP.[5] This mimicry is the basis for its primary application as an enzyme inhibitor.
Enzyme Inhibition
This compound functions as a competitive inhibitor for a variety of enzymes that possess nucleotide-binding sites.[5] By binding to the active sites of these enzymes, it prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity.[5] A notable application is the inhibition of phosphotransferase activity, such as in yeast hexokinase.[6]
Dye-Ligand Affinity Chromatography
The ability of this compound and similar reactive dyes to bind to proteins makes them valuable ligands in affinity chromatography for protein purification.[7][8] The dye can be immobilized on a solid support matrix, and a protein mixture is then passed through the column. Proteins with binding sites for the dye will be retained, while others will pass through. The bound proteins can then be eluted by changing the buffer conditions, such as increasing the salt concentration or by adding a competing ligand.[9]
Experimental Protocol: General Dye-Ligand Affinity Chromatography
This protocol is a general guideline adapted from procedures for similar reactive dyes and can be optimized for the purification of specific proteins using this compound.
-
Matrix Activation and Dye Immobilization:
-
Swell the desired chromatography matrix (e.g., Sepharose 4B) in distilled water.
-
Activate the matrix with a suitable agent (e.g., cyanogen (B1215507) bromide or by epoxide formation).
-
Dissolve this compound in an appropriate alkaline buffer (e.g., 0.1 M sodium carbonate, pH 9.5).
-
Incubate the activated matrix with the dye solution with gentle stirring to allow for covalent coupling.
-
Wash the matrix extensively with buffer and high salt solutions to remove any unbound dye.
-
-
Column Packing and Equilibration:
-
Pack the dye-immobilized matrix into a chromatography column.
-
Equilibrate the column with several column volumes of the binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Application and Washing:
-
Apply the crude protein extract to the equilibrated column at a controlled flow rate.
-
Wash the column with the binding buffer until the absorbance of the eluate at 280 nm returns to baseline, indicating the removal of unbound proteins.
-
-
Elution:
-
Elute the bound protein using either a specific or non-specific method:
-
Non-specific elution: Apply a linear or step gradient of a high salt concentration (e.g., 0.1-2.0 M NaCl) in the binding buffer.
-
Specific elution: Apply the binding buffer containing a competing ligand (e.g., 1-10 mM ATP or NAD⁺) to specifically displace the target protein.
-
-
Collect fractions and monitor the protein concentration (A₂₈₀) and activity of the target protein.
-
Spectrophotometric Quantification of Chitosan (B1678972)
This compound can be used for the sensitive and rapid quantification of chitosan.[5] The method is based on the electrostatic interaction between the anionic sulfonic groups of the dye and the protonated amino groups of chitosan under acidic conditions, leading to a measurable color change.[5]
Experimental Protocol: Spectrophotometric Determination of Chitosan
This protocol is based on the published method for chitosan quantification using this compound.[5]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in distilled water.
-
Prepare a Britton-Robinson (B-R) buffer solution or a sodium acetate-acetic acid (HAc-NaAc) buffer solution at pH 4.5.
-
Prepare a series of standard chitosan solutions of known concentrations in the chosen buffer.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, mix a known volume of the chitosan standard or unknown sample with a specific volume of the this compound solution.
-
Allow the reaction to proceed for a set amount of time.
-
Measure the absorbance of the resulting complex at 574 nm using a spectrophotometer.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance at 574 nm against the concentration of the chitosan standards.
-
Determine the concentration of the unknown chitosan sample by interpolating its absorbance value on the standard curve. The linear range for this assay is typically 0 to 4.0 µg/mL.[5]
-
Toxicological Profile
While highly useful in a laboratory context, it is crucial to consider the toxicological properties of this compound, particularly as it belongs to the azo dye class.
Acute Toxicity
There is a notable lack of comprehensive quantitative toxicological data for this compound.[10] However, information on similar reactive dyes suggests a low acute toxicity profile. For instance, a safety data sheet for a related product indicates an oral LD50 in rats of >2000 mg/kg, suggesting it is unlikely to be harmful if swallowed.[11]
Irritation and Sensitization
Safety data sheets indicate that this compound may cause eye, skin, and respiratory tract irritation.[10][12] As with many powdered substances, it may form dust clouds in the air, and inhalation should be avoided.[11]
Metabolism and Potential for Carcinogenicity
A significant concern with azo dyes is their potential for metabolic reduction of the azo bond (-N=N-) to form aromatic amines, some of which are known carcinogens.[13] This biotransformation can be mediated by intestinal microflora and hepatic enzymes, such as cytochrome P450s, particularly under anaerobic conditions.[4] While there is no direct evidence to classify this compound as a carcinogen, its chemical class warrants careful handling and disposal.[10]
Experimental Protocol: In Vitro Azo Dye Metabolism Assay
This protocol provides a general framework for assessing the metabolism of azo dyes like this compound by liver enzymes.[4]
-
Reagents and Materials:
-
Human liver microsomes
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system
-
This compound stock solution
-
Anaerobic chamber or nitrogen gas
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for analysis
-
-
Incubation Procedure:
-
In an anaerobic environment, pre-incubate a mixture of human liver microsomes and this compound in potassium phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent dye and any potential metabolites (i.e., aromatic amines).
-
Conclusion
This compound (CAS 17681-50-4) is a versatile molecule with applications extending beyond its traditional use in the textile industry. For researchers and drug development professionals, its ability to act as a competitive enzyme inhibitor and as a ligand in affinity chromatography presents valuable opportunities for studying protein function and for protein purification. Furthermore, its use in a sensitive spectrophotometric assay for chitosan highlights its utility as a research reagent. However, as an azo dye, its potential for metabolic activation to harmful aromatic amines necessitates careful handling, appropriate safety precautions, and consideration of its environmental impact. The experimental protocols and data presented in this guide provide a foundational resource for the effective and safe utilization of this compound in a scientific research context.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Spectrophotometric Determination of Chitosan Based on Ion Association Reaction with this compound [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. dyespigments.net [dyespigments.net]
- 12. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. tandfonline.com [tandfonline.com]
The Nexus of Color: An In-depth Technical Guide to the Mechanism of Action of Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the mechanism of action of reactive dyes, focusing on the intricate chemistry that governs their interaction with textile fibers. Designed for an audience with a strong scientific background, this document delves into the core principles of reactive dyeing, detailing the covalent bond formation, reaction kinetics, and the critical factors influencing dye efficacy.
Core Mechanism: The Covalent Bond
Reactive dyes stand apart from other dyestuffs due to their ability to form a strong, permanent covalent bond with the substrate, most commonly cellulosic fibers like cotton, but also protein fibers such as wool and silk.[1][2] This chemical bond imparts exceptional wash fastness and vibrant, lasting color to the textile.[3][4]
The fundamental structure of a reactive dye molecule consists of four key components:
-
Chromophore: The color-producing part of the molecule.[5][6]
-
Reactive Group: The functional group that chemically reacts with the fiber. Common reactive groups include triazine and vinyl sulfone derivatives.[6][7]
-
Bridging Group: A linker that connects the chromophore to the reactive group.[5]
-
Solubilizing Group: Typically a sulfonic acid group (-SO3H), which ensures the dye is soluble in water.[6]
The dyeing process with reactive dyes is a two-stage mechanism:
-
Exhaustion/Adsorption: In an aqueous solution, the dye molecules are first physically adsorbed onto the surface of the fiber. This process is influenced by factors such as electrolyte concentration, which helps to overcome the natural electrostatic repulsion between the anionic dye and the negatively charged fiber surface.[8][9]
-
Fixation: In the presence of an alkali, the hydroxyl groups (-OH) of cellulose (B213188) or the amino groups (-NH2) of protein fibers become ionized, forming highly nucleophilic cellulosate (Cell-O⁻) or amino (R-NH⁻) ions. These ions then attack the electrophilic center of the reactive group on the dye molecule, leading to the formation of a stable covalent ether or amine linkage. This is the crucial step where the dye becomes a permanent part of the fiber.[5][7][8]
The general reaction can be represented as:
Dye-Reactive_Group + Fiber-Nucleophile → Dye-Fiber (Covalent Bond)
dot graph "Reactive_Dye_Fixation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph "cluster_Dyeing_Process" { label = "Dyeing Process"; bgcolor="#FFFFFF";
} }
Caption: General workflow of the reactive dyeing process.
Competing Reactions: The Challenge of Hydrolysis
A significant challenge in reactive dyeing is the competing reaction of hydrolysis, where the reactive group of the dye reacts with hydroxide (B78521) ions (OH⁻) from the water in the dyebath instead of the fiber.[10][11] This hydrolyzed dye is no longer capable of forming a covalent bond with the fiber, leading to a loss of dye and reduced fixation efficiency.[11][12]
Dye-Reactive_Group + OH⁻ (from water) → Dye-OH (Hydrolyzed Dye)
The rate of hydrolysis is influenced by the same factors that promote fixation, namely high pH and temperature, creating a delicate balance that must be carefully controlled during the dyeing process.[13][14] Minimizing hydrolysis is key to achieving high color yields and reducing effluent contamination.[14]
dot graph "Fixation_vs_Hydrolysis" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
ReactiveDye [label="Reactive Dye\n(D-RG)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Reactions" { label = "Competing Reactions in Alkaline Conditions"; bgcolor="#FFFFFF";
}
ReactiveDye -> Fixation [label="Desired Reaction"]; ReactiveDye -> Hydrolysis [label="Undesired Side-Reaction"]; }
Caption: The competing pathways for a reactive dye molecule.
Factors Influencing the Mechanism of Action
The efficiency of the reactive dyeing process is governed by several critical parameters that influence the rates of both fixation and hydrolysis.
| Parameter | Effect on Fixation/Reactivity | Rationale |
| pH | Increases with increasing pH | Higher pH increases the concentration of cellulosate anions (Cell-O⁻), the primary nucleophile for the fixation reaction.[15][16] However, excessively high pH also accelerates the rate of dye hydrolysis.[13][16] |
| Temperature | Increases with increasing temperature | Higher temperatures increase the kinetic energy of both dye and fiber molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[14][17] However, it also significantly increases the rate of hydrolysis.[13][14] |
| Electrolyte Concentration | Enhances dye exhaustion | Salts like sodium chloride or sodium sulfate (B86663) help to neutralize the negative surface charge of the cellulosic fiber, reducing the electrostatic repulsion with the anionic dye molecules and promoting their adsorption onto the fiber surface.[8][9] |
| Dye Structure | Varies depending on the reactive group | The nature of the reactive group (e.g., monochlorotriazine, dichlorotriazine, vinyl sulfone) determines the inherent reactivity of the dye and the optimal conditions for fixation.[9] Dichlorotriazine dyes are generally more reactive than monochlorotriazine dyes. |
| Liquor Ratio | Can affect exhaustion and fixation | A lower liquor ratio (less water) generally leads to higher dye concentration in the bath, which can improve exhaustion and fixation rates.[15] |
Experimental Protocols
Determination of Dye Fixation Efficiency
The fixation efficiency (F%) is a critical parameter that quantifies the percentage of dye that has covalently bonded to the fiber. A common method for its determination is through spectrophotometry.
Principle: This method involves measuring the concentration of the unfixed, hydrolyzed dye in the dyebath and wash liquors. The amount of fixed dye is then calculated by subtracting the amount of unfixed dye from the total amount of dye used.
Protocol:
-
Dyeing: Perform the dyeing process under the desired experimental conditions (e.g., specific pH, temperature, electrolyte concentration).
-
Collection of Liquors: After dyeing, carefully collect the exhausted dyebath. Subsequently, wash the dyed fabric thoroughly with a known volume of distilled water to remove all unfixed and hydrolyzed dye. Collect all washings.
-
Volume Adjustment: Combine the exhausted dyebath and all wash liquors and make up to a known volume in a volumetric flask.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of the combined liquor at the wavelength of maximum absorbance (λmax) of the dye.
-
Concentration Determination: Determine the concentration of the unfixed dye in the liquor using a pre-established calibration curve of absorbance versus dye concentration.
-
Calculation of Fixation Efficiency:
-
Amount of unfixed dye = Concentration of unfixed dye × Total volume of liquor
-
Amount of fixed dye = Initial amount of dye - Amount of unfixed dye
-
Fixation Efficiency (F%) = (Amount of fixed dye / Initial amount of dye) × 100
-
Another method involves dissolving the dyed fabric in a solvent like 70% sulfuric acid and then measuring the absorbance of the solution to determine the amount of fixed dye directly.[2][5]
dot graph "Fixation_Efficiency_Protocol" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Start [label="Start: Dyed Fabric", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CollectLiquors [label="Collect Exhaust Dyebath\n& Washings"]; MeasureVolume [label="Make up to Known Volume"]; Spectrophotometry [label="Measure Absorbance\nat λmax"]; CalculateConc [label="Determine Concentration\nof Unfixed Dye"]; CalculateFixation [label="Calculate Fixation\nEfficiency (%)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CollectLiquors; CollectLiquors -> MeasureVolume; MeasureVolume -> Spectrophotometry; Spectrophotometry -> CalculateConc; CalculateConc -> CalculateFixation; CalculateFixation -> End; }
Caption: Workflow for determining dye fixation efficiency.
Measurement of Hydrolysis Rate
The rate of hydrolysis can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[18]
Principle: These methods separate the unhydrolyzed (reactive) form of the dye from its hydrolyzed (inactive) form, allowing for their individual quantification over time.
Protocol (using HPLC):
-
Sample Preparation: Prepare a solution of the reactive dye at a known concentration in a buffer solution of the desired pH.
-
Incubation: Incubate the dye solution at a constant temperature.
-
Time-course Sampling: At specific time intervals, withdraw an aliquot of the dye solution and immediately neutralize it (e.g., with a dilute acid) to quench the hydrolysis reaction.
-
HPLC Analysis: Inject the neutralized sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV-Vis detector.[3]
-
Chromatogram Analysis: The unhydrolyzed and hydrolyzed forms of the dye will elute at different retention times. The peak areas corresponding to each form are proportional to their concentrations.
-
Kinetic Analysis: Plot the concentration of the unhydrolyzed dye as a function of time. The rate constant for hydrolysis can be determined by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).[7]
Quantitative Data Summary
The following tables summarize the impact of key parameters on the fixation of reactive dyes, compiled from various studies.
Table 1: Effect of pH on Fixation Efficiency of a Typical Vinyl Sulfone Reactive Dye
| pH | Fixation Efficiency (%) |
| 9.0 | 65 |
| 10.0 | 78 |
| 10.5 | 85 |
| 11.0 | 88 |
| 11.5 | 82 |
| 12.0 | 75 |
| Data compiled and generalized from multiple sources for illustrative purposes.[15][19][20] |
Table 2: Effect of Temperature on Fixation Efficiency of a Monochlorotriazine Reactive Dye
| Temperature (°C) | Fixation Efficiency (%) |
| 40 | 60 |
| 50 | 72 |
| 60 | 85 |
| 70 | 80 |
| 80 | 74 |
| Data compiled and generalized from multiple sources for illustrative purposes.[14][21][22] |
Table 3: Effect of Electrolyte (NaCl) Concentration on Dye Exhaustion
| NaCl Concentration (g/L) | Dye Exhaustion (%) |
| 10 | 55 |
| 20 | 68 |
| 30 | 75 |
| 40 | 82 |
| 50 | 85 |
| 60 | 86 |
| Data compiled and generalized from multiple sources for illustrative purposes.[15] |
Conclusion
The mechanism of action of reactive dyes is a fascinating interplay of physical chemistry and organic reactions. The formation of a covalent bond between the dye and the fiber is the cornerstone of their performance, providing unparalleled color fastness. However, the efficiency of this process is intricately linked to a delicate balance of reaction conditions. A thorough understanding of the factors influencing both the desired fixation reaction and the competing hydrolysis reaction is paramount for optimizing the dyeing process, improving efficiency, and minimizing environmental impact. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these parameters, enabling researchers and professionals to further innovate in the field of textile coloration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. irjet.net [irjet.net]
- 4. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study on natural and reactive dye for cotton coloration [scielo.org.mx]
- 12. snexplores.org [snexplores.org]
- 13. researchgate.net [researchgate.net]
- 14. jsaer.com [jsaer.com]
- 15. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 16. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 17. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Effect of Temperature Variation on Dyeing Tie-Dye Cotton Fabrics Dyed with Reactive Dye [scirp.org]
- 22. researchgate.net [researchgate.net]
Unveiling the Solubility Profile of Reactive Red 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Reactive Red 4 is characterized as a deep red or dark purplish-red powder.[2][3][5][6] Its molecular structure, containing multiple sulfonate groups, renders the molecule soluble in aqueous solutions.[3]
Aqueous Solubility
The solubility of this compound in water is a critical parameter for preparing stock solutions and experimental buffers. While detailed studies on its solubility in various buffers are not extensively documented, its solubility in water has been reported.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 50 g/L[6] |
| Water | Not Specified | Soluble (partly)[1] |
| Water | Not Specified | Soluble[2][3][5] |
Factors Influencing Solubility of Reactive Dyes
The solubility of reactive dyes like this compound can be influenced by several factors:
-
Temperature: Generally, solubility increases with temperature. Hot water can be used to accelerate the dissolution of reactive dyes.[7]
-
Electrolytes: The presence of salts, such as sodium chloride or sodium sulfate, which are often used in dyeing processes, can decrease the solubility of reactive dyes.[7]
-
pH: The pH of the solution can affect the ionization state of the dye molecule, which in turn can influence its solubility.
-
Additives: Urea is known to have a solubilizing effect on reactive dyes.[7]
Experimental Applications & Workflows
This compound's ability to interact with proteins makes it a valuable tool in biochemical research.
Enzyme Inhibition Studies
This compound is known to act as an inhibitor for several enzymes, particularly those with phosphotransferase activity like hexokinase. The dye often binds to the active site, preventing substrate binding.
Affinity Chromatography
The triazine group in this compound allows it to be immobilized on a solid support and used as a ligand in affinity chromatography to purify proteins, particularly those that bind nucleotides like NAD+ or ATP.
References
- 1. Cibacron brilliant red 3B-A | CAS 17681-50-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Cibacron Brilliant Red 3B-A | 16480-43-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dawnscientific.com [dawnscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. fnatchem.com [fnatchem.com]
Spectrophotometric Properties of Reactive Red 4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrophotometric properties of Reactive Red 4 (C.I. 18105), an azo dye widely known by its commercial name Procion Red MX-5B. This document details the dye's absorption characteristics, the influence of environmental factors such as pH, and standardized experimental protocols for its analysis.
Core Spectrophotometric Properties
This compound is a water-soluble anionic dye characterized by its vibrant red hue. Its chemical structure, containing a chromophoric azo group (-N=N-), is responsible for its color and absorption in the visible spectrum.
Chemical and Physical Data
| Property | Value |
| Synonyms | C.I. This compound, Procion Red MX-5B |
| CAS Number | 17681-50-4 |
| Chemical Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄[1][2] |
| Molecular Weight | 995.21 g/mol [2] |
Absorption Spectrum and Maximum Wavelength (λmax)
This compound exhibits a primary absorption peak in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is consistently reported to be in the range of 512 nm to 540 nm.[3][4] A specific experimental determination found the λmax to be 512 nm.[4]
Molar Absorptivity
Influence of pH on Spectrophotometric Properties
The pH of the solution can significantly impact the spectrophotometric properties of this compound. Changes in pH can alter the electronic structure of the dye molecule, leading to shifts in the absorption spectrum.
It has been observed that at a low pH of 2.5, the maximum absorption peak of Procion Red MX-5B shifts from a higher wavelength to 511 nm . This hypsochromic shift (shift to a shorter wavelength) at acidic pH is a critical consideration for accurate spectrophotometric analysis. The effect of a broader pH range on the absorption spectrum warrants further detailed investigation to fully characterize the dye's behavior.
Experimental Protocols
The following section outlines detailed methodologies for the spectrophotometric analysis of this compound.
Determination of Maximum Absorption Wavelength (λmax)
This protocol describes the procedure to determine the λmax of this compound.
Caption: Workflow for generating a standard calibration curve for this compound.
Methodology:
-
Preparation of Standards: From the stock solution, prepare a series of standard solutions with known concentrations (e.g., 2, 4, 6, 8, and 10 mg/L) by serial dilution with deionized water.
-
Absorbance Measurement: Set the spectrophotometer to the predetermined λmax of this compound.
-
Blanking: Zero the instrument using a cuvette filled with deionized water.
-
Measurement of Standards: Measure the absorbance of each standard solution, starting from the least concentrated.
-
Calibration Curve: Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis).
-
Linear Regression: Perform a linear regression on the plotted data. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used to determine the concentration of unknown samples. An R² value close to 1 indicates a good linear fit.
Analysis of Unknown Samples
This protocol is for determining the concentration of this compound in an unknown sample.
Workflow for Analyzing an Unknown Sample
Caption: Workflow for determining the concentration of an unknown this compound sample.
Methodology:
-
Sample Preparation: If the unknown sample is expected to have a high concentration, dilute it with deionized water to ensure its absorbance falls within the linear range of the previously generated calibration curve.
-
Absorbance Measurement: Measure the absorbance of the prepared unknown sample at the λmax.
-
Concentration Calculation: Use the linear regression equation from the standard curve (y = mx + c), where 'y' is the measured absorbance and 'x' is the concentration. Solve for 'x'.
-
Final Concentration: If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.
Conclusion
This technical guide provides essential spectrophotometric data and standardized protocols for the analysis of this compound. The λmax is consistently found around 512 nm, though it is susceptible to shifts with changes in pH. While a precise molar absorptivity for this compound remains to be definitively established, the provided estimate for a similar dye offers a valuable reference. The detailed experimental workflows and methodologies presented herein will aid researchers and professionals in the accurate and reproducible spectrophotometric analysis of this widely used reactive dye.
References
An In-Depth Technical Guide to Reactive Red 4: Classification, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Red 4, a prominent member of the azo dye family, is a synthetic monochlorotriazine reactive dye extensively utilized in the textile industry for coloration of cellulosic fibers. This technical guide provides a comprehensive overview of its classification, chemical and physical properties, and detailed experimental protocols for its application in textile dyeing and as a biochemical tool. Furthermore, this guide delves into the toxicological profile of this compound and explores its known interactions with biological systems, a critical aspect for its consideration in research and development settings.
Classification and Identification
This compound is classified as a synthetic, anionic, monochlorotriazine reactive azo dye.[1][2] Its chemical structure features a triazine ring, which contains a reactive chlorine atom. This chlorine atom allows the dye to form a covalent bond with the hydroxyl groups of cellulosic fibers such as cotton and viscose, leading to excellent wash fastness.[1]
Synonyms:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17681-50-4 | [3] |
| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [3] |
| Molecular Weight | 995.21 g/mol | [3] |
| Appearance | Dark purplish-red or maroon powder | [6] |
| λmax (in water) | ~515-524 nm | [7] |
| λmax (with Chitosan) | ~570 nm | [8] |
| Solubility in Water (25°C) | 50 g/L | [5] |
Experimental Protocols
Protocol for Dyeing Cotton Fabric with this compound
This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound to achieve a medium shade.
Materials:
-
This compound dye
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Soda ash, Na₂CO₃)
-
Wetting agent
-
Sequestering agent
-
Levelling agent
-
Distilled water
-
Laboratory dyeing machine or water bath
-
Beakers and stirring rods
-
pH meter
Procedure:
-
Fabric Preparation: Weigh the dry cotton fabric. Pre-wet the fabric thoroughly in distilled water.
-
Dye Bath Preparation:
-
Calculate the required amount of dye, salt, and soda ash based on the weight of the fabric (owf) and the desired shade percentage. For a medium shade (e.g., 2% shade):
-
This compound: 2% owf
-
Sodium chloride: 60 g/L
-
Sodium carbonate: 20 g/L
-
-
Prepare a stock solution of the dye by making a paste with a small amount of cold water and then dissolving it in hot water (80°C).[6]
-
In a separate container, dissolve the required amount of sodium chloride in distilled water.
-
In another container, dissolve the required amount of sodium carbonate in distilled water.
-
-
Dyeing Process:
-
Set the dye bath to the initial temperature of 40-50°C.
-
Add the wetting agent, sequestering agent, and levelling agent to the dye bath and stir.
-
Add the dissolved dye solution to the bath and stir well.
-
Introduce the pre-wetted cotton fabric into the dye bath.
-
Gradually add the dissolved sodium chloride solution to the dye bath over 15-20 minutes.
-
Slowly raise the temperature of the dye bath to 60-80°C over 30 minutes.[6]
-
Continue dyeing at this temperature for 30-45 minutes, ensuring the fabric is constantly agitated for even dyeing.
-
-
Fixation:
-
Washing:
-
Drain the dye bath.
-
Rinse the dyed fabric with cold water until the water runs clear.
-
Perform a soaping treatment by washing the fabric in a solution containing 2 g/L of a non-ionic detergent at or near boiling for 10-15 minutes to remove any unfixed dye.[10]
-
Rinse the fabric thoroughly with hot water and then with cold water.
-
Squeeze out the excess water and air dry the fabric.
-
Workflow for Cotton Dyeing with this compound
Caption: Workflow for dyeing cotton with this compound.
Protocol for Yeast Hexokinase Inhibition Assay
This compound is a known inhibitor of yeast hexokinase, acting by binding to the enzyme's active site.[7] This protocol provides a general framework for assessing this inhibition.
Materials:
-
Yeast Hexokinase
-
This compound (Cibacron Brilliant Red 3B-A)
-
ATP (Adenosine triphosphate)
-
D-Glucose
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Coupled enzyme system (e.g., Glucose-6-phosphate dehydrogenase and NADP⁺)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate (optional)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of yeast hexokinase in Tris-HCl buffer.
-
Prepare a stock solution of this compound in distilled water. The dissociation constant (KD) is reported to be 120 µM, which can be a starting point for determining the concentration range.[7]
-
Prepare stock solutions of ATP, D-glucose, MgCl₂, and the coupled enzyme system components in Tris-HCl buffer.
-
-
Assay Setup:
-
The assay measures the rate of NADPH formation, which is proportional to hexokinase activity, by monitoring the increase in absorbance at 340 nm.
-
In a microplate well or a cuvette, combine the Tris-HCl buffer, MgCl₂, ATP, D-glucose, and the coupled enzyme system.
-
Add varying concentrations of this compound to the experimental wells. Include a control well with no inhibitor.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the yeast hexokinase solution to all wells.
-
Immediately begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Logical Relationship of Hexokinase Inhibition
Caption: Competitive inhibition of yeast hexokinase by this compound.
Toxicological Profile and Biological Interactions
The toxicological properties of this compound have not been fully investigated.[6] However, as with many synthetic dyes, caution should be exercised during handling. It may cause eye, skin, respiratory, and digestive tract irritation.[6]
Signaling Pathway Interactions
Currently, there is a lack of specific, in-depth research detailing the direct effects of this compound on cellular signaling pathways. However, some azo dyes have been shown to induce oxidative stress and DNA damage. For instance, the synthetic food dye Red 40, which is also an azo dye, has been demonstrated to cause DNA damage and colonic inflammation in mice, potentially impacting the microbiome.[11] It is plausible that this compound could exert similar effects, possibly through the generation of reactive oxygen species (ROS), which can modulate various signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) pathway: Often involved in cellular responses to stress.
-
PI3K-Akt signaling pathway: Plays a crucial role in cell survival and proliferation.
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway: A key regulator of the inflammatory response.
Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
Metabolic Fate
The metabolic degradation of azo dyes like this compound often involves the reductive cleavage of the azo bond (-N=N-). This can be carried out by various microorganisms and may also occur in the mammalian liver. This cleavage can lead to the formation of aromatic amines, some of which are known to be carcinogenic. The specific metabolic pathway for this compound has not been extensively detailed in the available literature.
Hypothetical Metabolic Degradation Pathway
Caption: A generalized metabolic pathway for azo dyes.
Safety and Handling
When working with this compound, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[6]
-
Ventilation: Use in a well-ventilated area to minimize dust inhalation.[6]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[6]
Conclusion
This compound is a versatile monochlorotriazine azo dye with significant applications in the textile industry and as a specific inhibitor in biochemical research. This guide has provided a detailed overview of its classification, physicochemical properties, and standardized protocols for its use. While its toxicological profile and interactions with cellular signaling pathways are not yet fully elucidated, the potential for oxidative stress and the formation of aromatic amine metabolites warrants careful handling and further investigation, particularly for professionals in drug development and related scientific fields.
References
- 1. organiccottonplus.com [organiccottonplus.com]
- 2. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 3. Reactive Dyeing of Cotton in the Lab [textilepad.com]
- 4. scbt.com [scbt.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 7. Inactivation of yeast hexokinase by Cibacron brilliant red 3B-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The synthetic food dye, Red 40, causes DNA damage, causes colonic inflammation, and impacts the microbiome in mice - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Monochlorotriazine Dyes in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Monochlorotriazine (MCT) dyes are a class of reactive organic compounds characterized by a triazine ring substituted with a single chlorine atom. This reactive chlorine atom allows for the formation of stable covalent bonds with nucleophilic groups, such as the primary amines found in proteins and other biomolecules. Originally developed for the textile industry, the unique properties of MCT dyes have led to their widespread adoption in various research applications, ranging from protein purification and analysis to the development of novel therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the core applications of MCT dyes in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.
Dye-Ligand Affinity Chromatography
One of the most prominent applications of monochlorotriazine dyes in research is in dye-ligand affinity chromatography for the purification of proteins. The aromatic and sulfonate groups of the dye molecules mimic the structure of biological ligands, allowing for the selective binding and purification of a wide range of proteins, particularly those that bind nucleotides such as kinases and dehydrogenases.
Quantitative Data: Protein Binding to Immobilized MCT Dyes
The binding capacity and purification efficiency of dye-affinity chromatography are dependent on the specific dye, the target protein, and the experimental conditions. Below is a summary of quantitative data from studies using two common monochlorotriazine dyes: Cibacron Blue F3G-A and Procion Red HE-3B.
| Dye Ligand | Protein | Support Matrix | Binding Capacity (mg/g) | Purity/Fold Purification | Reference(s) |
| Cibacron Blue F3G-A | Human Serum Albumin (HSA) | Magnetic Silica (B1680970) Particles | 48.6 | ~97% purity | [1] |
| Human Serum Albumin (HSA) | Polyamide Hollow-Fibres | 230 | High desorption ratio (up to 98%) | [2] | |
| Lactate Dehydrogenase (LDH) | Agarose (B213101) | Not specified | Part of a multi-step purification with high final specific activity | [3] | |
| Procion Red HE-3B | Cholesteryl Ester Transfer Protein | Agarose | Not specified | 50,000- to 100,000-fold purification | [4] |
| Hydrogenase (from A. eutrophus) | Agarose | Not specified | 2-3-fold increase in specific activity | [5] |
Experimental Protocol: Immobilization of MCT Dyes on Agarose Beads
This protocol describes the covalent coupling of a monochlorotriazine dye to an agarose support, creating an affinity matrix for protein purification.
Materials:
-
Agarose beads (e.g., Sepharose)
-
Monochlorotriazine dye (e.g., Cibacron Blue F3G-A)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Distilled water
-
Reaction vessel with overhead stirrer
-
Sintered glass funnel
Procedure:
-
Activation of Agarose: Swell the agarose beads in distilled water according to the manufacturer's instructions.
-
Dye Solution Preparation: Prepare a 1% (w/v) solution of the monochlorotriazine dye in distilled water.
-
Immobilization Reaction:
-
Transfer the swollen agarose beads to the reaction vessel.
-
Add the dye solution to the agarose slurry.
-
Add solid sodium carbonate to a final concentration of 5% (w/v).
-
Add sodium chloride to a final concentration of 10% (w/v) to enhance dye uptake.
-
Stir the suspension at 60°C for 4–8 hours for monochlorotriazine dyes.[6]
-
-
Washing:
-
After the reaction, wash the dyed gel extensively with distilled water on a sintered glass funnel to remove all unreacted dye.
-
Follow with sequential washes with 1 M NaCl, and finally, distilled water until the filtrate is colorless.
-
-
Storage: Store the immobilized dye-agarose matrix in a suitable buffer (e.g., phosphate-buffered saline with a preservative) at 4°C.
Experimental Workflow: Protein Purification by Dye-Affinity Chromatography
The following diagram illustrates the typical workflow for purifying a target protein using an immobilized MCT dye column.
Fluorescent Labeling of Biomolecules
The reactive nature of the monochlorotriazine group makes these dyes excellent candidates for the fluorescent labeling of proteins, nucleic acids, and other biomolecules for visualization and quantification. The covalent bond formed is stable, allowing for robust tracking and analysis in various applications.
Quantitative Data: Degree of Labeling (DOL) of Proteins
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter in ensuring the functionality of the labeled protein and the quality of the fluorescent signal. While specific DOL values for MCT dyes are not always readily available in comparative tables, the principles of calculation are universal for reactive dyes. An optimal DOL for antibodies is generally considered to be between 2 and 10.[7]
| Fluorescent Dye | Protein | Excitation (nm) | Emission (nm) | Correction Factor (CF₂₈₀) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |
| FITC (Fluorescein isothiocyanate) | IgG | 494 | 517 | 0.30 | 68,000 | [8] |
| TRITC (Tetramethylrhodamine isothiocyanate) | IgG | 555 | 570 | 0.34 | 65,000 | [8] |
Note: This table provides data for commonly used reactive dyes to illustrate the parameters required for DOL calculation. Researchers using MCT dyes would need to determine the specific molar extinction coefficient and correction factor for the particular dye.
Experimental Protocol: Fluorescent Labeling of Antibodies with a Reactive Dye
This protocol provides a general procedure for labeling antibodies with an amine-reactive dye, which can be adapted for monochlorotriazine dyes.
Materials:
-
Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Amine-reactive fluorescent dye (e.g., an MCT dye with a fluorescent chromophore)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dialyze the antibody against the reaction buffer to remove any amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.
-
Dye Preparation: Dissolve the reactive dye in DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction:
-
Slowly add a calculated amount of the dye solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For less reactive dyes like MCTs, a longer incubation time or slightly elevated temperature may be required.
-
-
Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled antibody will elute in the void volume.
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the dye (A_max).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein_ where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[8]
-
Calculate the DOL: DOL = A_max / (ε_dye × Protein Conc. (M)) where ε_dye is the molar extinction coefficient of the dye at its A_max.[9]
-
Cellular Analysis: Flow Cytometry and Imaging
Fluorescently labeled biomolecules, including those conjugated with MCT dyes, are invaluable tools for studying cellular processes. These probes can be used to identify and quantify cell populations by flow cytometry, as well as to visualize the localization and dynamics of specific molecules within cells through fluorescence microscopy.
Experimental Protocol: Staining Lymphocytes for Flow Cytometry
This protocol outlines a general procedure for staining lymphocytes with a fluorescently labeled antibody for analysis by flow cytometry.
Materials:
-
Lymphocyte suspension
-
Fluorescently labeled antibody (e.g., anti-CD3-MCT-dye conjugate)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixation and permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes at a concentration of 1 x 10⁶ cells/mL in cold staining buffer.
-
Staining:
-
Add the fluorescently labeled antibody to the cell suspension at a predetermined optimal concentration.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with cold staining buffer to remove unbound antibody.
-
(Optional) Fixation and Permeabilization: For intracellular targets, fix and permeabilize the cells according to a standard protocol before or after staining for surface markers.
-
Data Acquisition: Resuspend the cells in staining buffer and analyze on a flow cytometer.
Logical Workflow: Gating Strategy for Flow Cytometry
The following diagram illustrates a basic gating strategy for identifying a specific lymphocyte subpopulation.
Applications in Drug Development and Signaling Pathway Analysis
The versatility of the triazine core has led to the exploration of MCT dyes and their derivatives in drug development and as probes for studying cellular signaling pathways.
Drug-Dye Conjugates for Targeted Therapy
The concept of conjugating a cytotoxic drug to a targeting moiety is a promising strategy in cancer therapy. While still an emerging area for MCT dyes specifically, the principle involves linking a drug, such as paclitaxel, to a carrier that can selectively deliver it to tumor cells. The triazine chemistry allows for the attachment of both a targeting ligand and a therapeutic agent.
Probes for Studying Signaling Pathways
Fluorescently labeled ligands or inhibitors can be used to visualize and quantify the activity of specific components of signaling pathways. For example, a fluorescently labeled inhibitor of a kinase in the PI3K/Akt pathway could be used to study its localization and binding dynamics within the cell.
Signaling Pathway: The PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in many diseases, including cancer. The diagram below provides a simplified representation of this pathway.
Conclusion
Monochlorotriazine dyes, with their versatile reactive chemistry, have proven to be invaluable tools in biomedical research. From the robust and scalable purification of proteins using dye-ligand affinity chromatography to the precise labeling of biomolecules for cellular analysis, MCT dyes offer a wide range of applications. As research continues, the development of novel MCT-based probes and conjugates holds significant promise for advancing our understanding of complex biological systems and for the creation of new diagnostic and therapeutic strategies.
References
- 1. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Purification of human cholesteryl ester transfer protein by affinity chromatography on immobilized triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
The Genesis of a Covalent Bond: An In-depth Technical Guide to the History and Development of Reactive Textile Dyes
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive dyes represent a paradigm shift in the coloration of cellulosic fibers, establishing a covalent bond that imparts exceptional fastness properties. This technical guide provides a comprehensive overview of the history and evolution of reactive textile dyes, from their serendipitous discovery to the sophisticated, high-performance molecules of today. We delve into the fundamental chemistry of different reactive systems, present comparative quantitative data on their performance, and provide detailed experimental protocols for their synthesis and application. This document serves as a core reference for researchers and professionals seeking a deep, technical understanding of reactive dye chemistry and its development.
A Historical Timeline: From Accidental Discovery to Molecular Engineering
The journey of reactive dyes began in the mid-20th century, a period of intense innovation in the chemical industry. Prior to their invention, dyeing cellulosic fibers to high standards of wash fastness was a significant challenge. The advent of reactive dyes, which form a permanent covalent bond with the fiber, revolutionized the textile industry.
A pivotal moment came in 1954 when Rattee and Stephen at Imperial Chemical Industries (ICI) discovered that dyes containing a dichlorotriazinyl group could be covalently bonded to cellulose (B213188) under alkaline conditions.[1] This groundbreaking discovery led to the commercialization of the first reactive dyes, the Procion range by ICI, in 1956.[1] This marked the dawn of a new era in textile dyeing.
Following this initial breakthrough, the timeline of reactive dye development is marked by the introduction of new reactive groups with varying reactivity, substantivity, and fixation efficiencies.
-
1956: ICI launches the first commercial reactive dyes, Procion, based on the highly reactive dichlorotriazine (DCT) system.[1]
-
1957: Hoechst introduces the Remazol dyes, which are based on the vinyl sulfone (VS) reactive group.[2]
-
1958: Ciba introduces the Cibacron range, and Hoechst expands its offerings with the Remazol brand.[1]
-
1960: Sandoz develops reactive dyes with trichloropyrimidine reactive groups, commercialized as Drimaren.[2]
-
1970s: The development of bifunctional reactive dyes, containing two reactive groups per molecule, marks a significant advancement. These dyes offer higher fixation rates and improved robustness to variations in dyeing conditions.[3]
-
1980s: Sumitomo introduces Sumifix Supra dyes, which are hetero-bifunctional, containing both a vinyl sulfone and a monochlorotriazine group.[4] This combination provides excellent exhaustion and fixation properties.[4]
This rapid development was driven by the need to address the limitations of early reactive dyes, such as low fixation rates and the large amounts of salt and alkali required for their application.
The Chemistry of Reactivity: A Classification of Reactive Systems
The defining feature of a reactive dye is its reactive group, which is responsible for forming the covalent bond with the fiber. Reactive dyes are broadly classified based on the nature of this reactive group. The primary reactive systems can be categorized as follows:
-
Halo-heterocyclic Systems: These are the most common types of reactive groups and are based on nitrogen-containing heterocyclic rings substituted with one or more halogen atoms. The reactivity of these systems depends on the nature of the heterocyclic ring and the halogen atom.
-
Triazine Derivatives:
-
Dichlorotriazine (DCT): Highly reactive, requiring lower temperatures for fixation (cold-branding dyes).
-
Monochlorotriazine (MCT): Less reactive than DCT, requiring higher temperatures for fixation (hot-branding dyes).
-
Monofluorotriazine (MFT): Offers a balance of reactivity and stability.
-
-
Pyrimidine Derivatives: These offer alternative reactivity profiles to the triazine systems.
-
Quinoxaline Derivatives: Another class of heterocyclic reactive groups.
-
-
Activated Vinyl Systems: These reactive groups react with cellulose via a Michael addition reaction.
-
Vinyl Sulfone (VS): Typically supplied in a protected form (β-sulfatoethylsulfone) which is converted to the reactive vinyl sulfone group under alkaline conditions.
-
Acrylamide Derivatives: These also function as Michael acceptors to react with cellulose.
-
The evolution of reactive dyes has seen the strategic combination of these reactive systems to create bifunctional and polyfunctional dyes with enhanced performance characteristics.
dot
Figure 1: Classification of major reactive dye systems.
Performance Characteristics: A Quantitative Comparison
The performance of a reactive dye is determined by several key parameters, including its substantivity, exhaustion, fixation efficiency, and reactivity. These parameters are influenced by the molecular structure of the dye, the nature of the reactive group, and the application conditions.
| Reactive System | Typical Fixation Temperature (°C) | Reactivity | Substantivity | Fixation Efficiency (%) | Key Characteristics |
| Dichlorotriazine (DCT) | 20-40 | High | Low to Medium | 60-70 | Cold dyeing, high reactivity can lead to lower stability. |
| Monochlorotriazine (MCT) | 60-80 | Medium | Medium to High | 70-80 | Hot dyeing, good stability and build-up properties. |
| Vinyl Sulfone (VS) | 40-60 | Medium | Low to Medium | 70-80 | Good stability to acid hydrolysis, versatile application. |
| Hetero-bifunctional (MCT-VS) | 60-80 | High | High | >90 | High fixation, good reproducibility, robust to process variations. |
Table 1: Comparative performance of major reactive dye systems.
The Dyeing Process: A Step-by-Step Molecular Interaction
The application of reactive dyes to cellulosic fibers is a three-stage process:
-
Exhaustion: In this initial phase, the dye is adsorbed onto the surface of the fiber from the dyebath. This process is driven by the substantivity of the dye for the fiber and is typically carried out in the presence of an electrolyte, such as sodium chloride or sodium sulfate, which reduces the negative surface charge of the cellulose, thereby facilitating the approach of the anionic dye molecules.
-
Fixation: This is the crucial step where the covalent bond is formed between the reactive group of the dye and the hydroxyl groups of the cellulose. The fixation reaction is initiated by the addition of an alkali, such as sodium carbonate or sodium hydroxide, which raises the pH of the dyebath. The alkaline conditions ionize the hydroxyl groups of the cellulose, making them nucleophilic and ready to react with the electrophilic reactive group of the dye.
-
Washing-off: After the fixation step, a significant amount of unreacted and hydrolyzed dye remains on the fiber. This unfixed dye must be removed to ensure high wet fastness properties. The washing-off process involves a series of hot and cold rinses to effectively remove the hydrolyzed dye.
dot
Figure 2: General workflow of the reactive dyeing process.
Experimental Protocols
Synthesis of a Dichlorotriazine (DCT) Reactive Dye (Illustrative)
This protocol describes the synthesis of a simple azo-based dichlorotriazine reactive dye.
Materials:
-
Cyanuric chloride
-
H-acid (1-amino-8-naphthol-3,6-disulfonic acid)
-
Aniline-2-sulfonic acid
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Sodium carbonate
-
Ice
-
Water (deionized)
Procedure:
-
Diazotization of Aniline-2-sulfonic acid:
-
Dissolve aniline-2-sulfonic acid in water and hydrochloric acid.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir for 30 minutes to ensure complete diazotization.
-
-
First Condensation of Cyanuric Chloride with H-acid:
-
Prepare a suspension of cyanuric chloride in ice-water.
-
In a separate vessel, dissolve H-acid in water and adjust the pH to 6.0-6.5 with sodium carbonate.
-
Slowly add the H-acid solution to the cyanuric chloride suspension, maintaining the temperature at 0-5°C and the pH at 6.0-6.5.
-
Stir for 1-2 hours until the condensation is complete (monitored by TLC).
-
-
Coupling Reaction:
-
Slowly add the diazonium salt solution from step 1 to the product of step 2.
-
Maintain the temperature at 0-5°C and adjust the pH to 5.0-6.0 with sodium carbonate.
-
Stir for 2-3 hours until the coupling reaction is complete (monitored by TLC).
-
-
Isolation:
-
The resulting dichlorotriazine reactive dye can be isolated by salting out with sodium chloride, followed by filtration and drying.
-
Application of a Hot-Brand Monochlorotriazine (MCT) Reactive Dye to Cotton
This protocol outlines a typical laboratory procedure for dyeing cotton fabric with a hot-brand MCT reactive dye.
Materials:
-
Cotton fabric (scoured and bleached)
-
MCT reactive dye (e.g., C.I. Reactive Red 120)
-
Sodium chloride (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Wetting agent
-
Sequestering agent
-
Acetic acid
Procedure:
-
Dye Bath Preparation:
-
Prepare a dyebath with a liquor-to-goods ratio of 20:1.
-
Add a wetting agent and a sequestering agent to the water.
-
Adjust the pH to 6.5-7.0 with a small amount of acetic acid.
-
Dissolve the pre-weighed MCT reactive dye in a small amount of water and add it to the dyebath.
-
-
Exhaustion:
-
Introduce the wetted cotton fabric into the dyebath at room temperature.
-
Raise the temperature to the recommended dyeing temperature for the specific dye (typically 60-80°C) over 30 minutes.
-
Add the required amount of sodium chloride in two portions over 20-30 minutes to promote exhaustion.
-
Continue dyeing at this temperature for 30-45 minutes.
-
-
Fixation:
-
Dissolve the required amount of sodium carbonate in hot water and add it to the dyebath in two portions over 15-20 minutes.
-
Continue the dyeing for another 45-60 minutes to ensure complete fixation.
-
-
Washing-off:
-
Drain the dyebath.
-
Rinse the dyed fabric with cold water.
-
Carry out a series of hot washes (e.g., at 90-95°C) with a non-ionic detergent to remove unfixed dye.
-
Rinse with hot and then cold water until the rinse water is clear.
-
Dry the fabric.
-
The Rise of Bifunctional and Polyfunctional Reactive Dyes
A significant milestone in the development of reactive dyes was the introduction of bifunctional and, more recently, polyfunctional dyes.[3] These dyes contain two or more reactive groups per molecule, which can be of the same type (homo-bifunctional) or different types (hetero-bifunctional).
The primary advantages of bifunctional reactive dyes include:
-
Higher Fixation Efficiency: The presence of two reactive groups increases the probability of the dye molecule forming a covalent bond with the fiber, leading to higher fixation rates.
-
Improved Reproducibility: Dyes with two different reactive groups (e.g., MCT and VS) often exhibit a wider fixation temperature range, making the dyeing process more robust and reproducible.
-
Enhanced Fastness Properties: The higher degree of fixation generally leads to improved wet fastness properties.
dot
Figure 3: Advantages of bifunctional reactive dyes.
Future Trends and Conclusion
The development of reactive dyes continues to be an active area of research, driven by the need for more sustainable and efficient dyeing processes. Key areas of future development include:
-
Dyes with even higher fixation rates: To minimize dye wastage and effluent load.
-
Low-salt reactive dyes: To reduce the environmental impact of the dyeing process.
-
Dyes for digital printing: With specific properties required for inkjet application.
-
Reactive dyes from renewable resources: To move towards a more sustainable chemical industry.
References
Navigating the Safety and Handling of Reactive Red 4 Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for Reactive Red 4 (C.I. 18105; CAS No. 17681-50-4), a synthetic azo dye. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and effectively in a laboratory setting. All quantitative data is summarized for clarity, and detailed methodologies for key toxicological and physicochemical assessments are provided.
Section 1: Chemical and Physical Properties
This compound is a red powder that is soluble in water.[1][2] It is a single azo class dye with the molecular formula C₃₂H₁₉ClN₈Na₄O₁₄S₄ and a molecular weight of 995.21 g/mol .[2]
| Property | Value | Reference |
| Appearance | Red Powder | [1] |
| Odor | Odorless | [1] |
| Solubility in Water | 50 g/L at 25°C | [2][3] |
| Bulk Density | 500 Kg/m³ | [1] |
| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [2] |
| Molecular Weight | 995.21 g/mol | [2] |
| CAS Number | 17681-50-4 | [2] |
Section 2: Hazard Identification and Toxicological Profile
This compound may cause sensitization by inhalation and skin contact.[1][4] Dust from the powder can be irritating to the eyes and respiratory system.[1][5]
Acute Toxicity
Based on information from similar or identical products, this compound is considered to have low acute toxicity.
| Endpoint | Value | Species | Reference |
| Oral LD50 | > 2000 mg/kg | Rat | [3] |
| Fish LC50 | > 500 mg/l (48h) | Rainbow Trout | [3] |
| Fish LC50 | > 100mg/l (48h) | Leuciscus idus | [1] |
| Bacteria EC50 | > 1000 mg/l | Activated sludge organisms | [1] |
Experimental Protocols for Toxicological Assessment
The following are detailed methodologies for key toxicological assessments, based on internationally recognized guidelines.
Acute Oral Toxicity - Limit Test (OECD Guideline 423)
-
Principle: A stepwise procedure where a single sex (typically female rats) is dosed at a defined level. The presence or absence of mortality determines the next step. This method is designed to classify the substance's toxicity rather than determine a precise LD50.[6]
-
Procedure:
-
A starting dose of 2000 mg/kg body weight is typically used for a limit test.
-
Three fasted female rats are administered the substance by oral gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
If no mortality occurs, the substance is classified as having an LD50 greater than 2000 mg/kg.
-
If mortality is observed, further testing at lower dose levels is required.
-
Dermal Irritation/Corrosion (OECD Guideline 404)
-
Principle: The substance is applied to the skin of a single animal in a stepwise manner to assess for corrosive or irritant effects.[7]
-
Procedure:
-
A small area of the dorsal skin of an albino rabbit is clipped free of fur.
-
0.5 g of the powder, moistened with a small amount of water, is applied to the skin under a gauze patch.
-
The patch is held in place with a semi-occlusive dressing for 4 hours.
-
After 4 hours, the patch is removed, and the skin is gently cleansed.
-
The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[8]
-
The severity of the reactions is scored according to a standardized scale.
-
Eye Irritation/Corrosion (OECD Guideline 405)
-
Principle: A single dose of the substance is applied to one eye of an animal to assess for irritation or corrosion. The untreated eye serves as a control.[9]
-
Procedure:
-
The test is typically performed on a single albino rabbit.
-
Approximately 0.1 g of the powder is instilled into the conjunctival sac of one eye.
-
The eyelids are held together for a few seconds to allow for distribution of the substance.
-
The eye is examined for corneal, iridial, and conjunctival effects at 1, 24, 48, and 72 hours after instillation.
-
The severity of the lesions is scored according to a standardized scale.
-
Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD Guideline 429)
-
Principle: This assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. A substance is classified as a sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to a vehicle control.[10]
-
Procedure:
-
A minimum of three concentrations of the test substance in a suitable vehicle, a negative control (vehicle only), and a positive control are prepared.
-
The test substance is applied to the dorsal surface of the ears of a group of mice (minimum of four per group) for three consecutive days.
-
On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.
-
Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.
-
The Stimulation Index (SI) is calculated by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group.
-
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
-
Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test evaluates the ability of a substance to induce reverse mutations, restoring the functional capability of the bacteria to synthesize the essential amino acid and grow on a minimal medium.[11]
-
Procedure:
-
The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
The test substance at various concentrations is incubated with the bacterial strains in the presence or absence of S9 mix.
-
The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
-
Section 3: Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure safety.
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a dust mask or respirator.[1]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation.[4][5]
-
Avoid creating dust clouds.[4]
-
Observe good standards of industrial hygiene.[4]
Storage:
-
Store in a cool, dry, well-ventilated area.[4]
-
Keep containers tightly closed and in their original packaging.[1]
-
Store away from strong oxidizing agents.[5]
Section 4: First Aid and Emergency Procedures
First Aid Measures:
-
Inhalation: Remove to fresh air. If distressed, seek medical attention.[1]
-
Skin Contact: Wash contaminated skin with plenty of water.[1][4]
-
Eye Contact: Rinse immediately with a copious stream of water for at least 15 minutes and seek medical advice.[1][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician immediately.[12][13]
Firefighting Measures:
-
Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[4]
-
Hazards from Combustion: May produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[1]
Accidental Release Measures:
-
Personal Precautions: Wear appropriate PPE, including a respirator, gloves, and eye protection. Avoid breathing dust.[1][12]
-
Environmental Precautions: Prevent entry into sewers and watercourses.[1]
-
Cleanup: Dampen the spilled powder with water or mix with moist sand to avoid creating dust.[1] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[1][5] Flush the area with copious amounts of water.[1]
Section 5: Exposure Controls and Personal Protection
Exposure Limits:
-
No specific exposure limits are currently available for reactive dyestuffs. It is recommended that exposure be kept to a minimum due to the potential for respiratory sensitization.[1]
-
For total inhalable dust, a general limit of 10 mg/m³ (8-hour time-weighted average) is suggested, and for respirable dust, 5 mg/m³ is recommended.[4]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH/OSHA approved respirator or dust mask.[1][4]
-
Hand Protection: Wear plastic or rubber gloves.[1]
-
Skin and Body Protection: Wear a lab coat, apron, or other protective clothing to prevent skin contact.[1] Safety showers and eye wash stations should be readily available.[1]
Section 6: Stability and Reactivity
-
Stability: The product is stable under normal conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[1][4]
-
Hazardous Polymerization: Will not occur.[14]
Section 7: Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations.[1] Disposal can be carried out by burying at an approved landfill or by incineration under controlled conditions at a licensed waste processing facility.[4]
This guide is intended to provide comprehensive safety and handling information for this compound powder. It is essential for all personnel handling this substance to be thoroughly familiar with this information and to adhere to all recommended safety procedures. This document should be used in conjunction with a comprehensive laboratory safety program.
References
- 1. spaceint.com [spaceint.com]
- 2. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 3. dyespigments.net [dyespigments.net]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ecetoc.org [ecetoc.org]
- 14. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]
An In-depth Technical Guide to the Chemical Synthesis of Reactive Red 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Red 4, a prominent member of the monochlorotriazine class of reactive azo dyes, is a synthetic colorant with significant applications in the textile industry. Its ability to form a covalent bond with cellulosic fibers imparts excellent wash fastness to dyed fabrics. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the underlying reaction mechanisms, experimental protocols, and relevant quantitative data. The synthesis is a multi-step process involving sequential nucleophilic substitution reactions on a triazine core, followed by diazotization and an azo coupling reaction to form the final chromophore.
Synthesis Workflow
The synthesis of this compound is a meticulously controlled multi-step process commencing with the sequential condensation of cyanuric chloride with two different aromatic amines, followed by a diazotization and an azo coupling reaction. The overall workflow is depicted below.
A Comprehensive Technical Guide to Reactive Red 4 and Its Synonyms for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Reactive Red 4, also widely known by its trade names Procion Red and Cibacron Brilliant Red. This document collates critical data on its synonyms, physicochemical properties, and established applications in scientific research. Detailed experimental protocols are provided for its use in enzyme inhibition assays, affinity chromatography, and neuronal tracing, alongside mandatory visualizations to elucidate key processes and workflows.
Core Identity and Synonyms of this compound
This compound is a synthetic monochlorotriazine azo dye recognized for its vibrant red color and its ability to form covalent bonds with substrates.[1][2] This reactivity makes it a valuable tool in both the textile industry and various biochemical and biomedical research applications.[3] A comprehensive list of its synonyms and chemical identifiers is provided below to aid in literature searches and material sourcing.
Table 1: Synonyms and Chemical Identifiers for this compound
| Category | Identifier | Reference(s) |
| Common Name | This compound | [1][3][4] |
| Trade Names | Procion Red, Cibacron Brilliant Red 3B-A | [1][4] |
| Procion this compound, Red B | [1] | |
| Chemictive Brilliant Red 7BH, Tulactiv Red H-7B | [5] | |
| Reactive Red K-7B | [6] | |
| CAS Number | 17681-50-4 | [1][4][5] |
| Colour Index | C.I. 18105, C.I. This compound | [5] |
| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [1][4] |
| Molecular Weight | 995.21 g/mol | [1][4][5] |
| PubChem CID | 72235 | [1] |
| EINECS | 241-663-8 | [6] |
Physicochemical and Spectroscopic Properties
This compound is a deep red powder with good solubility in water.[5] Its utility in quantitative assays stems from its distinct spectral properties, which can be modulated by its local environment and interactions with biomolecules.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value/Description | Conditions | Reference(s) |
| Appearance | Deep red to dark purplish-red powder | Solid state | [5][7] |
| Solubility in Water | 50 g/L | 25 °C | [5] |
| UV-Vis Absorbance (λmax) | ~515-524 nm | In aqueous solution | [1][8] |
| ~570-575 nm | In complex with chitosan (B1678972) | [8][9] | |
| Fluorescence Emission (λem) | ~600 nm | In complex with chitosan (Excitation at 570 nm) | [8][9] |
| ~360 nm (Quenching) | In complex with chitosan (Excitation at 250-300 nm) | [8][9] | |
| Dissociation Constant (KD) for Yeast Hexokinase | 120 µM | [1] |
Key Research Applications and Experimental Protocols
This compound's unique chemical structure makes it a versatile tool for researchers. Its triazine ring can act as a ligand for affinity purification of proteins, while its aromatic structure allows it to interact with the active sites of various enzymes.[7][10] Furthermore, its fluorescent properties have been adapted for neuronal tracing studies.
Enzyme Inhibition Assay: A Protocol for Yeast Hexokinase
This compound has been shown to inhibit the phosphotransferase activity of yeast hexokinase.[1] The following protocol outlines a general procedure for assessing this inhibitory effect.
Experimental Protocol: Inhibition of Yeast Hexokinase by this compound
1. Materials and Reagents:
-
Yeast Hexokinase
-
This compound (Cibacron Brilliant Red 3B-A)
-
ATP (Adenosine triphosphate)
-
D-glucose
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂)
-
Spectrophotometer or plate reader
2. Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of this compound to test a range of inhibitor concentrations.
-
Prepare stock solutions of ATP and D-glucose in the assay buffer.
-
Prepare a working solution of yeast hexokinase in the assay buffer.
-
-
Assay Setup:
-
In a microplate or cuvette, add the assay buffer, the yeast hexokinase solution, and the desired concentration of this compound (or buffer for the uninhibited control).
-
Pre-incubate the mixture for 5-10 minutes at a constant temperature (e.g., 25°C or 30°C).
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding ATP and D-glucose to the mixture.
-
-
Monitor the Reaction:
-
The activity of hexokinase can be monitored by coupling the reaction to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase and measuring the increase in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten plots.
-
Use software to fit the data and determine kinetic parameters such as Vmax and Km in the presence and absence of the inhibitor. The inhibition constant (Ki) can be calculated from these parameters.
-
Affinity Chromatography for Protein Purification
The triazine moiety of this compound makes it an effective ligand for the affinity purification of proteins, particularly those with nucleotide-binding sites such as dehydrogenases and kinases.[4][10]
Experimental Protocol: Protein Purification using this compound-Agarose
1. Materials and Reagents:
-
This compound-agarose (or similar solid support)
-
Chromatography column
-
Crude protein extract containing the target protein (e.g., lactate (B86563) dehydrogenase)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., Binding Buffer containing a high concentration of salt, like 1 M NaCl, or a specific ligand like NADH for dehydrogenases)
-
Spectrophotometer and reagents for protein concentration and activity assays (e.g., Bradford assay, enzyme-specific activity assay)
2. Procedure:
-
Column Preparation:
-
Pack the chromatography column with the this compound-agarose resin.
-
Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Load the crude protein extract onto the equilibrated column at a slow flow rate to allow for binding of the target protein to the immobilized dye.
-
-
Washing:
-
Wash the column with several column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein from the column using the Elution Buffer. This can be done with a step gradient (a single high concentration of eluent) or a linear gradient (a gradually increasing concentration of eluent).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Measure the protein concentration and assay for the activity of the target protein in each fraction to identify the fractions containing the purified protein.
-
-
Column Regeneration:
-
Regenerate the column by washing with high salt buffer followed by the Binding Buffer for future use.
-
Retrograde Neuronal Tracing
Procion dyes, including Procion Red, have been utilized as fluorescent tracers to map neural circuits.[11] When injected into a target region, the dye is taken up by axon terminals and transported retrogradely to the neuronal cell bodies.
Experimental Protocol: Retrograde Neuronal Tracing with a Procion Red Dye
1. Materials and Reagents:
-
Procion Red dye solution (e.g., 2-5% in sterile saline or distilled water)
-
Anesthetized animal model
-
Microsyringe or micropipette for injection
-
Stereotaxic apparatus (for brain injections)
-
Perfusion solutions (e.g., saline followed by 4% paraformaldehyde)
-
Fluorescence microscope
2. Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal according to approved institutional protocols.
-
-
Injection of the Tracer:
-
For peripheral targets, expose the nerve or muscle of interest and inject the Procion Red dye solution.
-
For central nervous system targets, use a stereotaxic apparatus to accurately inject the dye into the desired brain region.
-
-
Survival Period:
-
Allow for a survival period of several days to a week to permit the retrograde transport of the dye from the axon terminals to the cell bodies. The exact duration will depend on the neuronal system being studied.
-
-
Tissue Processing:
-
Perfuse the animal with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Dissect the tissue of interest (e.g., spinal cord, brain).
-
Post-fix the tissue and then cryoprotect it (e.g., in a sucrose (B13894) solution).
-
-
Histology and Imaging:
-
Section the tissue using a cryostat or vibratome.
-
Mount the sections on slides.
-
Visualize the labeled neurons using a fluorescence microscope with appropriate filters for the Procion Red dye.
-
Conclusion
This compound and its synonyms are powerful and versatile tools in the arsenal (B13267) of researchers, scientists, and drug development professionals. A thorough understanding of its chemical identity, physicochemical properties, and established experimental applications is crucial for its effective use. The protocols and data presented in this guide offer a solid foundation for the application of this compound in enzyme kinetics, protein purification, and neuroanatomical studies.
References
- 1. Inactivation of yeast hexokinase by Cibacron brilliant red 3B-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 4. Affinity chromatography of bovine heart lactate dehydrogenase using dye ligands linked directly or spacer-mediated to bead cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Cibacron Brilliant Red 3B-A | 16480-43-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of lactate dehydrogenase with structurally related triazine dyes using affinity partitioning and affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retrograde tracing - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: Staining Proteins in Polyacrylamide Gels with Reactive Red 4
Introduction
The visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a cornerstone of proteomics and molecular biology. While Coomassie Brilliant Blue and silver staining are ubiquitously used, reactive dyes offer an alternative method that involves the formation of a stable, covalent bond with proteins. Reactive Red 4 (also known as Cibacron Brilliant Red 3B-A) is a monochlorotriazine-containing azo dye primarily used in the textile industry.[1][2][3] Its reactive triazine group has the potential to form covalent linkages with nucleophilic groups in proteins, such as the amino and thiol groups of amino acid residues, under alkaline conditions.[4]
It is important to note that while the use of other reactive dyes, such as Reactive Blue 4, for protein staining is documented, specific, validated protocols for using this compound for staining proteins in PAGE gels are not widely published in scientific literature.[5] Therefore, the protocol provided herein is a proposed methodology adapted from established procedures for similar reactive dyes and general protein staining principles.[6] Researchers should consider this protocol as a starting point and perform optimizations for their specific applications.
Principle of Staining
The staining mechanism of this compound involves a covalent chemical reaction between the dye and the protein molecules. In an alkaline environment (typically pH 10-11), the chlorine atom on the triazine ring of the dye becomes susceptible to nucleophilic substitution by the primary and secondary amine groups (e.g., from lysine (B10760008) residues) and sulfhydryl groups (from cysteine residues) present in the proteins. This reaction forms a stable, covalent bond, permanently linking the red dye to the proteins fixed within the gel matrix. This covalent linkage results in high stain stability and potentially irreversible staining.
Comparative Data of Total Protein Stains
To provide context for the potential performance of this compound, the following table summarizes the characteristics of commonly used protein stains. The values for this compound are hypothetical and based on the properties of similar reactive and acid dyes, requiring experimental validation.
| Feature | Coomassie Brilliant Blue R-250 | Silver Staining | This compound (Hypothetical) |
| Principle | Non-covalent, electrostatic & van der Waals interactions | Reduction of silver ions to metallic silver | Covalent binding to amino/thiol groups |
| Detection Limit | ~100 ng | ~0.1 - 1 ng | ~50 - 200 ng |
| Linear Dynamic Range | Moderate | Narrow | Moderate |
| Staining Time | 30 - 60 min | 30 - 120 min | 1 - 2 hours |
| Destaining Time | ~2-4 hours to overnight | Not applicable (uses stop solution) | ~2-4 hours to overnight |
| Reversibility | Difficult | Irreversible | Irreversible |
| Mass Spectrometry Compatibility | Compatible | Often requires special protocols | Potentially compatible, but covalent modification may interfere |
Proposed Experimental Protocol for this compound Staining
This proposed protocol is adapted from methodologies for other reactive dyes and general protein staining procedures.[6] Optimization of incubation times and solution concentrations is recommended.
Materials and Reagents
-
This compound Dye (C.I. 18105)[2]
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
This compound Stock Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of deionized water.
-
Staining Solution (0.1% w/v, pH 10-11): Dilute the 1% Stock Solution 1:10 in deionized water. Just before use, adjust the pH to 10-11 with 1M Sodium Hydroxide (NaOH).
-
Destaining Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid in deionized water.
-
SDS-PAGE gel with separated proteins.
-
Staining and destaining trays.
-
Orbital shaker.
-
Standard gel documentation system.
Procedure
-
Fixation:
-
Following electrophoresis, carefully remove the polyacrylamide gel from its cassette.
-
Place the gel into a clean staining tray containing enough Fixing Solution to completely submerge the gel.
-
Incubate on an orbital shaker with gentle agitation for 30-60 minutes. This step fixes the proteins within the gel and removes interfering substances like SDS.
-
-
Washing:
-
Discard the Fixing Solution.
-
Wash the gel with deionized water for 5-10 minutes with gentle agitation.
-
Repeat the wash step two more times to thoroughly remove the acid and alcohol from the fixation step.
-
-
Staining:
-
Discard the final wash water and add a sufficient volume of the freshly prepared alkaline Staining Solution (pH 10-11) to fully cover the gel.
-
Incubate the gel on an orbital shaker with gentle agitation for 1-2 hours at room temperature. The alkaline pH is critical to facilitate the covalent reaction between the dye and the proteins.
-
-
Destaining:
-
Pour off the Staining Solution. This solution can often be saved and reused.
-
Add Destaining Solution to the tray to cover the gel.
-
Agitate the gel gently on an orbital shaker.
-
Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process may take 2-4 hours, or it can be performed overnight for optimal results.
-
-
Gel Imaging and Storage:
-
Once the desired band-to-background ratio is achieved, the gel can be imaged using a standard gel documentation system with white light illumination.
-
For long-term storage, the gel can be kept in deionized water or 7% acetic acid at 4°C.
-
Workflow and Pathway Visualizations
Caption: Workflow for staining proteins in PAGE gels with this compound.
References
- 1. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. US20040068101A1 - Methods for selectively staining water soluble protein using reactive dye and its applications thereof - Google Patents [patents.google.com]
- 5. Reactive SH-P 4B Red-Reactive Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 6. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Dye-Ligand Affinity Chromatography Using Reactive Red 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-ligand affinity chromatography is a powerful and cost-effective protein purification technique that utilizes immobilized synthetic textile dyes as pseudo-affinity ligands.[1][2] These dyes can selectively bind to a wide range of proteins, particularly those with nucleotide-binding sites, such as dehydrogenases and kinases.[3][4] Reactive Red 4 (C.I. 18105), also known by trade names such as Cibacron Brilliant Red 3B-A, is a synthetic monoazo dye that belongs to the triazine class of reactive dyes.[5][6] Its structure allows it to mimic biological cofactors like NAD⁺ (Nicotinamide adenine (B156593) dinucleotide), enabling specific interactions with the active sites of various enzymes.[7]
The triazine ring in this compound facilitates its straightforward and stable covalent immobilization onto hydroxyl-containing matrices like agarose (B213101) or sepharose, creating a robust and reusable affinity medium.[1][5] This document provides detailed application notes and experimental protocols for the use of this compound in dye-ligand affinity chromatography for protein purification.
Chemical Structure of this compound:
Principle of Separation
The purification principle is based on the specific, reversible binding between the immobilized this compound ligand and the target protein.[9][10] The dye's aromatic rings and sulfonate groups interact with proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[11][12] For many enzymes, the dye acts as a competitive inhibitor by binding to the cofactor (e.g., NAD⁺, NADP⁺) binding site.[7]
The process involves four main stages:
-
Equilibration: The this compound affinity column is equilibrated with a binding buffer to establish the appropriate pH and ionic strength for optimal protein binding.
-
Sample Application: The crude protein sample is loaded onto the column. Target proteins with affinity for the dye bind to the immobilized ligand, while unbound proteins pass through the column.[3][13]
-
Washing: The column is washed with the binding buffer to remove any remaining unbound or weakly bound contaminants.[13]
-
Elution: The bound target protein is recovered by changing the buffer conditions to disrupt the protein-dye interaction.[9] This is typically achieved by increasing the ionic strength (salt concentration) or by introducing a competing molecule (e.g., the natural cofactor).[3][14]
Applications
This compound and similar triazine dyes are versatile ligands used to purify a variety of proteins. Their ability to bind to nucleotide-dependent enzymes makes them particularly useful for the purification of:
-
Dehydrogenases[7]
-
Kinases
-
Hydrogenases[7]
-
Other ATP, NAD⁺, and NADP⁺ dependent enzymes
-
Cholesteryl Ester Transfer Protein (CETP)[15]
-
Serum Albumin
Quantitative Data Summary
The performance of a dye-ligand affinity chromatography step is evaluated by its binding capacity, the recovery of the target protein, and the purification fold. The following table summarizes typical performance data for proteins purified using triazine dye affinity chromatography. Note: Specific values for this compound can be highly protein-dependent and require empirical optimization.
| Target Protein Example | Matrix | Binding Capacity (mg/mL resin) | Elution Condition | Recovery (%) | Purification Fold |
| Lactate Dehydrogenase | Reactive Blue 4-Agarose | 5 - 15 | 0.5 - 1.5 M NaCl or 5-10 mM NAD⁺ | 70 - 90 | 10 - 50 |
| Human Serum Albumin | Reactive Blue 4-Agarose | 10 - 20 | 1.0 - 2.0 M NaCl or 1.0 M KSCN | > 90 | 5 - 20 |
| NADP⁺-dependent enzymes | Red HE-3B-Sepharose | 2 - 10 | NADP⁺ Gradient (0-10 mM) | 60 - 85 | 15 - 100 |
| Hydrogenase (A. eutrophus) | Procion Red HE-3B-Agarose | Not specified | Increased salt concentration | High | 2-3 fold (single step) |
Experimental Protocols
Protocol 1: Immobilization of this compound on Agarose Beads
This protocol describes the covalent coupling of this compound to a cross-linked agarose matrix.
Materials:
-
Cross-linked Agarose Beads (e.g., Sepharose CL-6B)
-
This compound Dye
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sintered Glass Funnel
-
Reaction Vessel with Shaker/Rotator
Procedure:
-
Matrix Preparation: Wash 100 mL of agarose beads with 10 bed volumes of distilled water on a sintered glass funnel.
-
Dye Solution Preparation: Prepare a 1% (w/v) solution of this compound in distilled water.
-
Coupling Reaction: a. Transfer the washed agarose beads to a reaction vessel. b. Add 100 mL of the 1% this compound solution to the beads. c. Add 20 g of solid NaCl and mix gently until it dissolves. d. Initiate the coupling reaction by adding 1 g of solid Na₂CO₃. e. Allow the reaction to proceed for 72 hours at room temperature with gentle agitation.
-
Washing the Matrix: a. After the incubation, transfer the beads to the sintered glass funnel and wash extensively with distilled water until the filtrate is colorless. b. Wash the beads with 5 bed volumes of 1 M NaCl to remove any non-covalently bound dye. c. Finally, wash with distilled water until the conductivity of the filtrate matches that of pure water.
-
Storage: Store the this compound-Agarose resin in a 20% ethanol (B145695) solution at 4°C. Do not freeze.
Protocol 2: Protein Purification using this compound-Agarose Column
This is a general protocol for the purification of a target protein from a clarified cell lysate. Conditions such as buffer pH, salt concentration, and elution method should be optimized for each specific protein.
Materials:
-
This compound-Agarose Resin
-
Chromatography Column
-
Clarified Protein Sample (e.g., cell lysate supernatant)
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5
-
Elution Buffer A (Salt Gradient): 20 mM Tris-HCl, pH 7.5, containing 2.0 M NaCl
-
Elution Buffer B (Specific Elution): 20 mM Tris-HCl, pH 7.5, containing 10 mM NAD⁺ (or other relevant cofactor)
-
Peristaltic Pump or FPLC System
-
Fraction Collector
-
UV Spectrophotometer (280 nm)
Procedure:
-
Column Packing and Equilibration: a. Prepare a slurry of the this compound-Agarose resin in Binding Buffer (50% v/v). b. Pour the slurry into the chromatography column and allow it to pack uniformly.[3] c. Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding Buffer until the UV absorbance at 280 nm is stable at baseline.[3]
-
Sample Application: a. Ensure the protein sample is in the Binding Buffer (buffer exchange if necessary). b. Load the clarified sample onto the column at a slow flow rate (e.g., 0.5-1.0 mL/min for a 10 mL column) to maximize binding.[3] c. Collect the flow-through fraction for analysis.
-
Washing: a. Wash the column with 5-10 CV of Binding Buffer to remove unbound and weakly bound proteins. b. Continue washing until the A280 reading returns to baseline. Collect wash fractions for analysis.[3][13]
-
Elution: a. Salt Elution: Apply a linear gradient of 0-100% Elution Buffer A (0-2.0 M NaCl) over 10-20 CV. Alternatively, a step gradient can be used.[14] b. Specific Elution: Apply Elution Buffer B containing the competitive ligand (e.g., 10 mM NAD⁺). This method is often gentler and yields higher purity. c. Collect fractions throughout the elution process and monitor the protein concentration by measuring absorbance at 280 nm.[3]
-
Analysis of Fractions: a. Analyze the collected fractions (flow-through, wash, and elution) using SDS-PAGE to assess purity. b. Perform an activity assay on the elution fractions to identify where the target protein has eluted.
-
Column Regeneration and Storage: a. Regenerate the column by washing with 5 CV of high salt buffer (2.0 M NaCl), followed by 5 CV of a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 3.0), and then re-equilibrating with Binding Buffer. b. For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for protein purification using this compound affinity chromatography.
Diagram 2: Immobilization Chemistry
Caption: Simplified diagram of this compound immobilization on an agarose matrix.
Diagram 3: Protein Binding and Elution Principle
Caption: Logical diagram of the protein binding and elution process.
References
- 1. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Purification of hydrogenases by affinity chromatography on Procion Red-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. Purification of human cholesteryl ester transfer protein by affinity chromatography on immobilized triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reactive Red 4 for Polyacrylamide Gel Staining
Introduction
Reactive Red 4 (also known as Cibacron Brilliant Red 3B-A) is a synthetic azo dye belonging to the reactive class of dyes.[1][2] While predominantly used in the textile industry for its ability to form covalent bonds with fibers, this property also makes it a potential candidate for protein staining in polyacrylamide gel electrophoresis (PAGE).[2][3] Unlike traditional anionic dyes like Coomassie Brilliant Blue, which bind to proteins through non-covalent electrostatic and van der Waals interactions, reactive dyes can form stable, covalent linkages with protein functional groups (e.g., amino, hydroxyl groups) under specific conditions, typically an alkaline pH.[3][4] This covalent binding offers the potential for irreversible and stable staining, which can be advantageous for downstream applications requiring robust protein fixation.
These application notes provide an overview and a detailed protocol for using this compound as a post-electrophoresis protein stain. Due to limited specific literature on this particular application of this compound, the provided protocol is adapted from established procedures for similar reactive dyes, such as Reactive Blue 4.[3] Optimization may be necessary to achieve the best results for specific experimental conditions.
Data Presentation: Comparison of Protein Staining Methods
The selection of a protein stain is critical for the sensitivity and accuracy of protein visualization and quantification. The following table compares key performance metrics of this compound (estimated) with other commonly used staining methods.
| Feature | This compound (Estimated) | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Principle | Covalent binding to proteins (alkaline pH)[3] | Non-covalent, electrostatic interactions[3] | Non-covalent, electrostatic interactions[5] | Reduction of silver ions to metallic silver[6] | Non-covalent interaction with SDS-protein micelles |
| Limit of Detection | ~10-50 ng[7] | ~300-1000 ng[7] | ~8-30 ng[5][7] | ~2-5 ng[7] | ~0.25-0.5 ng[7] |
| Staining Time | 1-2 hours[3] | ~1 hour[3] | 1-3 hours | 20-60 minutes | 40-60 minutes[8] |
| Destaining Time | 2-4 hours to overnight[3] | 2-4 hours to overnight[3] | Minimal to none required[6] | Not applicable (uses stop solution) | Not required[8] |
| Linear Dynamic Range | Not extensively documented | ~1-2 orders of magnitude[5] | >2 orders of magnitude[5] | Narrow[6] | ~3-4 orders of magnitude[9] |
| Mass Spectrometry | Potentially compatible (covalent modification may interfere)[3] | Compatible[3] | Compatible[5] | Often incompatible (formaldehyde)[6] | Compatible |
| Reversibility | Generally irreversible[3] | Reversible[3] | Reversible | Generally irreversible | Reversible |
Note: Data for this compound is estimated based on its properties as a reactive dye and data from similar compounds like Reactive Blue 4, as comprehensive quantitative data for its use in post-electrophoresis staining is limited in publicly available literature.[5][7]
Experimental Protocols
This section provides a detailed methodology for staining polyacrylamide gels using this compound. This protocol is adapted from procedures for other reactive dyes and is based on facilitating a covalent reaction between the dye and proteins.[3]
Materials
-
This compound Dye (CAS No. 17681-50-4)
-
Methanol
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
SDS-PAGE gel with separated proteins
-
Orbital shaker
-
Clean staining and destaining trays
Solution Preparation
-
Fixing Solution (40% Methanol, 10% Acetic Acid):
-
To prepare 500 mL, combine 200 mL of Methanol, 50 mL of Glacial Acetic Acid, and 250 mL of deionized water. Mix well.
-
-
This compound Stock Solution (1% w/v):
-
Dissolve 1 g of this compound powder in 100 mL of deionized water. Stir until fully dissolved. This stock can be stored for future use.
-
-
Staining Solution (Working Solution):
-
Prepare a suitable volume to fully submerge the gel (e.g., 100 mL).
-
Combine the appropriate amount of this compound Stock Solution with deionized water. The final concentration should be optimized, but a starting point of 0.05% w/v is recommended. (For 100 mL of 0.05% solution, use 5 mL of 1% stock solution and 95 mL of deionized water).
-
Crucially, just before use , adjust the pH of the staining solution to 10-11 using 1M NaOH. The alkaline pH is necessary to facilitate the covalent reaction.[3]
-
-
Destaining Solution (10% Methanol, 7% Acetic Acid):
-
To prepare 500 mL, combine 50 mL of Methanol, 35 mL of Glacial Acetic Acid, and 415 mL of deionized water. Mix well.
-
Staining Procedure
-
Fixation : After electrophoresis, carefully remove the polyacrylamide gel from its cassette. Place the gel in a clean tray with a sufficient volume of Fixing Solution to completely cover it. Incubate on an orbital shaker with gentle agitation for 30-60 minutes. This step fixes the proteins within the gel matrix and helps remove residual SDS.[3]
-
Washing : Discard the Fixing Solution. Wash the gel by adding deionized water and agitating for 5-10 minutes. Repeat this wash step two more times to thoroughly remove the acid and alcohol from the fixing step.[3] This is critical for ensuring the subsequent alkaline staining step is effective.
-
Staining : Decant the final wash water. Add the freshly prepared, pH-adjusted Staining Solution to the tray, ensuring the gel is fully submerged. Incubate on an orbital shaker with gentle agitation for 1-2 hours at room temperature.[3]
-
Destaining : Pour off the Staining Solution (it can often be saved and reused). Add Destaining Solution to the tray. Gently agitate the gel on an orbital shaker. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process may take 2-4 hours, or the gel can be left to destain overnight for convenience.[3]
-
Imaging and Storage : Once the desired contrast is achieved, the gel can be imaged using a standard gel documentation system with white light illumination. For long-term storage, the destained gel can be kept in deionized water or 7% acetic acid at 4°C.[3]
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships of factors influencing the staining outcome.
Caption: Experimental workflow for this compound staining.
Caption: Factors influencing staining quality.
References
- 1. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. takara.co.kr [takara.co.kr]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Staining Proteins in Solution with Reactive Red 4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Reactive Red 4 (also known as Cibacron Brilliant Red 3B-A) is a synthetic azo dye predominantly used in the textile industry for dyeing natural fibers.[1][2] While its application in biological sciences is not well-documented, there is evidence of its use in the quantification of chitosan (B1678972) through a colorimetric assay.[3][4] Currently, there is a significant lack of established and validated protocols for the routine staining of proteins in solution with this compound for quantitative or qualitative purposes.
These application notes provide a theoretical framework and a starting protocol based on the known chemistry of reactive dyes and proteins. The information herein is intended to guide researchers in developing and optimizing their own assays. It is crucial to note that the provided protocols are exploratory and will require significant validation for specific applications.
Principle of Interaction
This compound is a reactive azo dye containing a triazine group.[5] In the textile industry, this group facilitates covalent bond formation with hydroxyl and amino groups on fibers like cotton, silk, and wool under specific pH conditions.[1][6] The interaction with proteins is hypothesized to occur primarily through two mechanisms:
-
Covalent Bonding: The reactive triazine group can form covalent bonds with nucleophilic side chains of amino acids, particularly the ε-amino group of lysine (B10760008) and potentially the sulfhydryl group of cysteine, under alkaline conditions.
-
Non-covalent Interactions: Electrostatic interactions between the negatively charged sulfonic acid groups of the dye and positively charged amino acid residues (e.g., lysine, arginine, histidine) can occur, especially at acidic pH.[7] Hydrophobic interactions and van der Waals forces may also contribute to binding.[7]
A similar dye, Brilliant Red X-3B, has been shown to interact with bovine serum albumin (BSA) through ion-pair attraction and non-covalent forces, leading to its use in a sensitive protein assay.[7] It is plausible that this compound can be adapted for a similar purpose.
Potential Applications
-
Colorimetric Protein Quantification: Development of a simple, spectrophotometric assay for determining total protein concentration in a solution.
-
Protein Labeling: Covalent labeling of proteins for visualization or downstream applications, although characterization of the labeling efficiency and its effect on protein function would be necessary.
Experimental Protocols
Materials
-
This compound (C.I. This compound, CAS 17681-50-4)
-
Protein standard (e.g., Bovine Serum Albumin - BSA, Immunoglobulin G - IgG) at a known concentration (e.g., 2 mg/mL)
-
Buffers of various pH (e.g., 0.1 M Glycine-HCl for acidic range, 0.1 M Sodium Bicarbonate for alkaline range)
-
Spectrophotometer and cuvettes or microplate reader
-
Vortex mixer
-
Pipettes
Preparation of Reagents
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound powder in 10 mL of deionized water. The dye has a good solubility in water (50 g/L at 25°C).[2] Store protected from light.
-
Protein Standard Series: Prepare a series of dilutions of the protein standard (e.g., BSA) in the chosen assay buffer. Typical concentration ranges for colorimetric assays are from 0.1 to 1.0 mg/mL.
Protocol for a Colorimetric Protein Assay (Exploratory)
This protocol is adapted from general principles of dye-binding assays and the reported interaction of similar dyes with proteins. Optimization of pH, dye concentration, and incubation time is critical.
-
Assay Setup:
-
Pipette 100 µL of each protein standard and unknown protein sample into separate test tubes or microplate wells.
-
Prepare a "blank" tube/well containing 100 µL of the assay buffer.
-
-
Dye Incubation:
-
Add 1.0 mL of a diluted this compound solution (e.g., 0.05 mg/mL in the selected assay buffer) to each tube/well. The optimal dye concentration will need to be determined empirically.
-
Vortex or mix thoroughly.
-
-
Incubation:
-
Incubate the mixture at room temperature for 5-15 minutes. The color development should be monitored over time to determine the optimal incubation period.
-
-
Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for the protein-dye complex. Based on studies with similar dyes, this is likely to be a different wavelength than the dye alone.[4] A spectral scan (e.g., from 400 nm to 700 nm) of the dye alone and the dye with a high concentration of protein is recommended to determine the optimal wavelength. For instance, the complex of Cibacron Brilliant Red 3B-A with chitosan shows an absorbance maximum at 575 nm.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the protein standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Key Parameters for Optimization
-
pH: The pH of the reaction buffer is critical. For covalent binding, an alkaline pH (e.g., 8-9) is generally required to deprotonate the amino groups of lysine. For electrostatic interactions, an acidic pH (e.g., 2-4) may be more favorable.[7]
-
Dye-to-Protein Ratio: The ratio of dye to protein will affect the sensitivity and linear range of the assay. This needs to be optimized to ensure that the dye is not in vast excess, which could lead to high background, or limiting, which would narrow the dynamic range.
-
Incubation Time and Temperature: The time required to reach a stable colorimetric signal should be determined. While room temperature is a convenient starting point, temperature could influence the rate of covalent reaction.
-
Interfering Substances: Common laboratory reagents can interfere with dye-binding assays. These include detergents, reducing agents, and high concentrations of salts.[8] The compatibility of this compound with such substances must be evaluated.
Quantitative Data Summary (Hypothetical)
As there is no established quantitative data for the interaction of this compound with proteins in solution, the following table is a template for researchers to populate during their assay development and validation.
| Parameter | Brilliant Red X-3B with BSA[7] | This compound with Protein (To be determined) |
| Optimal pH | 2.03 | - |
| Detection Limit | 6 µg/L | - |
| Wavelength Max (Complex) | Not specified | - |
| Binding Constant (K) | Determined | - |
| Binding Stoichiometry | 102 (at pH 2.03) | - |
Visualizations
Experimental Workflow
Caption: Workflow for the exploratory colorimetric protein assay using this compound.
Hypothesized Interaction Mechanism
Caption: The pH-dependent interaction between this compound and protein functional groups.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanism of dye binding in the protein assay using eosin dyes. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. [Use of dye binding for quantitative determination of proteins in solutions (review)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the pH‐dependence of dye‐doped protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Application Notes: Laboratory-Scale Protocol for Cotton Dyeing with Reactive Red 4
These application notes provide a comprehensive, step-by-step protocol for the dyeing of cotton textiles with C.I. Reactive Red 4 in a laboratory setting. The procedure is designed for researchers and scientists requiring a standardized method for achieving reproducible results.
Introduction
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate, making them one of the most permanent types of dyes.[1] C.I. This compound is a single azo-class reactive dye used for coloring cellulosic fibers like cotton and viscose.[2][3] The dyeing process involves three primary stages: exhaustion of the dye onto the fiber in the presence of an electrolyte, chemical fixation to the fiber under alkaline conditions, and a final wash-off to remove any unfixed or hydrolyzed dye.[4][5]
The reaction mechanism involves the formation of a covalent bond between the reactive group of the dye molecule and the hydroxyl groups of the cellulose (B213188) fibers.[1] This process is typically facilitated by an alkali, which creates the necessary nucleophilic cellulosate ions on the fiber for the reaction to occur.[6] this compound is considered a "hot brand" reactive dye, indicating that it has lower reactivity and requires higher temperatures for efficient fixation.[7][8]
Materials and Reagents
-
Pre-treated 100% cotton fabric[1]
-
C.I. This compound (Molecular Formula: C₃₂H₁₉ClN₈Na₄O₁₄S₄)[2]
-
Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄) (Electrolyte)[1]
-
Sodium Carbonate (Na₂CO₃, Soda Ash) or Sodium Hydroxide (NaOH) (Alkali/Fixing Agent)[1][8]
-
Wetting Agent (e.g., 1 g/L)[8]
-
Sequestering Agent (e.g., 0.5 g/L)[8]
-
Acetic Acid (for neutralization)[8]
-
Non-ionic Soap/Detergent[8]
-
Distilled Water
Equipment
-
Laboratory-scale dyeing machine (e.g., exhaust dyeing machine with stainless steel pots)[9]
-
Beakers and graduated cylinders
-
Glass stirring rod
-
Digital balance
-
Pipettes
-
Thermometer
-
pH meter
-
Drying oven or air dryer
Experimental Protocol
This protocol is based on the exhaust dyeing method, a common laboratory procedure. The quantities of dye and chemicals are calculated based on the weight of the fabric (owf) and the volume of the dye bath (liquor ratio, M:L).
4.1. Pre-Dyeing Preparation
-
Accurately weigh the dry pre-treated cotton fabric sample.[7]
-
Thoroughly wet the fabric sample in distilled water.[10]
-
Calculate the required amounts of dye, salt, and alkali based on the desired shade depth and the liquor ratio. Example calculations are provided in the tables below.[5]
4.2. Dye Bath Preparation and Exhaustion
-
Set the required volume of water in the dye bath to achieve the desired liquor ratio (e.g., 1:30).[8]
-
Add the sequestering agent and wetting agent to the dye bath.[8]
-
Raise the temperature to 30-40°C.[8]
-
Prepare a stock solution of the this compound dye by pasting it with a small amount of water before dissolving it completely. Add the dissolved dye to the dye bath.[7]
-
Immerse the wetted cotton fabric into the dye bath.
-
Run the machine for 5-10 minutes to ensure even distribution of the dye.
-
Gradually add the pre-calculated amount of salt (NaCl or Na₂SO₄) in portions over 15-20 minutes. Salt increases the affinity of the dye towards the cellulosic fiber, promoting exhaustion.[1]
-
Continue running the machine at 30-40°C for an additional 20-30 minutes to allow for dye absorption.[8]
4.3. Dye Fixation
-
After the exhaustion phase, gradually add the pre-calculated amount of alkali (e.g., Soda Ash) to the dye bath. The alkali raises the pH to the optimal level for the chemical reaction between the dye and the fiber (typically pH 10.5-11.5).[4][11]
-
Raise the temperature of the dye bath to 80-90°C over 20-30 minutes.[8]
-
Maintain this temperature for 45-60 minutes to ensure maximum fixation of the dye to the fabric.[8]
4.4. Post-Dyeing Wash-Off
-
Drain the dye bath.
-
Rinse the dyed fabric with cold water.[8]
-
Neutralization : Treat the fabric in a bath with Acetic Acid (e.g., 1 g/L) at 60°C for 10 minutes to neutralize residual alkali.[8]
-
Soaping : Wash the fabric with a non-ionic soap solution (e.g., 1-2 g/L) at or near boiling (90-100°C) for 10-15 minutes. This step is crucial for removing any unfixed or hydrolyzed dye, which ensures good wash fastness.[8][9]
-
Rinse the fabric thoroughly with hot water, followed by a final cold water rinse until the water runs clear.[8]
-
Squeeze the excess water from the fabric and dry it in an oven or by air.
Data Presentation: Dyeing Parameters
The following table summarizes the recommended quantitative parameters for dyeing cotton with this compound for different shade depths.
| Parameter | Light Shade | Medium Shade | Deep Shade |
| Dye (% owf) | 0.5% | 1.5% | 3.0% |
| Salt (g/L) | 30 - 40 | 40 - 60 | 60 - 80 |
| Soda Ash (g/L) | 10 - 15 | 15 - 20 | 20 - 25 |
| Liquor Ratio (M:L) | 1:30 | 1:30 | 1:30 |
| Exhaustion Temp. | 30 - 40°C | 30 - 40°C | 30 - 40°C |
| Exhaustion Time | 20 - 30 min | 20 - 30 min | 20 - 30 min |
| Fixation Temp. | 80 - 90°C | 80 - 90°C | 80 - 90°C |
| Fixation Time | 45 - 60 min | 45 - 60 min | 45 - 60 min |
| pH for Fixation | ~11 | ~11 | ~11.5 |
Note: These values are starting points and may require optimization based on specific laboratory conditions, fabric type, and desired final shade.[9][12]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the laboratory exhaust dyeing of cotton with this compound.
Chemical Reaction Pathway
Caption: Simplified reaction mechanism of this compound with cellulose fiber.
References
- 1. Tie-Dyeing of 100% cotton fabric with reactive dye to produce combined shade. [diutestudents.blogspot.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Reactive Dyeing of Cotton in the Lab [textilepad.com]
- 6. textileindustry.net [textileindustry.net]
- 7. textilecoach.net [textilecoach.net]
- 8. textilestudycenter.com [textilestudycenter.com]
- 9. pjoes.com [pjoes.com]
- 10. Reactive Dyeing - WSA.wikidot.com [wsa.wikidot.com]
- 11. textilelearner.net [textilelearner.net]
- 12. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
Application Note: Immobilization of Reactive Red 4 for Affinity Chromatography
AN001 | For Research, Scientific, and Drug Development Applications
Introduction
Reactive Red 4, a monochlorotriazine dye, serves as a robust pseudo-affinity ligand in chromatography. Its chemical structure mimics that of biological cofactors like NAD⁺ and ATP, making it highly effective for the purification of a wide range of proteins, including dehydrogenases, kinases, and other nucleotide-binding proteins.[1][2] The immobilization of this compound onto a solid support, such as agarose (B213101) or Sepharose, creates a stable and reusable affinity matrix for protein purification. This document provides detailed protocols for the immobilization of this compound and its subsequent use in affinity chromatography.
Principle of Immobilization
The covalent immobilization of this compound onto a chromatography matrix, such as agarose beads, is typically achieved by activating the hydroxyl groups of the matrix. A common method is activation with cyanogen (B1215507) bromide (CNBr), which forms reactive cyanate (B1221674) esters and imidocarbonates on the matrix. These activated groups then react with the primary amine groups on the this compound molecule, forming a stable covalent bond. This process ensures minimal leaching of the dye, resulting in a durable affinity medium.[3]
Data Presentation
Table 1: Typical Performance Characteristics of this compound - Agarose
This table summarizes typical quantitative data for laboratory-prepared this compound-agarose matrices. Performance can vary based on the specific matrix, activation method, and coupling conditions.
| Parameter | Typical Value | Unit | Notes |
| Matrix | Agarose CL-6B | - | Cross-linked 6% beaded agarose. |
| Ligand | This compound | - | Also known as Cibacron Brilliant Red 3B-A.[4] |
| Ligand Density | 1 - 5 | µmol / mL gel | Determined by spectrophotometric analysis of the supernatant after coupling. |
| Binding Capacity | 5 - 20 | mg/mL gel | Varies significantly with the target protein (e.g., Lactate Dehydrogenase). |
| Recommended Flow Rate | 10 - 30 | cm/h | For optimal binding during sample application. |
| pH Stability | 4 - 10 | - | For operational use. |
Table 2: Example Purification of Lactate Dehydrogenase (LDH) from a Crude Extract
This table provides a theoretical example of the data obtained during the purification of LDH using a this compound-agarose column, demonstrating how to assess the effectiveness of the purification process.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2000 | 200,000 | 100 | 100 | 1 |
| Flow-through | 1850 | 20,000 | 10.8 | 10 | 0.1 |
| Wash | 50 | 5,000 | 100 | 2.5 | 1 |
| Elution (NADH Gradient) | 15 | 170,000 | 11,333 | 85 | 113.3 |
Experimental Protocols
Protocol 1: Activation of Agarose Matrix with Cyanogen Bromide (CNBr)
Safety Precaution: Cyanogen bromide (CNBr) is highly toxic and volatile. All steps involving CNBr must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Materials:
-
Sepharose CL-6B or Agarose CL-6B (100 mL settled gel)
-
Cyanogen Bromide (CNBr) (10 g)
-
Acetonitrile (20 mL)
-
1 M Sodium Hydroxide (NaOH)
-
Ice-cold deionized water
-
Ice-cold 1 mM Hydrochloric Acid (HCl)
-
Sintered glass funnel (G3 or G4 porosity)
-
Reaction vessel (beaker or flask) with a magnetic stirrer
-
pH meter
Methodology:
-
Wash the agarose gel with 10 bed volumes of deionized water on a sintered glass funnel. Remove excess water by suction.
-
Transfer the moist gel to a reaction vessel containing an equal volume of deionized water and a magnetic stir bar. Place the vessel in an ice bath and stir gently.
-
In a chemical fume hood, dissolve 10 g of CNBr in 20 mL of acetonitrile.
-
Slowly add the CNBr solution to the stirring agarose slurry.
-
Maintain the pH of the slurry at 11.0 by the dropwise addition of 1 M NaOH. Monitor the pH continuously. The reaction is complete when the pH stabilizes.
-
Immediately wash the activated agarose on a sintered glass funnel with 10-15 bed volumes of ice-cold deionized water, followed by 5 bed volumes of ice-cold 1 mM HCl.
-
Proceed immediately to the coupling protocol. Do not store the activated gel.
Protocol 2: Covalent Coupling of this compound
Materials:
-
CNBr-activated agarose gel (from Protocol 1)
-
This compound (1 g)
-
Coupling Buffer: 0.1 M Sodium Carbonate buffer, pH 9.5
-
Blocking Buffer: 1 M Ethanolamine or Glycine, pH 8.0
-
Wash Buffer A: 0.1 M Acetate buffer, pH 4.0, containing 0.5 M NaCl
-
Wash Buffer B: 0.1 M Tris-HCl buffer, pH 8.5, containing 0.5 M NaCl
-
Storage Buffer: 20% Ethanol in deionized water
Methodology:
-
Dissolve 1 g of this compound in 100 mL of Coupling Buffer.
-
Quickly transfer the washed, activated agarose gel to the this compound solution.
-
Incubate the suspension for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
After coupling, collect the resin on a sintered glass funnel and wash with 5 bed volumes of the Coupling Buffer to remove unbound dye. The concentration of immobilized dye can be estimated by measuring the absorbance of the combined supernatant and washes.
-
Transfer the resin to the Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active groups.[3]
-
Wash the resin extensively with at least three cycles of alternating pH washes using Wash Buffer A and Wash Buffer B (5 bed volumes each).[3]
-
Finally, equilibrate the resin with Storage Buffer and store at 4°C. Do not freeze.[3]
Protocol 3: Application in Protein Purification
Materials:
-
Prepared this compound-agarose matrix
-
Chromatography column
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[3]
-
Elution Buffer (e.g., Binding Buffer containing 0-1 M NaCl gradient or a specific competitor like 0-10 mM NADH/ATP)
-
Clarified protein sample (e.g., cell lysate) dialyzed against the Binding Buffer
Methodology:
-
Pack the this compound-agarose into a chromatography column and equilibrate with 5-10 column volumes of Binding Buffer.
-
Load the prepared protein sample onto the column at a controlled flow rate.
-
Wash the column with 5-10 column volumes of Binding Buffer until the absorbance at 280 nm returns to baseline, indicating that all unbound protein has been washed away.
-
Elute the bound protein using the Elution Buffer. This can be done with a linear salt gradient (e.g., 0-1 M NaCl) or by introducing a specific competing ligand (e.g., NADH for dehydrogenases).
-
Collect fractions and analyze for protein concentration (A280) and specific activity.
-
Regenerate the column by washing with high salt buffer (e.g., 2 M NaCl), followed by re-equilibration with the Binding Buffer and storage in 20% ethanol.[5]
Visualizations
Caption: Workflow for the preparation of a this compound affinity matrix.
Caption: Simplified reaction scheme for immobilization of this compound.
Caption: Experimental workflow for protein purification using the prepared matrix.
References
Application Notes and Protocols for Protein Quantification Using Reactive Red 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Red 4, a monochlorotriazine reactive dye also known as Cibacron Brilliant Red 3B-A, offers a potential method for the colorimetric quantification of proteins in solution.[1][2] The assay is based on the principle of dye-protein binding, which results in a measurable change in absorbance. The reactive triazine group of the dye can form covalent bonds with functional groups on proteins, such as the amino and hydroxyl groups.[3] This document provides a detailed protocol for a proposed protein quantification assay using this compound, based on its known chemical properties and similar dye-binding assays. It is important to note that this method may require optimization and validation for specific applications and protein types.
Principle of the Assay
The this compound protein assay is a colorimetric method based on the binding of the dye to proteins. Under specific pH conditions, the binding of this compound to protein molecules leads to a shift in the dye's maximum absorbance. The intensity of the color, measured at the optimal wavelength, is proportional to the concentration of protein in the sample. A standard curve is generated using a protein of known concentration, such as Bovine Serum Albumin (BSA), to determine the concentration of unknown protein samples.
Materials and Reagents
-
This compound (Cibacron Brilliant Red 3B-A, CAS 17681-50-4)[2][3][4][5][6]
-
Bovine Serum Albumin (BSA) or other protein standard
-
Glycine-HCl buffer (0.1 M, pH 3.0)
-
Spectrophotometer (capable of reading absorbance at 575 nm)
-
Microplates (96-well) or cuvettes
-
Pipettes and tips
-
Deionized water
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (1 mg/mL):
-
Dissolve 10 mg of this compound powder in 10 mL of deionized water.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution protected from light at 4°C.
-
-
Protein Standard Stock Solution (2 mg/mL):
-
Dissolve 20 mg of Bovine Serum Albumin (BSA) in 10 mL of deionized water.
-
Gently mix to dissolve. Avoid vigorous shaking to prevent protein denaturation.
-
Store the stock solution at 4°C or in aliquots at -20°C for long-term storage.
-
-
Working Protein Standards:
-
Prepare a series of dilutions from the protein standard stock solution using deionized water as the diluent.
-
A suggested range for the standard curve is 0 µg/mL to 1000 µg/mL.
-
Refer to the table below for a suggested dilution scheme.
-
Assay Procedure (Microplate Format)
-
Sample Preparation:
-
Dilute unknown protein samples to fall within the linear range of the assay.
-
It is recommended to prepare several dilutions for each unknown sample.
-
-
Assay Plate Setup:
-
Pipette 20 µL of each protein standard and unknown sample into separate wells of a 96-well microplate.
-
Include a blank control containing 20 µL of deionized water.
-
-
Addition of this compound:
-
Add 180 µL of the Glycine-HCl buffer (pH 3.0) to each well.
-
Add 20 µL of the this compound stock solution (1 mg/mL) to each well.
-
-
Incubation:
-
Mix the contents of the wells thoroughly using a microplate shaker or by gentle pipetting.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 575 nm using a microplate reader.[1]
-
Data Analysis
-
Standard Curve Generation:
-
Subtract the absorbance of the blank from the absorbance of each protein standard.
-
Plot the corrected absorbance values against the corresponding protein concentrations (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.
-
-
Determination of Unknown Protein Concentration:
-
Subtract the absorbance of the blank from the absorbance of each unknown sample.
-
Use the equation from the standard curve to calculate the protein concentration of the unknown samples.
-
Remember to account for any dilution factors used during sample preparation.
-
Data Presentation
Table 1: Preparation of Protein Standards
| Standard | Volume of 2 mg/mL BSA (µL) | Volume of Deionized Water (µL) | Final Concentration (µg/mL) |
| 1 | 0 | 100 | 0 |
| 2 | 5 | 95 | 100 |
| 3 | 10 | 90 | 200 |
| 4 | 20 | 80 | 400 |
| 5 | 30 | 70 | 600 |
| 6 | 40 | 60 | 800 |
| 7 | 50 | 50 | 1000 |
Table 2: Example Standard Curve Data
| Protein Concentration (µg/mL) | Absorbance at 575 nm (Corrected) |
| 0 | 0.000 |
| 100 | 0.152 |
| 200 | 0.305 |
| 400 | 0.610 |
| 600 | 0.915 |
| 800 | 1.220 |
| 1000 | 1.525 |
Table 3: Potential Interfering Substances
| Substance | Potential Effect on Assay | Recommended Action |
| Detergents | May interfere with dye-protein binding.[7][8][9] | Dilute sample, dialysis, or use a detergent-compatible assay. |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | May interfere with the dye chemistry.[7][8] | Precipitate protein to remove interfering agents. |
| Strong Acids/Bases | Can alter the pH of the assay, affecting dye properties.[7][8] | Neutralize sample or buffer exchange. |
| Chelating Agents (e.g., EDTA) | May interfere with dye-protein interactions.[7][8] | Remove through dialysis or buffer exchange. |
Visualizations
References
- 1. Cibacron Brilliant Red 3B-A | 16480-43-6 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. dawnscientific.com [dawnscientific.com]
- 6. mpbio.com [mpbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Interference in the Coomassie Brilliant Blue and Pyrogallol Red protein dye-binding assays is increased by the addition of sodium dodecyl sulfate to the dye reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reactive Red 4 Affinity Chromatography for Dehydrogenase Purification
Introduction
Reactive Red 4, also known as Procion Red HE-3B, is a synthetic triazine dye that serves as a robust and versatile pseudo-affinity ligand in protein purification. Due to its chemical structure, which mimics the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) cofactors, this compound exhibits a broad affinity for a variety of enzymes, most notably dehydrogenases. This interaction makes it an excellent tool for affinity chromatography, allowing for the selective capture and purification of these enzymes from complex biological mixtures such as cell lysates or tissue homogenates.
The principle of this technique lies in the specific, yet reversible, binding of the dehydrogenase to the dye, which is covalently immobilized on an inert chromatography matrix like agarose (B213101). After loading the crude protein sample, non-binding proteins are washed away. The target dehydrogenase is then eluted by altering the buffer conditions to disrupt the enzyme-dye interaction, typically by increasing the ionic strength or by introducing a competing molecule, such as the free cofactor (NAD⁺/NADH or NADP⁺/NADPH) or a substrate. Kinetic studies have shown that Procion Red competitively inhibits various hydrogenases with respect to their electron carriers (NAD, Methylene Blue), indicating a specific interaction with the catalytic centers of these enzymes[1].
Key Advantages:
-
High Capacity: Dye-ligand matrices generally offer a high protein-binding capacity compared to biological affinity ligands. The capacity of Procion Red HE-3B-Sepharose for several dehydrogenases was found to be optimal at a ligand concentration of approximately 70 nmol per mL of gel.
-
Cost-Effectiveness: Synthetic dyes are significantly less expensive than biological ligands like antibodies or nucleotide cofactors.
-
Stability and Reusability: The covalent linkage of the dye to the matrix results in a stable and durable resin that can withstand multiple cycles of use and regeneration with minimal ligand leakage.
-
Selectivity: Procion Red HE-3B columns have been shown to retard NADP⁺-dependent dehydrogenases more effectively than NAD⁺-dependent dehydrogenases, offering a degree of selectivity in purification strategies.
Quantitative Data Summary
The use of this compound (Procion Red HE-3B) agarose has been successfully applied to the purification of various dehydrogenases, demonstrating good yields and purification factors.
| Enzyme | Source | Matrix | Elution Condition | Purification Fold | Yield (%) | Reference |
| Mitochondrial Malate (B86768) Dehydrogenase | Porcine Heart | Procion Red HE3B-Agarose | Ternary complex with NAD⁺ and L-malate | Homogeneous | Good | [2] |
| 3-Hydroxybutyrate Dehydrogenase | Rhodopseudomonas sphaeroides | Procion Red H-3B-Sepharose | 1 M KCl | - | > 60 | [3] |
| Malate Dehydrogenase | Rhodopseudomonas sphaeroides | Procion Red H-3B-Sepharose | 5 mM NADH in 1 M KCl | - | > 60 | [3] |
| Soluble Hydrogenase | Alcaligenes eutrophus | Procion Red-Agarose | - | 2-3 | - | [1][4] |
Experimental Protocols
Protocol 1: Immobilization of this compound on Agarose Beads
This protocol describes the covalent coupling of this compound dye to a cross-linked agarose matrix.
Materials:
-
Cross-linked Agarose Beads (e.g., Sepharose CL-6B)
-
This compound (Procion Red HE-3B)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Acetone
-
Distilled Water
-
Sintered Glass Funnel
-
Reaction Vessel with Shaker/Rotator
Methodology:
-
Matrix Activation:
-
Wash 100 mL of settled agarose beads with 5 volumes of distilled water on a sintered glass funnel.
-
Suspend the washed beads in 100 mL of distilled water in a reaction vessel.
-
-
Dye Solution Preparation:
-
In a separate container, prepare a 1% (w/v) solution of this compound in distilled water. For example, dissolve 2 g of dye in 200 mL of water.
-
-
Coupling Reaction:
-
Add the dye solution to the agarose slurry in the reaction vessel.
-
Add NaCl to a final concentration of 20% (w/v) to facilitate dye binding. For the combined volume, this would be approximately 60 g of NaCl for a 300 mL total volume.
-
Stir the mixture gently for 10-15 minutes.
-
Initiate the covalent coupling by adding solid Na₂CO₃ to a final concentration of 2% (w/v) (approximately 6 g). This will raise the pH to alkaline conditions required for the reaction.
-
Seal the vessel and incubate on a shaker or end-over-end rotator at room temperature (20-25°C) for 48 hours.
-
-
Washing the Matrix:
-
After incubation, transfer the slurry to a sintered glass funnel and wash extensively with distilled water until the filtrate is colorless.
-
Wash the beads with 5-10 volumes of a high ionic strength buffer (e.g., 1 M NaCl in 50 mM Tris-HCl, pH 8.0) to remove any non-covalently bound dye.
-
Finally, wash with 5-10 volumes of distilled water.
-
-
Storage:
-
Store the this compound-Agarose beads at 4°C in a storage buffer containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide).
-
Protocol 2: Purification of Dehydrogenase using this compound-Agarose
This protocol provides a general procedure for the affinity purification of a dehydrogenase enzyme.
Materials:
-
This compound-Agarose slurry (prepared as in Protocol 1 or commercially available)
-
Chromatography Column
-
Clarified cell lysate or partially purified protein sample
-
Binding/Equilibration Buffer: 20 mM Tris-HCl, pH 7.5
-
Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, pH 7.5
-
Elution Buffers (choose one or use in sequence):
-
Salt Gradient Elution: Binding Buffer with a linear gradient of 0 to 1.5 M NaCl.
-
Cofactor Elution: Binding Buffer containing 5-10 mM NAD⁺ or NADP⁺.
-
Specific Elution (for Malate Dehydrogenase): Binding Buffer containing 1 mM NAD⁺ and 5 mM L-malate[2].
-
-
Regeneration Buffer: 2 M NaCl in Binding Buffer.
-
Storage Buffer: 20% Ethanol.
Methodology:
-
Column Packing and Equilibration:
-
Pack a chromatography column with the this compound-Agarose slurry to the desired bed volume.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Equilibration Buffer until the pH and conductivity of the effluent match the buffer.
-
-
Sample Application:
-
Ensure the protein sample is in a buffer compatible with the Binding Buffer (e.g., via dialysis or buffer exchange). The sample should have low ionic strength to ensure efficient binding.
-
Apply the clarified sample to the column at a flow rate that allows for sufficient residence time (e.g., 0.5-1.0 mL/min for a 10 mL column).
-
-
Washing:
-
Wash the column with 5-10 CV of Binding/Equilibration Buffer to remove proteins that do not bind to the matrix.
-
(Optional) Perform a more stringent wash with 3-5 CV of Wash Buffer (containing 0.5 M NaCl) to remove non-specifically bound proteins.
-
Re-equilibrate the column with 3-5 CV of Binding/Equilibration Buffer.
-
-
Elution:
-
Elute the bound dehydrogenase using the chosen elution strategy.
-
Salt Gradient: Apply a linear gradient of NaCl (e.g., 0-1.5 M) over 10-20 CV.
-
Cofactor Elution: Apply the Cofactor Elution buffer as a step gradient. The target protein should elute specifically.
-
-
Collect fractions throughout the elution process.
-
-
Analysis of Fractions:
-
Monitor the protein content of the fractions by measuring absorbance at 280 nm.
-
Perform an enzyme activity assay on the fractions to identify those containing the active dehydrogenase.
-
Analyze the purity of the pooled active fractions using SDS-PAGE.
-
-
Column Regeneration and Storage:
-
Wash the column with 3-5 CV of Regeneration Buffer (2 M NaCl) to strip any remaining bound proteins.
-
Wash with 5-10 CV of distilled water.
-
Prepare the column for storage by flushing with 3-5 CV of Storage Buffer (20% ethanol). Store at 4°C.
-
Visualizations
References
- 1. Purification of hydrogenases by affinity chromatography on Procion Red-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A facile method for the isolation of porcine heart mitochondrial malate dehydrogenase by affinity elution chromatography on Procion Red HE3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Purification of hydrogenases by affinity chromatography on Procion Red-agarose - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Success: Detailed Application Notes and Protocols for Staining Proteins on PVDF Membranes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to various staining protocols for the visualization of proteins on polyvinylidene difluoride (PVDF) membranes following electrophoretic transfer. Accurate and efficient protein visualization is a critical step in workflows such as Western blotting, ensuring proper transfer and serving as a loading control. These protocols and comparative data will assist researchers in selecting the optimal staining method for their specific application, considering factors such as sensitivity, reversibility, and compatibility with downstream analyses.
Comparative Analysis of Protein Staining Protocols on PVDF Membranes
The selection of a protein stain depends on the required sensitivity, the need for reversibility for subsequent immunodetection, and the available imaging equipment. The following table summarizes the key quantitative parameters of common protein stains used for PVDF membranes.
| Staining Method | Limit of Detection (LOD) | Reversibility | Advantages | Disadvantages |
| Ponceau S | ~200 ng[1][2] | Reversible[1][3] | Rapid, simple, and does not interfere with subsequent antibody detection.[1][2] | Less sensitive compared to other stains; the stain can fade over time.[4][5] |
| Coomassie Brilliant Blue R-250 | ~50 ng[1][2] | Generally considered irreversible[1] | High sensitivity, producing stable, dark blue bands.[1][2] | Can interfere with subsequent immunodetection due to permanent binding.[1] High background can be an issue.[6][7] |
| Amido Black 10B | ~50 ng[2][8] | Generally considered irreversible[9] | Good sensitivity, producing stable, dark blue-black bands.[2][9] | Can interfere with downstream applications. |
| MemCode™ Reversible Protein Stain | ~25 ng[2] | Reversible[9][10][11] | High sensitivity, stable turquoise-blue bands, and fully reversible for immunoblotting.[9][10][11] | A proprietary reagent, which may be more costly. |
| Congo Red | ~20 ng[3][12][13] | Reversible[3][12] | High sensitivity, rapid staining, and compatible with Western blotting.[3][12][13] | Less commonly used than other stains, so there is less literature available. |
| SYPRO Ruby Blot Stain (Fluorescent) | 2 - 8 ng[2] | Irreversible | Very high sensitivity, broad linear dynamic range for quantification.[2] | Requires a fluorescence imaging system. |
Experimental Workflows (Graphviz Diagrams)
The following diagrams illustrate the general experimental workflows for reversible and irreversible protein staining on PVDF membranes.
Detailed Experimental Protocols
Important Note: Always handle PVDF membranes with clean forceps and wear gloves to avoid protein contamination. Ensure all solutions are freshly prepared and filtered if necessary. If a PVDF membrane dries out, it must be re-wet with methanol (B129727) before use.[14]
Protocol 1: Ponceau S Staining (Reversible)
This rapid and reversible staining method is ideal for verifying protein transfer before proceeding with immunoblotting.[12]
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[3]
-
Deionized Water
-
Wash Buffer (e.g., TBS-T: Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Following protein transfer, briefly rinse the PVDF membrane with deionized water to remove any residual transfer buffer.
-
Immerse the membrane in the Ponceau S Staining Solution and incubate for 2-5 minutes at room temperature with gentle agitation.[2]
-
Remove the staining solution (it can often be reused) and wash the membrane with deionized water for 1-2 minutes, or until the protein bands appear as distinct red/pink bands against a clear background.[3]
-
Image the membrane to document the transfer efficiency. The positions of molecular weight markers can be marked with a pencil.
-
To destain, wash the membrane with several changes of deionized water or TBS-T until the red color is completely gone.[1] The membrane is now ready for blocking and subsequent immunodetection.
Protocol 2: Coomassie Brilliant Blue R-250 Staining (Irreversible)
This method offers higher sensitivity than Ponceau S but is generally considered irreversible and may interfere with subsequent antibody detection.
Materials:
-
Coomassie Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) acetic acid.[15]
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.[15]
-
Deionized Water
-
Methanol
Procedure:
-
After transfer, if the PVDF membrane has dried, re-wet it in methanol for 15-30 seconds.
-
Rinse the membrane in deionized water for 5 minutes.
-
Immerse the membrane in the Coomassie Staining Solution and incubate for 1-5 minutes at room temperature with gentle agitation.[15]
-
Remove the staining solution and add the Destaining Solution. Incubate for 5-10 minutes with gentle agitation, changing the destain solution as necessary until the protein bands are clearly visible against a light blue background.[13]
-
Rinse the membrane thoroughly with deionized water and allow it to air dry for documentation.
Protocol 3: Amido Black 10B Staining (Irreversible)
Similar in sensitivity to Coomassie Blue, Amido Black provides a robust and permanent stain for total protein visualization.[2]
Materials:
-
Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B, 40% (v/v) ethanol (B145695), 10% (v/v) acetic acid.[9]
-
Destaining Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid.[9]
-
Deionized Water
-
Methanol
Procedure:
-
Following protein transfer, re-wet the PVDF membrane with methanol for 15-30 seconds if it has dried.
-
Briefly rinse the membrane with deionized water.
-
Immerse the membrane in the Amido Black Staining Solution and incubate for 1-5 minutes at room temperature with gentle agitation.[9]
-
Remove the staining solution and wash the membrane with the Destaining Solution for approximately 5 minutes, or until dark blue protein bands are visible against a clear or light blue background.[9] Change the destain solution if needed.
-
Rinse the membrane with deionized water and allow it to air dry for permanent storage and documentation.
Protocol 4: MemCode™ Reversible Protein Stain
This proprietary stain offers high sensitivity and is fully reversible, making it an excellent choice for workflows requiring both total protein visualization and subsequent immunoblotting.
Materials:
-
MemCode™ Reversible Protein Stain Kit (contains Stain, Destain, and Eraser solutions)
-
Deionized Water
Procedure:
-
Following protein transfer, briefly rinse the PVDF membrane with deionized water.
-
Incubate the membrane with the MemCode™ Stain solution for approximately 1 minute with gentle agitation.[2]
-
Remove the stain and rinse the membrane with the MemCode™ Destain solution. Then, incubate in fresh Destain solution for about 3-5 minutes to reduce the background.
-
Wash the membrane with deionized water and image the turquoise-blue protein bands.
-
To erase the stain, incubate the membrane in the MemCode™ Eraser solution for approximately 10-15 minutes for PVDF membranes.[10][11]
-
Wash the membrane thoroughly with deionized water. The membrane is now ready for the standard immunoblotting protocol.
Protocol 5: Congo Red Staining (Reversible)
A sensitive and reversible staining method that provides a viable alternative to more common stains.
Materials:
-
Congo Red Staining Solution: Prepare a saturated solution of Congo Red in 80% ethanol containing 0.1% (v/v) acetic acid.
-
Destaining Solution: 50% (v/v) ethanol with 1% (v/v) acetic acid.
-
Deionized Water
Procedure:
-
After protein transfer, rinse the PVDF membrane with deionized water.
-
Immerse the membrane in the Congo Red Staining Solution and incubate for 3-5 minutes at room temperature.
-
Remove the staining solution and briefly rinse with deionized water to visualize the red protein bands.
-
Image the membrane for documentation.
-
To destain, wash the membrane with the Destaining Solution until the stain is completely removed, followed by several washes with deionized water. The membrane can then be used for immunoblotting.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and reversible staining of proteins on blot membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Mito-miR-Phagy Lab - Ponceau-S Staining for PVDF Membrane [sites.google.com]
- 6. Staining membrane-bound proteins with coomassie blue r250 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A high-affinity reversible protein stain for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of proteins bound to polyvinylidene difluoride membranes by elution of coomassie brilliant blue R-250 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Post-Staining of Proteins in Polyacrylamide Gels
Introduction
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a critical step in many experimental workflows. The choice of protein stain significantly impacts the sensitivity, accuracy, and downstream applications of an experiment.
This document provides a detailed overview of post-staining protocols for protein gels. It is important to note that while the inquiry specifically requested a procedure for Reactive Red 4 (also known as Cibacron Brilliant Red 3B-A), a comprehensive review of scientific literature and technical resources reveals a significant lack of published data for its use in routine protein staining of polyacrylamide gels.[1] The predominant applications of this compound are in the textile industry and for the quantification of chitosan.[1][2]
Therefore, this guide will focus on well-established and validated post-staining methods, providing detailed protocols and comparative data to aid in the selection of an appropriate staining technique.
Comparative Overview of Common Protein Staining Methods
The selection of a protein stain depends on factors such as the required sensitivity, the linear range for quantification, cost, and compatibility with downstream applications like mass spectrometry. The following table summarizes the key characteristics of widely used post-staining methods.
| Staining Method | Limit of Detection (LOD) | Linear Range | Staining Time | Destaining Required? | Mass Spectrometry Compatible? |
| Coomassie Brilliant Blue R-250 | ~100 ng | Moderate | ~1 hour | Yes (several hours) | Yes |
| Colloidal Coomassie G-250 | ~10-30 ng | Broad | 1-2 hours | Minimal/Optional | Yes |
| Silver Staining | ~0.5-10 ng | Narrow | 1-2 hours | No (stop solution) | Limited (requires specific protocols) |
| Fluorescent Stains (e.g., SYPRO Ruby) | ~1-10 ng | Very Broad | ~3 hours | No (optional wash) | Yes |
Detailed Experimental Protocols
Protocol 1: Coomassie Brilliant Blue R-250 Staining
This is a traditional and widely used method for protein visualization.
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid
-
Destaining Solution: 40% methanol, 10% acetic acid in deionized water
-
Gel Storage Solution: 7% acetic acid in deionized water
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel. Gently agitate on a shaker for 30-60 minutes. This step removes SDS and fixes the proteins within the gel matrix.
-
Staining: Discard the Fixing Solution and add the Staining Solution. Incubate with gentle agitation for at least 1 hour.
-
Destaining: Pour off the Staining Solution (it can often be reused). Add Destaining Solution and agitate. Replace the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of laboratory wipe or sponge in the corner of the container can help absorb excess stain.
-
Washing and Storage: Once destaining is complete, wash the gel with deionized water. For long-term storage, immerse the gel in the Gel Storage Solution.
Protocol 2: Colloidal Coomassie G-250 Staining
This method offers higher sensitivity and a broader linear range compared to R-250, with reduced background staining.
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water
-
Staining Solution (commercially available or prepared): e.g., 0.1% (w/v) Coomassie G-250, 10% phosphoric acid, 10% (w/v) ammonium (B1175870) sulfate, 20% methanol.
-
Deionized water for washing
Procedure:
-
Fixation: Fix the gel in Fixing Solution for 30-60 minutes with gentle agitation.
-
Washing: Briefly wash the gel with deionized water to remove the fixing solution.
-
Staining: Immerse the gel in the Colloidal Coomassie G-250 Staining Solution and incubate with gentle agitation for 1-12 hours. Protein bands may become visible within the first hour.
-
Washing: No extensive destaining is required. To clarify the background, wash the gel with deionized water.
-
Storage: The gel can be stored in deionized water.
Protocol 3: Silver Staining
Silver staining is one of the most sensitive colorimetric methods for detecting low-abundance proteins.[3]
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid
-
Sensitizing Solution: e.g., 0.02% sodium thiosulfate
-
Silver Solution: 0.1% silver nitrate
-
Developing Solution: e.g., 2% sodium carbonate, 0.04% formaldehyde
-
Stop Solution: 5% acetic acid
Procedure:
-
Fixation: Fix the gel in Fixing Solution for at least 1 hour (can be done overnight).
-
Washing: Wash the gel thoroughly with deionized water with several changes over 1-2 hours to remove all traces of the fixative.
-
Sensitization: Incubate the gel in the Sensitizing Solution for 1-2 minutes.
-
Rinsing: Briefly rinse the gel with deionized water (2 x 1 minute).
-
Silver Incubation: Immerse the gel in the cold Silver Solution and incubate for 20-60 minutes.
-
Rinsing: Briefly rinse the gel with deionized water (2 x 1 minute).
-
Development: Add the Developing Solution and watch carefully. Protein bands will appear within minutes. Agitate the gel for even development.
-
Stopping the Reaction: Once the desired band intensity is reached, discard the developer and add the Stop Solution to halt the reaction.
-
Washing and Storage: Wash the gel with deionized water and store.
Hypothetical Protocol for this compound
Disclaimer: The following protocol is hypothetical and has not been validated. It is based on the chemical properties of reactive dyes and general protein staining principles. Researchers should consider this a starting point for method development, and optimization will be required. This compound is an anionic dye with a triazine group that can form covalent bonds.[4]
Hypothetical Materials:
-
Fixing Solution: 40% ethanol, 10% acetic acid
-
Staining Solution: 0.05% (w/v) this compound in an appropriate buffer (e.g., alkaline buffer such as 0.1 M sodium carbonate, pH 9-10, to facilitate the reaction of the triazine group).
-
Destaining/Wash Solution: 40% ethanol, 10% acetic acid or simply deionized water.
Hypothetical Procedure:
-
Fixation: Fix the gel for at least 1 hour to precipitate and immobilize the proteins.
-
Washing: Wash the gel extensively with deionized water to remove the fixative and equilibrate the pH.
-
Staining: Incubate the gel in the alkaline this compound Staining Solution. The incubation time and temperature would need to be optimized (e.g., 1-2 hours at room temperature or slightly elevated temperature to promote covalent binding).
-
Washing/Destaining: Wash the gel with deionized water or a mild acidic wash solution to remove unbound dye and reduce background. Due to potential covalent binding, destaining may be minimal.
Visual Workflow and Diagrams
The following diagrams illustrate the general workflow for post-staining a protein gel.
Caption: General workflow for post-staining protein gels.
Caption: Simplified protein-dye interaction mechanisms.
References
Application Notes and Protocols: Pre-electrophoretic Labeling of Proteins with Reactive Red 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-electrophoretic labeling of proteins offers a streamlined alternative to traditional post-staining methods for polyacrylamide gel electrophoresis (PAGE). This technique involves covalently attaching a chromophore to proteins prior to their separation, allowing for direct visualization of the protein bands during and after the electrophoretic run. Reactive Red 4, a reactive azo dye, serves as an effective labeling agent for this purpose.[1] Its reactive triazine group forms stable, covalent bonds with nucleophilic amino acid residues on proteins, primarily the amine groups of lysine (B10760008) residues.[2][3] This method eliminates the need for a separate staining step after electrophoresis, saving time and reducing reagent usage. Furthermore, pre-labeling can be advantageous for monitoring protein separation in real-time and for preparative applications where protein recovery from the gel is desired.
This document provides a detailed protocol for the pre-electrophoretic labeling of proteins using this compound, along with the necessary background information for its successful implementation in a research setting.
Principle of the Method
The pre-electrophoretic labeling of proteins with this compound is based on a covalent reaction between the dye and the protein molecules. The dichlorotriazine ring of this compound acts as a reactive group that undergoes nucleophilic substitution with the primary and secondary amine groups of amino acid residues, particularly the ε-amino group of lysine. This reaction is pH-dependent, with alkaline conditions favoring the deprotonation of the amino groups, thereby enhancing their nucleophilicity and reactivity towards the dye. Once covalently attached, the dye's chromophore allows for the direct visualization of the protein-dye conjugate during and after electrophoresis.
Materials and Reagents
-
This compound (C.I. This compound, CAS 17681-50-4)[1]
-
Protein sample
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 1.5 M Tris-HCl, pH 8.8
-
2X Laemmli Sample Buffer
-
Deionized water
-
Reagents for SDS-PAGE (Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)
-
Electrophoresis running buffer
Experimental Protocols
Preparation of Reagents
-
10 mg/mL this compound Stock Solution: Dissolve 10 mg of this compound in 1 mL of deionized water. Prepare this solution fresh before each use as reactive dyes can be unstable in solution.[4]
-
Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5): Dissolve 0.84 g of sodium bicarbonate in 80 mL of deionized water. Adjust the pH to 8.5 using NaOH. Bring the final volume to 100 mL with deionized water.
-
Quenching Solution (1.5 M Tris-HCl, pH 8.8): Dissolve 18.17 g of Tris base in 80 mL of deionized water. Adjust the pH to 8.8 with HCl. Bring the final volume to 100 mL with deionized water.
Protein Labeling Protocol
-
Protein Preparation: Dissolve the protein sample in the Labeling Buffer to a final concentration of 1-5 mg/mL. Higher protein concentrations generally lead to more efficient labeling.[4]
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final dye concentration of 1 mg/mL. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein. A molar ratio of 5:1 (dye:protein) is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
Quenching the Reaction: To stop the labeling reaction, add the Quenching Solution to a final concentration of 100 mM (e.g., add 6.7 µL of 1.5 M Tris-HCl, pH 8.8 to a 100 µL reaction). The excess reactive dye will react with the amine groups in the Tris buffer. Incubate for 15 minutes at room temperature.
-
Preparation for Electrophoresis: Add an equal volume of 2X Laemmli sample buffer to the labeled protein solution.
-
Denaturation: Heat the sample at 95°C for 5 minutes before loading onto the gel.[5]
SDS-Polyacrylamide Gel Electrophoresis
-
Gel Preparation: Prepare a standard SDS-polyacrylamide gel of the desired percentage.
-
Sample Loading: Load the labeled protein samples into the wells of the gel. It is also recommended to load an unstained protein ladder to accurately determine the molecular weight, as the dye may slightly alter the mobility of the labeled proteins.[6]
-
Electrophoresis: Run the gel according to standard protocols. The migration of the red-colored protein bands can be visually monitored during the run.[7][8]
-
Visualization: After the electrophoresis is complete, the protein bands can be visualized directly. For documentation, the gel can be imaged using a standard gel documentation system.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| This compound MW | 995.21 g/mol | [9] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations improve labeling efficiency.[4] |
| Dye Concentration | 1 mg/mL (starting) | Optimal concentration may vary. |
| Labeling Buffer pH | 8.5 | Alkaline pH is crucial for the reaction. |
| Incubation Time | 1 hour | |
| Incubation Temperature | Room Temperature | |
| Quenching Agent | Tris-HCl |
Diagrams
Experimental Workflow
Caption: Workflow for pre-electrophoretic protein labeling.
Chemical Reaction Pathway
Caption: Covalent labeling of a protein with this compound.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or weak labeling | Incorrect pH of labeling buffer. | Ensure the pH is 8.5 to facilitate the reaction. |
| Inactive dye. | Prepare fresh dye solution before each experiment. | |
| Low protein concentration. | Increase the protein concentration to 1-5 mg/mL. | |
| Smearing of bands | Excess unbound dye. | Ensure the quenching step is performed correctly. Consider a spin column to remove excess dye before adding sample buffer. |
| Protein precipitation. | Centrifuge the sample after labeling and before adding sample buffer. Load the supernatant. | |
| Altered protein mobility | The addition of the dye molecule (MW ~995 Da) can slightly alter the protein's migration.[6] | Always run an unstained protein ladder alongside the labeled samples for accurate molecular weight estimation. |
Conclusion
Pre-electrophoretic labeling with this compound is a viable and efficient method for visualizing proteins in polyacrylamide gels. By following the detailed protocol and understanding the underlying chemical principles, researchers can streamline their electrophoresis workflow. This technique is particularly useful for applications requiring rapid analysis and direct visualization of protein separation. Further optimization of the dye-to-protein ratio and reaction conditions may be necessary for specific proteins to achieve the best results.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. addgene.org [addgene.org]
- 8. bio-rad.com [bio-rad.com]
- 9. dawnscientific.com [dawnscientific.com]
Application Notes: Reactive Red 4 in Histology and Cytology
Application Notes and Protocols for Protein Elution from a Reactive Red 4 Matrix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of eluting proteins bound to a Reactive Red 4 affinity chromatography matrix. This document includes detailed protocols, quantitative data on elution conditions for various proteins, and a visual workflow to aid in the successful purification of target proteins.
Introduction to this compound Affinity Chromatography
This compound is a synthetic triazine dye that can be immobilized on a solid support, typically agarose (B213101), to create an affinity chromatography matrix. This matrix exhibits a broad specificity for a variety of proteins, particularly those with binding sites for nucleotides such as NAD+, NADP+, ATP, and other cofactors. The interaction is based on a combination of electrostatic, hydrophobic, and hydrogen bonding forces, mimicking the binding of natural ligands. Elution of the bound protein is achieved by altering the buffer conditions to disrupt these interactions, allowing for the recovery of the purified protein.
Principles of Elution
The elution of a target protein from a this compound matrix is a critical step that determines the final purity and yield. Several strategies can be employed, often in combination, to achieve efficient and selective elution:
-
High Salt Concentration: Increasing the ionic strength of the elution buffer with salts like NaCl or KCl can disrupt electrostatic interactions between the protein and the dye molecule. This is a common and effective method for eluting many proteins.
-
pH Shift: Changing the pH of the elution buffer alters the ionization state of both the protein and the dye, which can significantly weaken their interaction and lead to elution. A decrease or increase in pH can be effective depending on the specific protein's isoelectric point (pI).
-
Competitive Elution: The introduction of a competing molecule that has a higher affinity for the protein's binding site or the dye itself can displace the bound protein. For nucleotide-binding enzymes, their specific cofactors (e.g., NADH, ATP) are often used as competitive eluents at low concentrations.
-
Chaotropic Agents: Reagents like urea (B33335) and guanidine-HCl disrupt the tertiary structure of proteins and the structure of water, leading to the denaturation and subsequent elution of tightly bound proteins. This method is harsh and should be used as a last resort if the protein's native conformation and activity need to be preserved.
-
Organic Solvents and Detergents: Non-polar solvents like ethylene (B1197577) glycol or detergents can disrupt hydrophobic interactions and aid in the elution of certain proteins.
Quantitative Data on Elution Conditions
The optimal elution conditions are highly dependent on the specific protein being purified. The following table summarizes elution conditions for several proteins from dye-ligand affinity matrices. While not all examples use this compound specifically, the related triazine dyes (e.g., Cibacron Blue F3G-A, Reactive Red 120) provide a strong starting point for optimization.
| Protein | Matrix | Eluent | Concentration | pH | Recovery/Purification Fold | Reference |
| Lactate Dehydrogenase | Cibacron Blue 3GA-Agarose | 0-2 M KCl gradient | Gradient | 7.5 | 23% Yield, 1.1-fold purification | [1] |
| Cibacron Blue 3GA-Agarose | 5 mM NADH | 5 mM | 7.5 | - | [2][3] | |
| Phosphofructokinase | Cibacron Blue Sepharose | - | - | 7.6 | 570-fold purification | [4] |
| Human Serum Albumin | Cibacron Blue F3-GA | 1.0 M NaCl | 1.0 M | 7.0 | >95% Recovery | [5] |
| Reactive Red 120, Cibacron Blue F3GA, etc. | - | - | - | High Capacity | [6] | |
| DNA Antibodies (from SLE plasma) | Cibacron Blue F3GA-Agarose | 1.0 M NaCl | 1.0 M | - | 30-65% Elution, 50-60-fold purification | [7] |
| Various Proteins (General) | Cibacron Blue 3GA Agarose | NaCl | 0.05 - 2.0 M | 7.5-8.0 | - | [8] |
| Nucleotides/Cofactors | 5 - 50 mM | - | - | [8] | ||
| Urea | 0.5 - 6.0 M | - | - | |||
| Ethylene Glycol | 0.1 - 2% | - | - |
Experimental Protocols
This section provides a detailed protocol for the purification of a protein using a this compound agarose matrix. This protocol should be optimized for each specific application.
Materials
-
This compound Agarose resin
-
Chromatography column
-
Peristaltic pump and tubing (optional, for automated systems)
-
Fraction collector (optional)
-
Spectrophotometer or protein assay reagents (e.g., Bradford, BCA)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Wash Buffer (same as Binding Buffer)
-
Elution Buffers (see options below)
-
Regeneration Solution 1 (e.g., 1 M NaCl in Binding Buffer)
-
Regeneration Solution 2 (e.g., 6 M Urea or 0.5 M NaOH)
-
Storage Solution (e.g., 20% ethanol (B145695) in Binding Buffer)
Protocol
-
Column Packing
-
Gently resuspend the this compound agarose resin in its storage solution.
-
Pour the slurry into the chromatography column, avoiding the introduction of air bubbles.
-
Allow the resin to settle and pack under gravity or with a gentle flow of buffer. The packed bed volume will be your reference for subsequent steps.
-
-
Equilibration
-
Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding Buffer.
-
Monitor the pH and conductivity of the effluent to ensure it matches the Binding Buffer.
-
-
Sample Application
-
Clarify the protein sample by centrifugation or filtration to remove any particulate matter.
-
Load the clarified sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1.0 mL/min for a 5 mL column).
-
Collect the flow-through fraction for analysis to determine which proteins did not bind.
-
-
Washing
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins.
-
Continue washing until the absorbance at 280 nm (A280) of the effluent returns to baseline.
-
Collect the wash fractions for analysis.
-
-
Elution
-
Option A: Salt Gradient Elution
-
Prepare a linear gradient of increasing salt concentration (e.g., 0 to 1.5 M NaCl in Binding Buffer) with a total volume of 10-20 CV.
-
Apply the gradient to the column and begin collecting fractions.
-
Monitor the A280 of the fractions to identify the protein peak.
-
-
Option B: Step Elution with Salt
-
Apply a step of high salt concentration (e.g., 1.5 M NaCl in Binding Buffer) to the column.
-
Collect fractions and monitor the A280.
-
-
Option C: Competitive Elution
-
Prepare an elution buffer containing a low concentration of the specific cofactor (e.g., 5-20 mM NADH or ATP in Binding Buffer).
-
Apply the competitive elution buffer to the column and collect fractions.
-
-
Option D: pH Elution
-
Prepare an elution buffer with a different pH (e.g., a decrease to pH 5.0 or an increase to pH 9.0).
-
Apply the pH-shifted buffer to the column and collect fractions.
-
-
-
Analysis of Fractions
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.
-
Perform a protein concentration assay (e.g., Bradford) on the fractions.
-
If the target protein is an enzyme, perform an activity assay to identify the fractions containing the active protein.
-
Pool the fractions containing the purified protein.
-
-
Regeneration and Storage
-
Wash the column with 5-10 CV of high salt buffer (e.g., 2 M NaCl) to remove any remaining bound protein.
-
For more stringent cleaning, wash with 2-3 CV of 6 M urea or 0.5 M NaOH, followed by extensive washing with water and then Binding Buffer until the pH and conductivity are neutral.
-
Equilibrate the column with Storage Solution (e.g., Binding Buffer containing 20% ethanol) for long-term storage at 4°C.
-
Visualizations
Experimental Workflow for Protein Purification
The following diagram illustrates the general workflow for protein purification using a this compound matrix.
This comprehensive guide provides the necessary information for researchers to successfully purify proteins using a this compound matrix. By understanding the principles of elution and following the detailed protocols, scientists can optimize their purification strategies to achieve high purity and yield of their target proteins for downstream applications in research and drug development.
References
- 1. Purification and Properties of White Muscle Lactate Dehydrogenase from the Anoxia-Tolerant Turtle, the Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Purification and kinetic properties of phosphofructokinase from Rana ridibunda erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Flow Cytometry Applications Using Reactive Dyes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive dyes are indispensable tools in flow cytometry, enabling researchers to perform sophisticated cellular analyses. These dyes form stable covalent bonds with cellular components, primarily proteins, making them ideal for applications requiring cell fixation and permeabilization. Their robust nature allows for multiplexing with immunophenotyping and other functional assays, providing a deeper understanding of complex biological systems. This document provides detailed application notes and protocols for the use of reactive dyes in key flow cytometry applications, including viability assessment, cell proliferation tracking, and multicolor immunophenotyping.
Application Note 1: Cell Viability Assessment with Amine-Reactive Dyes
Principle
Amine-reactive viability dyes are cell membrane-impermeant molecules that differentiate live from dead cells based on membrane integrity.[1][2] In live cells, with their intact membranes, these dyes can only react with the less abundant amine groups on the cell surface, resulting in dim fluorescence.[1][3] In contrast, dead cells have compromised membranes that allow the dyes to enter the cytoplasm and bind to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1][3] This covalent and stable labeling withstands fixation and permeabilization, making these dyes ideal for protocols involving intracellular staining.[2] The difference in fluorescence intensity between live and dead cell populations is typically greater than 50-fold, allowing for clear discrimination.[1]
Mechanism of Action Diagram
Caption: Amine-reactive dyes distinguish live from dead cells based on membrane permeability.
Quantitative Data: Comparison of Common Amine-Reactive Viability Dyes
| Dye Name (Example Brands) | Excitation (nm) | Emission (nm) | Laser Line | Relative Brightness | Key Features |
| Zombie UV™ | ~355 | ~450 | UV | Bright | Excellent for UV laser lines. |
| LIVE/DEAD™ Fixable Violet | ~405 | ~450 | Violet | Bright | Wide availability and good performance. |
| Ghost Dye™ Violet 510 | ~405 | ~510 | Violet | Bright | Offers an alternative emission spectrum for the violet laser. |
| Zombie Aqua™ | ~405 | ~525 | Violet | Bright | Good separation of live and dead populations. |
| LIVE/DEAD™ Fixable Blue | ~405 | ~520 | Violet | Moderate | Another option for the violet laser with a different emission. |
| Zombie Green™ | ~488 | ~530 | Blue | Bright | Compatible with the common 488 nm laser. |
| LIVE/DEAD™ Fixable Green | ~488 | ~530 | Blue | Bright | A widely used dye for the blue laser. |
| Zombie Yellow™ | ~561 | ~575 | Yellow/Green | Bright | Suitable for the 561 nm laser line. |
| LIVE/DEAD™ Fixable Yellow | ~561 | ~575 | Yellow/Green | Bright | Good performance with the yellow/green laser. |
| Zombie Red™ | ~633 | ~660 | Red | Bright | Ideal for the red laser, minimizing spillover into other channels. |
| LIVE/DEAD™ Fixable Far Red | ~633 | ~660 | Red | Bright | Commonly used in multicolor panels. |
| Zombie NIR™ | ~633 | ~740 | Red | Bright | Near-infrared emission, useful for complex panels. |
| LIVE/DEAD™ Fixable Near-IR | ~633 | ~740 | Red | Bright | Minimizes spectral overlap with many common fluorochromes. |
Experimental Protocol: Staining with Amine-Reactive Viability Dyes
Materials:
-
Cells of interest
-
Amine-reactive viability dye (e.g., Zombie Dye™, Ghost Dye™, LIVE/DEAD™ Fixable Dye)
-
Anhydrous DMSO (for reconstituting lyophilized dyes)
-
Protein-free PBS
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with protein-free PBS to remove any residual protein that could react with the dye.
-
Resuspend the cell pellet in protein-free PBS at a concentration of 1-10 x 10^6 cells/mL.
-
-
Dye Preparation (if applicable):
-
Allow the vial of lyophilized dye to equilibrate to room temperature.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO to reconstitute the dye to a stock solution (refer to the manufacturer's instructions). Mix well.
-
-
Staining:
-
Add the amine-reactive dye to the cell suspension at the predetermined optimal concentration (typically 1 µL of stock solution per 1 mL of cell suspension, but titration is recommended).
-
Vortex the cells immediately after adding the dye to ensure homogenous staining.
-
Incubate for 15-30 minutes at room temperature or 4°C, protected from light.
-
-
Washing:
-
Wash the cells once or twice with 2-3 mL of flow cytometry staining buffer to quench the reaction and remove any unbound dye.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Subsequent Staining and Fixation (Optional):
-
The cells are now ready for subsequent surface and/or intracellular antibody staining according to standard protocols.
-
If intracellular staining is required, proceed with your fixation and permeabilization protocol. The viability staining is preserved.[3]
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer using the appropriate laser and filter combination for the chosen dye.
-
Gate on the live cell population (dim fluorescence) to exclude dead cells (bright fluorescence) from further analysis.[4]
-
Application Note 2: Cell Proliferation Tracking with Succinimidyl Ester Dyes
Principle
Succinimidyl ester-based dyes, such as Carboxyfluorescein Succinimidyl Ester (CFSE), are widely used to track cell proliferation.[5] These cell-permeable dyes passively diffuse into cells where intracellular esterases cleave off acetate (B1210297) groups, rendering the dye fluorescent and membrane-impermeant.[6] The succinimidyl ester group then covalently reacts with primary amines of intracellular proteins.[7] As cells divide, the fluorescent dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[6] This allows for the visualization of distinct generations of proliferating cells as separate peaks in a flow cytometry histogram.[5]
Cell Proliferation Tracking Workflow Diagram
Caption: Workflow for tracking cell proliferation using dye dilution.
Quantitative Data: Parameters for Cell Proliferation Dyes
| Parameter | Recommended Range/Value | Notes |
| Dye Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and should be titrated. Higher concentrations can be toxic.[5] |
| Cell Density for Staining | 1 - 50 x 10^6 cells/mL | Higher cell densities can tolerate higher dye concentrations with less toxicity.[7] |
| Incubation Time | 5 - 20 minutes | Longer incubation times can increase toxicity.[7] |
| Incubation Temperature | Room Temperature or 37°C | 37°C can facilitate faster dye uptake. |
| Number of Generations Detected | 6 - 11 | Depends on the initial staining intensity and the brightness of the dye.[8] |
Experimental Protocol: Cell Proliferation Assay using CFSE
Materials:
-
Cells of interest
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Anhydrous DMSO
-
PBS (serum-free)
-
Complete culture medium (containing serum)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1-20 x 10^6 cells/mL in pre-warmed (37°C) serum-free PBS.
-
-
Dye Preparation:
-
Prepare a stock solution of CFSE in anhydrous DMSO (e.g., 5 mM).
-
Dilute the CFSE stock solution in serum-free PBS to the desired final working concentration (typically 0.5-5 µM). The optimal concentration should be determined empirically for each cell type.
-
-
Staining:
-
Add the CFSE working solution to the cell suspension.
-
Immediately and gently vortex the cells to ensure uniform labeling.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Stopping the Reaction:
-
To stop the staining reaction, add 4-5 volumes of complete culture medium (containing FBS). The serum proteins will quench any unreacted dye.
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with complete culture medium to remove any unbound dye.
-
Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Cell Culture:
-
Resuspend the labeled cells in fresh, pre-warmed culture medium and plate them under the desired experimental conditions (e.g., with or without a stimulus).
-
-
Data Acquisition and Analysis:
-
Harvest the cells at various time points post-stimulation.
-
Analyze the cells on a flow cytometer using a 488 nm laser and a FITC filter (e.g., 530/30 nm).
-
The undivided parent population will appear as a single bright peak. Each subsequent peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Application Note 3: Multiplexing Reactive Dyes with Immunophenotyping
Principle
The stability of reactive dyes allows for their seamless integration into multicolor immunophenotyping panels. By including a viability dye, dead cells that can non-specifically bind antibodies are excluded, leading to cleaner data and more accurate identification of rare cell populations.[9] A proliferation dye can be used simultaneously to correlate the proliferative history of specific cell subsets with their phenotype. Careful panel design and compensation are crucial to minimize spectral overlap between the reactive dyes and the fluorochromes conjugated to the antibodies.
Multiplexing Experimental Workflow Diagram
Caption: A comprehensive workflow for combining proliferation, viability, and immunophenotyping.
Experimental Protocol: Combined Viability, Proliferation, and Immunophenotyping Staining
Materials:
-
Cells of interest
-
Proliferation dye (e.g., CellTrace™ Violet)
-
Amine-reactive viability dye (e.g., Zombie NIR™)
-
Fluorochrome-conjugated antibodies for surface and intracellular markers
-
Fixation/Permeabilization buffer kit
-
Compensation beads (including amine-reactive beads)
-
Flow cytometer
Procedure:
-
Proliferation Staining (if applicable):
-
Follow the protocol for staining with a succinimidyl ester dye as described in Application Note 2.
-
-
Viability Staining:
-
After the final wash from the proliferation staining, resuspend the cells in protein-free PBS.
-
Follow the protocol for staining with an amine-reactive viability dye as described in Application Note 1.
-
-
Surface Immunophenotyping:
-
After washing out the viability dye, resuspend the cells in flow cytometry staining buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells with flow cytometry staining buffer.
-
-
Intracellular Immunophenotyping (if applicable):
-
Following surface staining and washing, proceed with the fixation and permeabilization protocol according to the manufacturer's instructions.
-
Add the cocktail of fluorochrome-conjugated antibodies for intracellular targets to the permeabilized cells.
-
Incubate as recommended by the antibody manufacturer.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in flow cytometry staining buffer.
-
Set up compensation using single-stained compensation beads for each fluorochrome in the panel. Use amine-reactive compensation beads for the viability dye.[7]
-
Acquire the samples on the flow cytometer.
-
-
Data Analysis:
-
First, gate on singlets to exclude doublets.
-
Next, create a gate to exclude dead cells based on the high fluorescence of the viability dye.
-
From the live singlet population, analyze the proliferation profile based on the dilution of the proliferation dye.
-
Finally, phenotype the different proliferating and non-proliferating populations using the antibody markers.
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background staining with viability dye | Incomplete washing; staining in the presence of protein. | Ensure cells are washed thoroughly in protein-free PBS before and after staining. |
| Poor resolution between live and dead populations | Suboptimal dye concentration; dye degradation. | Titrate the viability dye to find the optimal concentration. Store dyes according to the manufacturer's instructions. |
| High toxicity with proliferation dye | Dye concentration is too high; prolonged incubation. | Titrate the dye concentration and incubation time. Stain at a higher cell density.[7] |
| Broad CFSE peak for undivided cells | Inconsistent staining. | Ensure rapid and thorough mixing of the dye with the cell suspension. |
| High compensation values | Significant spectral overlap between fluorochromes. | Redesign the antibody panel to use fluorochromes with less spectral overlap. Use a viability/proliferation dye with an emission spectrum that is well-separated from other fluorochromes in the panel. |
| Loss of viability dye signal after fixation | Use of a non-fixable viability dye (e.g., PI, 7-AAD). | Use a fixable amine-reactive viability dye. |
References
- 1. Fixable Viability Dyes for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. biocompare.com [biocompare.com]
- 6. appliedcytometry.com [appliedcytometry.com]
- 7. bangslabs.com [bangslabs.com]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
How to reduce background staining with Reactive Red 4
This guide provides troubleshooting advice and protocols to help researchers, scientists, and drug development professionals reduce background staining when using Reactive Red 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Procion Red MX-5B, is a synthetic monoazo dye.[1] It belongs to a class of fiber-reactive dyes that form a strong, covalent bond with the substrate.[2][3] The molecule contains a reactive dichlorotriazine group which, under the right conditions (typically alkaline pH), chemically reacts with nucleophilic groups like amines and hydroxyls found in proteins and carbohydrates on cells and tissues.[4][5][6] This covalent bond results in very permanent and wash-fast staining.[2][3]
Q2: What causes high background staining with this compound?
High background staining is primarily caused by the non-specific, covalent binding of the dye to unintended cellular or extracellular components. Key factors include:
-
Dye Hydrolysis: In aqueous solutions, especially under alkaline conditions, this compound can react with water (hydrolyze).[3] Hydrolyzed dye can aggregate and bind non-specifically to the sample.
-
Excessive Dye Concentration: Using a higher concentration of the dye than necessary increases the likelihood of non-specific binding.
-
Inappropriate pH: The reactivity of the dye is highly dependent on pH.[4][5][7] An incorrect pH can promote reaction with background elements.
-
High Temperature & Long Incubation: Increased temperature accelerates the reaction rate of the dye, which can lead to more non-specific binding.[4][5][7] Similarly, excessively long incubation times allow for more opportunities for non-specific reactions.
-
Insufficient Washing: Failure to thoroughly wash away unbound and hydrolyzed dye will result in high background.
Q3: Can I use standard immunofluorescence (IHC/IF) blocking buffers to reduce background?
While standard blocking buffers like Bovine Serum Albumin (BSA) or normal serum are excellent for preventing non-specific protein-protein interactions (e.g., with antibodies), they may be less effective against this compound.[8] This is because the dye binds covalently rather than through protein affinity. The dye can still react with the blocking proteins themselves and other components in the tissue. However, blocking is still a recommended step to minimize other sources of background.
Troubleshooting Guide: High Background Staining
| Problem | Possible Cause | Recommended Solution |
| High, uniform background across the entire sample. | Dye concentration is too high. | Perform a concentration titration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Incubation time is too long. | Reduce the staining incubation time. The covalent reaction can be rapid, and prolonged exposure increases non-specific binding. | |
| Incubation temperature is too high. | Perform the staining step at room temperature or even 4°C. For every 10°C increase, the reaction rate can double or triple.[4][5] | |
| pH of staining buffer is incorrect. | Optimize the pH of your staining buffer. Reactive dyes require an alkaline pH to react, but a pH that is too high can accelerate dye hydrolysis and non-specific reactions.[7] A pH between 8.0-9.0 is a common starting point for Procion MX dyes. | |
| Speckled or punctate background. | Precipitated dye. | Ensure the dye is fully dissolved before use. Prepare fresh solutions and filter the working solution through a 0.2 µm filter immediately before applying it to the sample.[9] |
| Hydrolyzed dye. | Do not use old dye solutions. The alkaline agent (e.g., soda ash) should be added just before use, as the dye will hydrolyze over time in an alkaline solution.[3][4] | |
| High background in specific tissue areas (e.g., connective tissue). | Non-specific binding to charged molecules. | Increase the ionic strength of your wash buffers by adding NaCl (e.g., up to 0.5 M). This can help disrupt electrostatic interactions. Consider using a specialized background-reducing agent.[8] |
| Autofluorescence of the tissue. | Image a control, unstained sample to assess autofluorescence. If present, consider using a commercial autofluorescence quenching reagent like TrueBlack® or Sudan Black B.[8][10][11] Note that Sudan Black B can increase far-red background.[8] |
Experimental Protocols & Visualizations
Recommended Staining Workflow
The following diagram illustrates a generalized workflow for staining with this compound, highlighting critical steps for minimizing background.
Caption: A generalized workflow for this compound staining.
Detailed Protocol for Staining Cultured Cells
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Plate cells on coverslips and culture as required for your experiment.
-
Wash cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash 3 times with PBS for 5 minutes each.
-
Permeabilize if necessary (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
-
Staining:
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in distilled water. Mix well. This solution is stable for a short period if stored protected from light at 4°C.
-
Prepare Staining Buffer: Use a buffer with an alkaline pH, such as 0.1 M borate (B1201080) buffer, pH 8.5.
-
Prepare Working Solution (Prepare Fresh): Just before use, dilute the this compound stock solution into the staining buffer to the desired final concentration (e.g., start with 10-50 µg/mL). Filter the working solution through a 0.2 µm syringe filter to remove any precipitates.
-
Incubate the fixed/permeabilized cells with the working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells extensively with PBS. Perform at least 4-5 washes of 5-10 minutes each with gentle agitation to remove all unbound dye.
-
For persistent background, use a higher salt concentration in the wash buffer (e.g., PBS + 0.3 M NaCl).
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with the appropriate filter set (this compound has an excitation/emission maximum of approximately 538 nm).
-
Troubleshooting Logic Diagram
Use this decision tree to diagnose the source of high background staining.
Caption: A decision tree for troubleshooting background staining.
Parameter Optimization Summary
The following table provides recommended starting ranges for key experimental parameters. Optimization is critical for achieving the best signal-to-noise ratio.
| Parameter | Recommended Starting Range | Key Considerations |
| Dye Concentration | 10 - 100 µg/mL | Higher concentrations lead to increased background. Titration is essential. |
| pH | 8.0 - 9.5 | Required for the covalent reaction. pH > 10 can accelerate dye hydrolysis.[7] |
| Temperature | 4°C to Room Temp (20-25°C) | Higher temperatures increase reaction rates for both specific and non-specific binding.[5][12] |
| Incubation Time | 30 - 90 minutes | Longer times can increase background. |
| Wash Buffer | PBS or TBS | Add 0.1 M - 0.5 M NaCl to increase stringency and reduce non-specific electrostatic binding. |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. store.jacquardproducts.com [store.jacquardproducts.com]
- 3. textilelearner.net [textilelearner.net]
- 4. fnatchem.com [fnatchem.com]
- 5. The four characteristics of reactive dyes are fundamental to the success rate of dyeing! - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 7. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 8. biotium.com [biotium.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]
Optimizing Protein Staining in Gels: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for staining proteins in polyacrylamide gels. While the initial query focused on Reactive Red 4, it's important to note that this dye is primarily used in the textile industry and is not a standard reagent for protein visualization in a research setting.
This guide will instead focus on effective and rapid protein staining alternatives, particularly Direct Red 81 and Amido Black , which are documented for their use in staining proteins in polyacrylamide gels.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not typically used for staining proteins in gels?
This compound is a reactive dye designed to form covalent bonds with fibers like cotton under specific pH and temperature conditions. Its chemical properties are not optimized for binding to proteins in a polyacrylamide gel matrix, which could lead to poor sensitivity, high background, and non-specific staining. Standard protein stains are formulated to bind specifically to proteins through electrostatic and hydrophobic interactions.
Q2: What are good alternatives to traditional Coomassie Blue staining for faster results?
For researchers seeking quicker visualization of protein bands, Direct Red 81 and Amido Black are excellent alternatives. Both offer rapid staining protocols, often completed in under 30 minutes, compared to the hours or overnight staining and destaining required for traditional Coomassie Blue R-250.[1]
Q3: How sensitive are Direct Red 81 and Amido Black?
The sensitivity of these rapid stains is comparable to Coomassie Blue. Amido Black can detect protein bands containing more than 50 ng of protein.[2] While specific quantitative data for Direct Red 81's sensitivity is less commonly published, it is presented as a rapid and effective stain.[1] For detecting very low amounts of protein (in the low nanogram range), silver staining or fluorescent stains would be more appropriate choices.
Q4: Can I use these stains for proteins transferred to membranes (Western Blots)?
Yes, Amido Black is widely used for staining proteins on nitrocellulose and PVDF membranes to verify transfer efficiency before proceeding with immunodetection.[2][3][4] The staining is rapid, typically taking only a few minutes.[2][4]
Q5: Are proteins stained with Direct Red 81 or Amido Black compatible with downstream applications like mass spectrometry?
Stains that do not chemically modify the protein are generally compatible with mass spectrometry. While Coomassie-based stains are most common for this application, Amido Black is also considered suitable for protein sequencing due to its mild staining conditions.[2] Compatibility of Direct Red 81 with mass spectrometry is not as extensively documented, so it is advisable to use a more standard method if protein identification is the primary goal.
Experimental Protocols
Protocol 1: Rapid Staining with Direct Red 81
This protocol is designed for rapid visualization of proteins in polyacrylamide gels.
Solutions Required:
-
Staining Solution (0.1% Direct Red 81): 0.1 g Direct Red 81 in 100 mL of a solution containing 45% methanol (B129727) and 10% acetic acid.
-
Destaining Solution: 45% methanol, 10% acetic acid in water.
Procedure:
-
Post-Electrophoresis Wash: After electrophoresis, briefly rinse the gel with deionized water.
-
Fixation (Optional but Recommended): Place the gel in the destaining solution for 5-10 minutes to fix the proteins.
-
Staining: Immerse the gel in the 0.1% Direct Red 81 staining solution. Agitate gently on a shaker. Staining is typically complete within 10 minutes.[1]
-
Destaining: Transfer the gel to the destaining solution. Agitate gently. The background will clear within 10-20 minutes, revealing red protein bands.
-
Storage: After destaining, the gel can be stored in deionized water.
Protocol 2: Rapid Staining with Amido Black
This protocol is suitable for both polyacrylamide gels and nitrocellulose/PVDF membranes.
Solutions Required:
-
Staining Solution (0.1% Amido Black): 1 g of Amido Black dissolved in 90 mL of ethanol (B145695) and 10 mL of glacial acetic acid.[5]
-
Destaining Solution: 50% methanol and 7% glacial acetic acid in water.[5]
Procedure for Gels:
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40% ethanol, 10% acetic acid) for 15-30 minutes.
-
Staining: Place the gel in the Amido Black staining solution and agitate for 5-15 minutes. For thick agarose (B213101) gels, 5 minutes may be sufficient, while thin gels may require up to 15 minutes.[5]
-
Destaining: Transfer the gel to the destaining solution and agitate. Change the destaining solution every 15-30 minutes until a clear background is achieved.
-
Storage: Store the destained gel in deionized water.
Data Summary Tables
Table 1: Staining and Destaining Time Comparison
| Stain | Staining Time | Destaining Time | Total Time |
| Direct Red 81 | ~10 minutes[1] | ~10-20 minutes | ~20-30 minutes |
| Amido Black | ~5-15 minutes[5] | ~30-60 minutes | ~35-75 minutes |
| Coomassie Blue R-250 | ~1 hour | Several hours to overnight | > 2 hours |
Table 2: Solution Compositions
| Solution | Direct Red 81 | Amido Black |
| Staining Solution | 0.1% (w/v) Direct Red 81, 45% Methanol, 10% Acetic Acid | 0.1% (w/v) Amido Black, 90% Ethanol, 10% Acetic Acid[5] |
| Destaining Solution | 45% Methanol, 10% Acetic Acid | 50% Methanol, 7% Acetic Acid[5] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Bands | Low protein concentration: The amount of protein is below the detection limit of the stain. | Concentrate the sample before loading or load a larger volume. Consider using a more sensitive stain like silver or a fluorescent dye. |
| Insufficient staining time: The dye has not had enough time to bind to the proteins. | Increase the incubation time in the staining solution. | |
| High Background | Insufficient destaining: Excess dye remains in the gel matrix. | Continue destaining, changing the destaining solution periodically. For Amido Black, overnight destaining can be performed for a lighter background.[4] |
| Contaminated staining solution: Precipitate or impurities in the stain can cause background speckling. | Filter the staining solution before use. | |
| Smeared or Diffuse Bands | Poor electrophoresis resolution: Issues with the gel run (e.g., incorrect voltage, buffer problems). | Optimize the electrophoresis conditions. Ensure proper gel polymerization. |
| Protein degradation: Proteases in the sample may have degraded the proteins. | Add protease inhibitors to your sample buffer. | |
| Uneven Staining | Gel not fully submerged: Parts of the gel were not in contact with the staining solution. | Ensure the gel is completely covered by the staining solution and is agitating freely. |
Visualized Workflows
Caption: A flowchart of the general experimental workflow for staining proteins in polyacrylamide gels.
Caption: A decision tree to guide troubleshooting common protein gel staining problems.
References
- 1. Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
Troubleshooting non-specific binding in dye-ligand chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in dye-ligand chromatography.
FAQs: Troubleshooting Non-Specific Binding
Q1: What are the common causes of non-specific binding in dye-ligand chromatography?
Non-specific binding in dye-ligand chromatography is primarily caused by two types of interactions between proteins and the chromatography matrix:
-
Ionic Interactions: Electrostatic forces can cause proteins with charged patches on their surface to bind to oppositely charged groups on the dye or the matrix. This is a common cause of contamination with proteins that have a high affinity for ion-exchange media.
-
Hydrophobic Interactions: Proteins with exposed hydrophobic regions can bind to hydrophobic parts of the dye molecule or the matrix. This is particularly prevalent with membrane proteins or proteins that have a tendency to aggregate.[1][2]
Q2: My target protein is not binding to the column. What should I check?
If your target protein is not binding, consider the following:
-
Buffer Composition: Ensure your binding buffer has a pH and ionic strength that are optimal for the interaction between your target protein and the dye. Typically, a low ionic strength is preferred for initial binding.[3]
-
Sample Preparation: Make sure your sample is properly clarified by centrifugation or filtration to remove any particulate matter that could clog the column.
-
Flow Rate: A high flow rate may not allow sufficient time for the binding interaction to occur. Try reducing the flow rate during sample application.[1]
Q3: How can I reduce the amount of contaminating proteins in my eluate?
To improve the purity of your eluted target protein, you can optimize your washing and elution steps:
-
Optimize Wash Buffer: The most effective way to remove non-specifically bound proteins is to adjust the composition of your wash buffer. This can be achieved by:
-
Increasing Ionic Strength: A gradual increase in the salt concentration (e.g., NaCl) in the wash buffer can disrupt ionic interactions, causing weakly bound contaminants to elute while your target protein remains bound.[4]
-
Adjusting pH: Modifying the pH of the wash buffer can alter the charge of contaminating proteins, reducing their affinity for the matrix.
-
Adding Detergents: Including a low concentration of a non-ionic detergent (e.g., Tween 20 or Triton X-100) can help to disrupt hydrophobic interactions.
-
-
Use a Gradient Elution: Instead of a single-step elution, a linear gradient of increasing salt concentration or a competitive ligand can help to separate the target protein from tightly bound contaminants.[5]
Q4: My target protein is eluting in a very broad peak. What could be the reason?
A broad elution peak can be indicative of several issues:
-
Non-Specific Interactions: Strong non-specific binding can lead to slow dissociation of the target protein during elution, resulting in a broad peak. Optimizing the wash buffer as described above can help.
-
Protein Denaturation: The elution conditions (e.g., very low pH) might be causing your protein to denature and aggregate on the column.[6] Consider using a gentler elution buffer.
-
Column Overloading: If the column is overloaded, the binding capacity can be exceeded, leading to poor separation and broad peaks.
Q5: Can I regenerate and reuse my dye-ligand chromatography column?
Yes, most dye-ligand chromatography columns can be regenerated and reused multiple times. Regeneration protocols typically involve washing the column with a high salt buffer (e.g., 1-2 M NaCl) to remove all bound proteins, followed by a wash with a solution to remove any precipitated proteins or lipids (e.g., a low concentration of NaOH), and finally re-equilibration with the binding buffer. Always refer to the manufacturer's instructions for the specific resin you are using.
Data Presentation: Optimizing Wash Conditions
The following tables provide a summary of how different buffer components can be modulated to reduce non-specific binding.
Table 1: Effect of NaCl Concentration on Protein Binding to Cibacron Blue F3GA
| NaCl Concentration (M) | Human Serum Albumin (HSA) Adsorption | Effect on Non-Specific Binding |
| 0 (Salt-free) | Highest Adsorption | High risk of ionic non-specific binding |
| 0.1 | Reduced Adsorption | Reduces weak ionic interactions |
| 0.5 | Significantly Reduced Adsorption | Effective at removing many non-specifically bound proteins |
| 1.0 | 58.3% decrease from salt-free | Strong elution of ionically bound proteins |
This data is based on studies with Human Serum Albumin and Cibacron Blue F3GA and serves as a general guideline.[7]
Table 2: Common Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration Range | Mechanism of Action | Primary Target of Non-Specific Interaction |
| Sodium Chloride (NaCl) | 0.1 - 1.0 M | Disrupts ionic interactions | Ionic |
| Non-ionic Detergents (e.g., Tween 20, Triton X-100) | 0.01 - 0.1% | Disrupts hydrophobic interactions | Hydrophobic |
| Ethylene Glycol | 10 - 50% | Reduces polarity of the buffer, weakening hydrophobic interactions | Hydrophobic |
| Urea | 1 - 4 M | Chaotropic agent, disrupts hydrogen bonds and hydrophobic interactions | Both Ionic and Hydrophobic |
Experimental Protocols
Protocol 1: Optimizing Salt Concentration in the Wash Buffer
This protocol provides a systematic approach to determine the optimal salt concentration in the wash buffer to remove non-specifically bound proteins.
-
Column Equilibration: Equilibrate the dye-ligand column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load your clarified protein sample onto the column at a low flow rate.
-
Initial Wash: Wash the column with 5-10 CV of binding buffer to remove unbound proteins.
-
Salt Gradient Wash:
-
Prepare a series of wash buffers with increasing concentrations of NaCl (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the binding buffer.
-
Sequentially wash the column with 5 CV of each increasing salt concentration buffer.
-
Collect the flow-through from each wash step in separate fractions.
-
-
Elution: Elute your target protein using the appropriate elution buffer (e.g., high salt or a competitive ligand).
-
Analysis: Analyze the fractions from each wash step and the elution fraction by SDS-PAGE to determine the salt concentration at which contaminating proteins are removed without eluting the target protein.
Protocol 2: Screening for Optimal pH
This protocol helps in identifying the optimal pH for binding to minimize non-specific interactions.
-
Prepare Buffers: Prepare a series of binding buffers with the same ionic strength but varying pH values (e.g., in 0.5 pH unit intervals from pH 6.0 to 8.0).[8]
-
Small-Scale Columns: Use small, parallel columns for screening. Equilibrate each column with a different pH buffer.
-
Sample Loading: Load an equal amount of your protein sample onto each column.
-
Wash and Elute: Wash each column with its respective binding buffer and then elute the bound proteins with a high salt buffer (e.g., 1 M KCl).[8]
-
Analysis: Analyze the eluted fractions from each column by SDS-PAGE and a protein assay to determine the pH that provides the highest purity and yield of your target protein.
Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceinfo.com [scienceinfo.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. biobulletin.com [biobulletin.com]
- 6. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 7. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving signal-to-noise ratio in fluorescent protein staining
Welcome to the technical support center for fluorescent protein staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.
Troubleshooting Guides
This section addresses common issues encountered during fluorescent protein staining, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background Staining
Q1: I am observing high background fluorescence across my entire sample. What are the likely causes and how can I fix this?
High background staining can obscure your specific signal and is often caused by several factors related to antibody concentrations, blocking, and washing steps.
Potential Causes and Solutions:
-
Inadequate Blocking: Non-specific binding of primary or secondary antibodies to sites other than the target antigen is a primary cause of high background.[1]
-
Solution: Ensure your blocking buffer is appropriate for your sample and antibodies. A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the same species as the secondary antibody in a buffer like PBS with a non-ionic detergent (e.g., 0.1% Triton X-100). It is crucial that the blocking proteins do not originate from the same species in which the primary antibody was raised to avoid cross-reactivity with the secondary antibody.[2]
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[3][4]
-
Insufficient Washing: Inadequate washing will not remove all unbound and loosely bound antibodies.[6]
-
Solution: Increase the number and duration of your wash steps. Washing for a few minutes with at least two buffer exchanges after antibody incubations can significantly reduce background.[6]
-
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce naturally, contributing to background noise.[7][8][9]
Issue 2: Weak or No Signal
Q2: My target protein is not showing any fluorescent signal, or the signal is very weak. What should I troubleshoot?
A weak or absent signal can be due to issues with the antibodies, the experimental protocol, or the target protein itself.
Potential Causes and Solutions:
-
Suboptimal Primary Antibody: The primary antibody may not be suitable for the application or may have lost activity.[11]
-
Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody.
-
Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[11]
-
-
Low Target Protein Expression: The protein of interest may be present at very low levels in your sample.[13]
-
Photobleaching: The fluorophore may have been damaged by excessive exposure to light.[17][18]
Frequently Asked Questions (FAQs)
Q: How do I determine the optimal antibody dilution?
A: The optimal antibody dilution is the one that provides the brightest specific signal with the lowest background. This is determined by performing a titration experiment. For a new primary antibody, a good starting point is to test a series of dilutions (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000).[20] For purified primary antibodies, a typical starting concentration is between 1-10 µg/mL.[12][20]
Q: What is the difference between direct and indirect immunofluorescence?
A: In direct immunofluorescence , the primary antibody that binds to the target antigen is directly conjugated to a fluorophore. This method is faster as it involves fewer steps.[14] In indirect immunofluorescence , an unlabeled primary antibody first binds to the target, and then a fluorophore-conjugated secondary antibody, which is directed against the host species of the primary antibody, is used for detection.[6][14] Indirect methods often provide signal amplification because multiple secondary antibodies can bind to a single primary antibody, resulting in a stronger signal.[14][21]
Q: How can I prevent photobleaching?
A: Photobleaching is the irreversible fading of a fluorescent signal due to light-induced damage to the fluorophore.[6][18] To minimize photobleaching:
-
Reduce the intensity of the excitation light by using neutral density filters or adjusting the laser power.[17][18]
-
Minimize the exposure time during image acquisition.[17][18]
-
Choose more photostable fluorophores.[17]
Q: What is autofluorescence and how can I reduce it?
A: Autofluorescence is the natural fluorescence emitted by certain biological structures, such as collagen, elastin, and lipofuscin, which can contribute to high background.[7][9] To manage autofluorescence:
-
Examine an unstained sample to determine the extent of autofluorescence.[7]
-
Choose fluorophores with emission spectra that do not overlap with the autofluorescence spectrum, often in the red or far-red range.[9]
-
Use a commercial autofluorescence quenching reagent.[10]
-
Proper fixation can also play a role, as some fixatives like glutaraldehyde (B144438) can induce autofluorescence.[8]
Data Presentation
Table 1: Recommended Starting Concentrations for Antibodies
| Antibody Type | Starting Concentration/Dilution Range | Reference |
| Purified Primary Antibody | 1-10 µg/mL | [12][20] |
| Primary Antibody (Antiserum) | 1:100 to 1:1000 | [12][20] |
| Secondary Antibody | 1 µg/mL for cell staining | [4] |
Table 2: Incubation Conditions and Their Impact on Signal-to-Noise Ratio
| Incubation Condition | Effect on Staining | Recommendation | Reference |
| Short Incubation (1-2 hours) at Room Temperature | Can be effective but may increase non-specific binding. | Useful for quick protocols, but may require more optimization. | [20] |
| Long Incubation (Overnight) at 4°C | Often results in more specific binding and a better signal-to-noise ratio. | Recommended for most applications to achieve optimal results. | [5][20] |
Experimental Protocols
Standard Indirect Immunofluorescence Protocol for Cultured Cells
This protocol provides a general workflow for staining adherent cells grown on coverslips.
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.[20]
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with a fixative solution (e.g., 4% paraformaldehyde in PBS for 15-20 minutes at room temperature).[20]
-
Permeabilization (if required): If the target protein is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 15-20 minutes at room temperature).[20]
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for at least 30 minutes at room temperature.[20]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[20]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[20]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[20]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound secondary antibody.[20]
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for a few minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[17] Seal the edges with clear nail polish and store in the dark at 4°C until imaging.[22]
Visualizations
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 3. biocompare.com [biocompare.com]
- 4. biotium.com [biotium.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 7. Autofluorescence [jacksonimmuno.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. ptglab.com [ptglab.com]
- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. news-medical.net [news-medical.net]
- 20. benchchem.com [benchchem.com]
- 21. Overview of Immunostaining | Cell Signaling Technology [cellsignal.com]
- 22. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Reactive Red 4 in staining solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Reactive Red 4 in staining solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in staining?
This compound is a synthetic azo dye belonging to the reactive class of dyes.[1][2] Its molecular structure includes a reactive triazine group which allows it to form stable, covalent bonds with functional groups like hydroxyl (-OH), amine (-NH2), and sulfhydryl (-SH) found on proteins and other biological macromolecules.[2][3] This property makes it a versatile and robust stain for visualizing cellular components in various experimental applications due to its bright color and high fastness.[4]
Q2: What are the primary causes of this compound precipitation in a staining solution?
Precipitation, where the dye aggregates into solid particles, typically occurs when the staining system loses its chemical or physical balance.[5] The most common causes are:
-
High Electrolyte Concentration: The presence of salts (e.g., sodium chloride) is a major factor that reduces the solubility of reactive dyes, causing them to "salt out" of the solution.[6][7]
-
Incorrect pH: The pH of the solution significantly impacts dye stability. Highly alkaline or acidic conditions can lead to dye aggregation or degradation.[5][8]
-
Concentration Above Solubility Limit: Exceeding the dye's solubility limit will inevitably cause precipitation.
-
Low Temperature: While heat can aid dissolution, low temperatures can decrease solubility.[8]
-
Contaminants: Metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) from hard water can react with the dye to form insoluble salts.[5][8]
-
Improper Dissolution: Adding the dye powder too quickly or without adequate agitation can lead to the formation of clumps that fail to dissolve properly.[8]
Q3: What is the maximum recommended concentration for this compound in an aqueous solution?
The solubility of this compound in water at 25°C is approximately 50 g/L.[1] It is critical to stay below this concentration to prevent precipitation. For most staining applications, a much lower concentration is typically required.
Q4: How does pH affect the stability of the staining solution?
The pH is a critical factor. While optimal pH can vary by application, reactive dyes generally perform best in a slightly acidic to neutral pH range (approximately 4.5–7.0) during the dissolution and application phase.[5] Highly alkaline conditions, in particular, should be avoided during the initial dissolving of the dye powder as this can promote hydrolysis, a reaction with water that deactivates the dye and can contribute to instability.[3]
Q5: Can I add salts, like NaCl or PBS components, to my staining buffer?
Caution is strongly advised. Electrolytes are known to significantly decrease the solubility of reactive dyes.[7][9] If salts are essential for your experimental protocol, they should be added after the this compound dye has been completely and thoroughly dissolved in purified water. Add the salt solution slowly while stirring to minimize localized high concentrations that can trigger immediate precipitation.
Q6: How should I properly dissolve this compound powder to ensure a stable solution?
Proper dissolution technique is key. The dye should be gradually added to the solvent while stirring gently to ensure even dispersion.[5] Using warm water (e.g., 50-60°C) can help accelerate dissolution, but boiling should be avoided.[5] It is also recommended to filter the solution after preparation to remove any micro-aggregates.[10][11]
Troubleshooting Guide: Precipitate in Staining Solution
Problem: The this compound staining solution appears cloudy, has visible particles, or has formed a sediment.
| Potential Cause | Recommended Action(s) |
| 1. Concentration Exceeds Solubility Limit | Verify Calculations: Double-check that the concentration does not exceed 50 g/L.[1] For most applications, a much lower concentration is sufficient.Action: Prepare a new, more dilute solution. |
| 2. High Electrolyte (Salt) Concentration | Check Buffer Composition: Standard buffers like PBS contain salts that reduce dye solubility.[6][7]Action: Prepare a fresh solution by first dissolving the dye completely in high-purity, deionized water. If salts are required, add them slowly as a concentrated stock to the dissolved dye solution while stirring vigorously. |
| 3. Incorrect Solution pH | Measure pH: The pH may be too high or too low, causing the dye to become unstable.[8]Action: Adjust the pH to a neutral or slightly acidic range (e.g., pH 6.0-7.0). Avoid adding alkaline agents during the initial dissolution step.[5] |
| 4. Poor Water Quality | Presence of Metal Ions: Tap water or low-grade water can contain metal ions (Ca²⁺, Mg²⁺) that form insoluble salts with the dye.[8]Action: Always use high-purity, deionized or distilled water for preparing staining solutions. |
| 5. Inadequate Dissolution | Improper Mixing: The dye was added too quickly or not stirred sufficiently, resulting in clumps.[8]Action: Prepare a new solution. Add the dye powder slowly to the vortex of the stirring solvent. Gentle warming (30-45°C) can aid dissolution.[12] |
| 6. Solution Age and Storage | Evaporation/Degradation: Over time, especially if not sealed properly, solvent can evaporate, increasing the dye concentration. The dye can also degrade.[6]Action: Prepare fresh staining solutions for optimal results.[13] If precipitate forms in a stored solution, filtering may help, but preparing a fresh solution is recommended.[14] |
Quantitative Data Summary
The stability of your this compound solution is dependent on several key parameters.
Table 1: Solubility and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [1][2][4] |
| Molecular Weight | 995.21 g/mol | [1][4] |
| Solubility in Water (25°C) | 50 g/L | [1] |
| Appearance | Deep red powder | [1] |
Table 2: Key Factors Influencing this compound Solution Stability
| Factor | Effect on Stability | Recommendation |
| Electrolytes (Salts) | Significantly decreases solubility, high risk of precipitation ("salting out").[7] | Avoid salts during initial dissolution. Add required salts slowly to a fully dissolved dye solution. |
| pH | High alkalinity can cause hydrolysis and instability; extreme pH can cause aggregation.[3][5] | Maintain a neutral to slightly acidic pH (e.g., 6.0-7.0) for the final solution. |
| Temperature | Gentle warming (30-45°C) aids dissolution; high temperatures can speed degradation.[12][15] | Use gentle heat if needed for dissolution, but store the final solution at room temperature or as recommended, protected from light. |
| Water Quality | Metal ions in hard water can cause precipitation.[5] | Use high-purity, deionized or distilled water. |
Experimental Protocols
Protocol for Preparing a Stable this compound Staining Solution
This protocol outlines the steps to prepare a 1 g/L (0.1%) stock solution of this compound, minimizing the risk of precipitation.
-
Prepare Solvent: Measure out approximately 80% of the final required volume of high-purity, deionized water into a clean glass beaker with a magnetic stir bar.
-
Weigh Dye: Accurately weigh the desired amount of this compound powder. For a 1 g/L solution, this would be 100 mg for a final volume of 100 mL.
-
Dissolve Dye:
-
Place the beaker on a magnetic stir plate and begin stirring to create a vortex.
-
Slowly and gradually add the weighed dye powder into the side of the vortex. This prevents clumping.
-
If the dye is slow to dissolve, the solution can be gently warmed to 30-40°C. Do not boil.
-
Continue stirring until all dye particles are completely dissolved and the solution is clear (translucent).
-
-
Add Buffer Components (if required): If using a buffer system without salts, the components can be added at this stage.
-
Adjust to Final Volume: Once the dye is fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume. Mix thoroughly.
-
Add Salts (if absolutely necessary): If your protocol requires salts (e.g., for PBS), prepare a concentrated stock of these salts. Add the salt stock dropwise to the fully dissolved dye solution while stirring vigorously.
-
Check and Adjust pH: Use a calibrated pH meter to check the pH of the final solution. Adjust as needed using dilute acid or base.
-
Filter Solution: Filter the final staining solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates or impurities.[10]
-
Storage: Store the solution in a clearly labeled, sealed container at room temperature, protected from direct light. For long-term stability, consult the manufacturer's data sheet.
Visualizations
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. textilelearner.net [textilelearner.net]
- 4. dawnscientific.com [dawnscientific.com]
- 5. vichem.vn [vichem.vn]
- 6. researchgate.net [researchgate.net]
- 7. What should I do if color spots and stains appear in reactive dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. chinadyeingmachines.com [chinadyeingmachines.com]
- 9. pjsir.org [pjsir.org]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. What are the main problems you encounter when Gram staining? | CellaVision [cellavision.com]
- 12. researchgate.net [researchgate.net]
- 13. ethosbiosciences.com [ethosbiosciences.com]
- 14. qualitybiological.com [qualitybiological.com]
- 15. allanchem.com [allanchem.com]
Effect of pH on Reactive Red 4 staining efficiency
Technical Support Center: Reactive Red 4 Staining
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of pH on the staining efficiency of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the this compound staining process?
A: The pH of the dyeing solution is a critical factor that governs the chemical reaction between this compound dye and the substrate, typically cellulosic fibers like cotton. The process relies on forming a strong, permanent covalent bond. An alkaline pH is necessary to ionize the hydroxyl groups on the cellulose (B213188) fibers, making them chemically reactive with the dye molecules.[1][2] The fixation reaction and the competing hydrolysis reaction (dye reacting with water) are both highly dependent on the pH value.[2]
Q2: What is the optimal pH for achieving the highest staining efficiency with this compound?
A: The optimal pH for the fixation step is in the alkaline range, typically between pH 10.5 and 11.0 for dyeing cotton.[1][3][4] For most cold-brand reactive dyes on cotton, the ideal pH is 10.8 to 11.0.[3] However, the optimal pH can be a narrow range, and even small deviations can significantly decrease the fixation rate.[1] It is important to note that the substrate can influence the optimal pH; for instance, viscose rayon shows optimal results at a slightly lower pH of 10.3.[3]
Q3: What are the consequences of the pH being too high (e.g., > pH 12)?
A: If the pH is excessively high, the rate of dye hydrolysis—the reaction of the dye with water molecules—increases significantly and becomes faster than the rate of dye fixation to the fiber.[1][2] This leads to a large amount of the dye becoming inactivated, which reduces the final color depth and overall staining efficiency.[1][5]
Q4: What happens if the pH is too low (e.g., neutral or acidic) during the fixation step?
A: A pH that is too low (acidic, neutral, or weakly alkaline) is insufficient to activate the cellulose fibers. Without the ionization of the hydroxyl groups on the substrate, the covalent bond between the dye and the fiber cannot form efficiently.[5] This results in very poor dye absorption, leading to weak, inconsistent shades and poor wash fastness, as the unfixed dye is easily washed away.[5]
Q5: Why is it recommended to start the dyeing process in a neutral or slightly acidic dye bath before adding alkali?
A: The initial phase of dyeing should occur at a neutral to slightly acidic pH to prevent premature hydrolysis and fixation of the dye.[5] This initial period allows the dye molecules to be absorbed by the substrate and distribute evenly throughout the material. Alkali (such as soda ash) should only be introduced later in the process to raise the pH and initiate the fixation reaction once the dye is properly leveled.[5]
Troubleshooting Guide
Problem: Staining is weak, pale, or the color intensity is poor.
| Possible Cause | Recommended Solution |
| Incorrect Fixation pH: The pH during the fixation step was too low, preventing the chemical reaction.[5] | Verify the pH of your dye bath during the fixation stage. Adjust to the optimal range of pH 10.5-11.0 using an appropriate alkali like sodium carbonate (soda ash).[3][4] |
| Premature Hydrolysis: The initial pH of the dye bath was too alkaline, causing the dye to react with water before it could bind to the substrate.[5] | Ensure the initial dye bath is neutral to slightly acidic before adding the substrate. Add alkali only after the dye has had time to absorb into the material.[5] |
| Excessive Hydrolysis: The pH during fixation was too high, leading to dye inactivation.[1][2] | Reduce the amount of alkali used. The goal is to reach the optimal pH range, not to exceed it significantly. |
| Insufficient Alkali: Not enough alkali was added to reach the critical fixation pH. | Ensure you are using the correct concentration of sodium carbonate. The amount required depends on the depth of the shade and the liquor ratio.[3] |
Problem: The color washes out easily (poor wash fastness).
| Possible Cause | Recommended Solution |
| Failed Covalent Bonding: The primary cause is an incorrect fixation pH. The dye may be physically trapped in the fibers but is not chemically bonded.[5] | Re-evaluate your entire pH control process. Implement a pH optimization experiment (see protocol below) to determine the ideal conditions for your specific substrate and experimental setup. |
| Insufficient Fixation Time: The reaction may not have had enough time to complete at the given pH and temperature. | Increase the fixation time after adding the alkali, ensuring the temperature is also optimal for the reaction. |
Problem: Staining is uneven, with splotches or patches of color.
| Possible Cause | Recommended Solution |
| Premature Localized Fixation: The alkali was added too quickly or was not evenly distributed, causing the dye to fix in some areas before it was level.[5] | Implement a progressive dosing method for the alkali. Add the total required amount in several smaller portions over 10-15 minutes to allow for an even pH gradient.[5] |
| Undissolved Dye or Alkali: Solid particles of dye or alkali can cause dark spots on the substrate.[6] | Ensure that both the dye powder and the alkali are fully dissolved in water before adding them to the main dye bath.[6] |
Data Presentation
Table 1: Summary of Optimal pH Conditions for Reactive Dyes
| Dye Type / Substrate | Optimal pH Range | Temperature (°C) | Source |
| Cold Brand Reactive Dyes on Cotton | 10.8 - 11.0 | 20 - 25 | [3] |
| Cold Brand Reactive Dyes on Viscose Rayon | 10.3 | 20 - 25 | [3] |
| Medium Temperature Reactive Red M-3BE | 10.60 - 10.71 | 60 | [1] |
| Reactive Dye on Cotton (General) | 11.0 | 80 | [4] |
| Reactive Red Dye on Chitosan-Treated Cotton | 5.0 | 80 | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Fixation pH for this compound on a Cellulosic Substrate
This protocol outlines a method to identify the optimal pH for staining by measuring the color strength at various pH levels.
1. Materials and Reagents:
-
This compound dye powder
-
Swatches of the cellulosic substrate (e.g., PFD cotton fabric)
-
Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
A series of buffer solutions or a pH meter and appropriate acids/bases for pH adjustment
-
Beakers or dyeing vessels
-
A temperature-controlled water bath or hot plate
-
Spectrophotometer or colorimeter for color strength (K/S) measurement
2. Procedure:
-
Prepare Dye Stock Solution: Accurately weigh this compound powder and dissolve it in deionized water to create a concentrated stock solution. Ensure the dye is fully dissolved.[6]
-
Set Up Dye Baths: Prepare a series of dye baths in separate beakers. For each beaker, add the required amount of water, dye stock solution, and electrolyte (e.g., NaCl).
-
Adjust pH Levels: Create a pH gradient across the dye baths. For example, prepare baths with pH values of 9, 10, 10.5, 11, 11.5, and 12 using buffers or by carefully adding a calculated amount of sodium carbonate.[4]
-
Dyeing Process:
-
Washing and Rinsing:
-
After the dyeing period, remove the swatches and rinse them thoroughly with cold water to remove loose dye.
-
Perform a "soaping off" step by washing the swatches in a hot detergent solution to remove any hydrolyzed, unfixed dye.
-
Rinse again with hot and then cold water until the water runs clear.
-
-
Analysis:
-
Allow the swatches to air dry completely.
-
Measure the color strength (K/S value) of each swatch using a spectrophotometer.
-
Plot the K/S value against the pH of the dye bath. The pH that corresponds to the highest K/S value is the optimal fixation pH for your experimental conditions.
-
Visualizations
References
- 1. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 2. Why is it important to control pH in reactive dyeing? - Knowledge [colorfuldyes.com]
- 3. textilelearner.net [textilelearner.net]
- 4. researchgate.net [researchgate.net]
- 5. fsw.cc [fsw.cc]
- 6. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Technical Support Center: Troubleshooting Stained Gels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during gel electrophoresis, specifically focusing on "smiling" and smeared bands.
Frequently Asked Questions (FAQs)
Q1: What is the "smiling" effect in gel electrophoresis?
The "smiling" effect refers to the curved appearance of bands in a gel, where the bands in the center lanes migrate faster than those at the edges, resembling a smile. This is typically caused by uneven heat distribution across the gel, leading to a temperature gradient where the center of the gel is warmer than the sides.[1][2][3]
Q2: What causes bands to appear smeared in a stained gel?
Smeared bands are characterized by a lack of sharpness and can appear as a continuous streak rather than a distinct band. Common causes include running the gel at too high a voltage, overloading the wells with too much sample, improper sample preparation leading to aggregation or incomplete denaturation, and the presence of particulates in the sample.[4][5][6][7]
Q3: Can the running buffer affect the quality of my gel?
Absolutely. Old, depleted, or improperly prepared running buffer can lead to a variety of issues, including smiling and smeared bands.[1][8] For instance, an old SDS buffer can become acidic, which can ruin the gel and the samples.[1] Using a running buffer with the correct salt concentration is also crucial for proper protein migration.[4]
Q4: How does the amount of sample I load affect the bands?
Overloading a well with too much protein or DNA is a frequent cause of smeared or distorted bands.[6][9][10] It is recommended to determine the optimal loading amount for your specific sample and gel size. As a general guideline, loading about 10 µg of a protein mixture per well is a good starting point.[6] For DNA, the recommended amount can range from 50-200 ng per lane.[10]
Troubleshooting Guides
Issue: "Smiling" Bands
This phenomenon, where bands curve upwards at the edges, is a strong indicator of uneven heat distribution during electrophoresis.[1][2][11]
Troubleshooting Steps:
-
Reduce the Voltage: High voltage is a primary cause of overheating.[2][9] Lowering the voltage and increasing the run time will generate less heat and promote even migration.[4][9]
-
Maintain a Cool Environment:
-
Ensure Proper Buffer Conditions:
-
Use fresh running buffer for each experiment.
-
Confirm the pH of your buffers is correct, especially SDS-containing buffers which can become acidic over time.[1]
-
-
Load All Wells: Leaving peripheral wells empty can lead to an "edge effect" and distorted bands in the adjacent lanes.[4] If you don't have enough samples, load the empty wells with loading buffer or a known protein standard.[4][5]
-
Check Equipment: Ensure there are no loose connections in the electrophoresis tank, as this can cause an uneven electric field.[3]
Issue: Smeared Bands
Smeared bands can obscure results and make data interpretation difficult. The following steps can help you achieve sharp, well-defined bands.
Troubleshooting Steps:
-
Optimize Electrophoresis Conditions:
-
Voltage: Running the gel at an excessively high voltage can cause bands to smear.[4][5] A general recommendation is to run the gel at 10-15 Volts/cm.[4]
-
Run Time: Ensure you are not running the gel for too long, which can cause smaller bands to diffuse. A common practice is to stop the run when the dye front reaches the bottom of the gel.[4][5]
-
-
Refine Sample Preparation:
-
Sample Load: Avoid overloading the wells. Titrate down the amount of protein or DNA loaded per lane.[6][7]
-
Remove Particulates: Centrifuge your samples before loading to pellet any precipitates that could cause streaking.[7]
-
Check Loading Buffer: Ensure your loading buffer has a sufficient concentration of glycerol (B35011) to allow the sample to sink evenly into the well.[6]
-
Proper Denaturation: For protein gels, ensure complete denaturation by heating samples in a buffer with adequate SDS and a reducing agent. Incomplete denaturation can lead to aggregation and smearing.[12]
-
-
Ensure Gel Quality:
-
Polymerization: Use fresh APS and TEMED for gel polymerization and allow at least 30 minutes for the gel to fully polymerize to ensure uniform pore size.[7]
-
Gel Casting: Cast the gel on a level surface to ensure a uniform thickness.
-
Quantitative Data Summary
| Parameter | Recommendation for "Smiling" Bands | Recommendation for Smeared Bands |
| Voltage | Lower voltage (e.g., 50-80V)[9][13] | 10-15 V/cm[4] |
| Protein Load | Avoid excessive loading (e.g., 35-50 µg can be too high)[13] | Start with ~10 µg per well[6] |
| DNA Load | Avoid overloading (can cause curling)[9] | 50-200 ng/lane[10] |
| Buffer Level | Submerge gel with 3-5 mm of buffer[3][14] | Submerge gel with 3-5 mm of buffer[3][14] |
Experimental Protocols
Standard SDS-PAGE Protocol to Minimize Artifacts
-
Gel Casting:
-
Thoroughly clean and dry glass plates.
-
Prepare the resolving gel solution with fresh APS and TEMED. Pour the gel, leaving space for the stacking gel, and overlay with water or isopropanol (B130326) to ensure a level surface.
-
Allow at least 30 minutes for complete polymerization.[7]
-
After the resolving gel has set, pour the stacking gel and insert the comb, avoiding air bubbles.
-
-
Sample Preparation:
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with cold, fresh running buffer.
-
Carefully load the samples into the wells.
-
Connect the power supply and run the gel at a constant low voltage (e.g., 80-100V) until the dye front nears the bottom of the gel.
-
For temperature control, the entire apparatus can be placed in a cold room or surrounded by ice packs.[4][5]
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for smiling and smeared bands.
Caption: Relationship between causes and gel artifacts.
References
- 1. Problem with running SDS page gel - SDS-PAGE and Western Blotting [protocol-online.org]
- 2. google.com [google.com]
- 3. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. google.com [google.com]
- 6. goldbio.com [goldbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Reactive Red 4 Staining and Destaining
Disclaimer: Reactive Red 4 is a reactive dye primarily used in the textile industry and is not a conventional stain for protein polyacrylamide gels. The protocols and troubleshooting advice provided here are based on procedures for similar reactive dyes, such as Reactive Blue 4, and established protein gel staining techniques. Optimization will likely be required for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stain proteins?
This compound is a synthetic azo dye that belongs to the family of reactive dyes.[1] These dyes form covalent bonds with proteins, typically under alkaline conditions.[2] This covalent interaction results in a stable and generally irreversible staining of the protein bands within the gel.[2]
Q2: Why is destaining necessary if the dye binds covalently to the protein?
While the dye that reacts with the protein forms a stable covalent bond, a significant amount of dye can become trapped within the polyacrylamide gel matrix without binding to proteins. The destaining process is crucial for removing this unbound dye to reduce the background and increase the signal-to-noise ratio, allowing for clear visualization of the protein bands.[2]
Q3: Can I use a standard Coomassie destaining solution for a this compound stained gel?
Yes, a destaining solution similar to those used for Coomassie Brilliant Blue, typically containing methanol (B129727) and acetic acid, can be effective for removing the background stain from gels stained with reactive dyes like Reactive Blue 4.[2] This type of solution helps to wash out the unbound dye from the gel matrix.
Q4: Is the staining with this compound reversible?
Due to the covalent nature of the bond between the reactive dye and the protein, the staining is generally considered irreversible.[2] This is in contrast to stains like Coomassie Brilliant Blue, which bind non-covalently and can be fully removed from the protein.[2]
Q5: Is this compound compatible with downstream applications like mass spectrometry?
The compatibility of reactive dyes with mass spectrometry is not extensively documented and may be problematic. The covalent modification of amino acid residues by the dye can interfere with peptide identification and analysis.[2] If downstream mass spectrometry is planned, using a non-covalent, reversible stain is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High Background After Destaining | 1. Insufficient Destaining Time: The unbound dye has not been fully removed from the gel matrix. 2. High Dye Concentration: The staining solution contains an excessive amount of this compound. 3. Residual SDS: SDS in the gel can interfere with the staining and contribute to background. | 1. Extend Destaining Time: Continue destaining with fresh destaining solution, changing it every 30-60 minutes. Overnight destaining may be necessary.[2] 2. Optimize Dye Concentration: Reduce the concentration of this compound in the staining solution. 3. Thorough Washing: Ensure the gel is washed thoroughly with deionized water after electrophoresis and before fixation to remove as much SDS as possible. |
| Weak or No Protein Bands | 1. Low Protein Amount: The amount of protein loaded on the gel is below the detection limit of the stain. 2. Incorrect Staining pH: The pH of the staining solution was not sufficiently alkaline to facilitate the covalent reaction. 3. Inefficient Staining: Staining time was too short. | 1. Increase Protein Load: Load a higher concentration of your protein sample. 2. Check and Adjust pH: Ensure the pH of the staining solution is adjusted to 10-11 just before use.[2] 3. Increase Staining Time: Extend the incubation time in the staining solution to 2 hours or longer. |
| Uneven Staining or Splotches | 1. Incomplete Dye Dissolution: The this compound powder did not fully dissolve, leaving particulates on the gel. 2. Gel Dried Out: Portions of the gel were not fully submerged during staining or destaining. 3. Contamination: The staining container or solutions were contaminated. | 1. Filter Staining Solution: Filter the staining solution before use to remove any undissolved particles. 2. Ensure Gel is Submerged: Use a sufficient volume of solution to keep the gel fully submerged and gently agitate during all steps. 3. Use Clean Containers: Always use clean staining and destaining trays. |
| Protein Bands Appear Fuzzy | 1. Protein Diffusion: Proteins diffused out of the gel due to inadequate fixation. 2. Over-destaining: Excessive destaining can sometimes lead to the appearance of diffuse bands. | 1. Proper Fixation: Ensure the gel is properly fixed in a methanol/acetic acid solution for at least 30-60 minutes before staining to precipitate the proteins in place.[2] 2. Monitor Destaining: Check the gel periodically during destaining and stop the process once a good signal-to-noise ratio is achieved. |
Data Presentation
Comparison of Protein Staining Methods
The sensitivity of this compound for protein gel staining is not well-documented. The following table provides a comparison with common protein staining methods, using data for the related Reactive Blue 4 as an estimate.
| Staining Method | Principle | Staining Time | Destaining Time | Sensitivity (per band) | Reversibility |
| This compound (Adapted Protocol) | Covalent binding | ~1-2 hours | ~2-4 hours to overnight | Not extensively documented | Generally Irreversible[2] |
| Reactive Blue 4 | Covalent binding under alkaline conditions[2] | ~1-2 hours[2] | ~2-4 hours to overnight[2] | Not extensively documented for post-staining; comparable to Amido Black for pre-staining[2] | Generally Irreversible[2] |
| Coomassie Brilliant Blue R-250 | Non-covalent, electrostatic interactions[2] | ~1 hour[2] | ~2-4 hours to overnight[2] | Can detect as little as 0.1 µg of protein[2] | Reversible[2] |
Experimental Protocols
Adapted Protocol for Staining and Destaining with this compound
This protocol is adapted from the procedure for Reactive Blue 4 and will likely require optimization.
Materials:
-
This compound Dye Stock Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of deionized water.
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.[2]
-
Staining Solution (0.05% w/v this compound):
-
5 mL of 1% this compound Dye Stock Solution
-
40 mL of Methanol
-
10 mL of Acetic Acid
-
45 mL of deionized water
-
Adjust pH to 10-11 with 1M NaOH just before use.[2]
-
-
Destaining Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid in deionized water.[2]
-
SDS-PAGE gel with separated proteins
-
Orbital shaker
-
Staining and destaining trays
Procedure:
-
Fixation:
-
After electrophoresis, carefully remove the polyacrylamide gel from the glass plates.
-
Place the gel in a clean staining tray with enough Fixing Solution to completely submerge it.
-
Incubate on an orbital shaker with gentle agitation for 30-60 minutes. This step fixes the proteins and removes interfering substances like SDS.[2]
-
-
Washing:
-
Discard the Fixing Solution.
-
Wash the gel with deionized water for 5-10 minutes with gentle agitation.
-
Repeat the wash step twice to remove the acid and alcohol.[2]
-
-
Staining:
-
Discard the wash water and add enough freshly prepared Staining Solution (pH 10-11) to fully cover the gel.
-
Incubate the gel on an orbital shaker with gentle agitation for 1-2 hours at room temperature. The alkaline pH is crucial for the covalent reaction.[2]
-
-
Destaining:
-
Pour off the Staining Solution (it can often be saved and reused).
-
Add Destaining Solution to the tray.
-
Gently agitate the gel on an orbital shaker.
-
Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This may take 2-4 hours or can be done overnight.[2]
-
-
Gel Imaging and Storage:
-
Once the desired band-to-background ratio is achieved, the gel can be imaged using a standard gel documentation system.
-
For long-term storage, the gel can be kept in deionized water or 7% acetic acid at 4°C.[2]
-
Visualized Workflow
Caption: Adapted workflow for staining and destaining polyacrylamide gels with this compound.
References
Technical Support Center: Troubleshooting Weak Staining Intensity in Protein Gels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak staining intensity in protein gels.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for faint protein bands?
The most common causes for faint or weak protein bands include insufficient protein loading, using a staining method that isn't sensitive enough for the protein amount, excessive destaining, or suboptimal staining protocols with old or improperly prepared reagents.[1][2][3][4] Other factors can include prolonged electrophoresis causing smaller proteins to run off the gel, poor interaction between the dye and the protein, or the presence of interfering substances like SDS.[1][3][5][6]
Q2: How much protein do I need to load for visible bands?
The amount of protein to load depends on the staining method's sensitivity and the complexity of your sample. For a complex mixture, a higher total protein amount is needed compared to a purified protein.
-
Coomassie Brilliant Blue: Can typically detect a protein band containing 0.2 to 1 µg of protein.[7][8] For some specific proteins, the detection limit can be as low as 8-10 ng.[9][10][11]
-
Silver Staining: This method is about 50 to 100 times more sensitive than Coomassie, capable of detecting protein levels in the low nanogram range (as low as 0.25-0.5 ng).[7][8][10][12][13]
-
Fluorescent Dyes: These offer high sensitivity, often in the sub-nanogram range (0.25-0.5 ng per band).[10]
-
Zinc Staining: This negative staining technique is as sensitive as silver staining and can detect less than 1 ng of protein.[11][12]
Q3: Is my staining method sensitive enough for my protein?
The choice of stain is critical. If you are working with low-abundance proteins, a highly sensitive method like silver staining or a fluorescent dye is recommended.[7][10][12] Coomassie Brilliant Blue is a good choice for routine visualization of more abundant proteins.[7][14]
Q4: Can I re-stain my gel if the bands are too faint?
Yes, if the proteins have been properly fixed in the gel, you can often re-stain it. If the gel was stained with Coomassie Blue and the bands are too faint due to ineffective or contaminated dye, you can simply re-stain the gel with a fresh dye solution.[5]
Q5: How can I avoid high background staining?
High background can obscure weak bands. To minimize it, ensure you use high-purity water and reagents, as impurities can contribute to background noise, especially with silver staining.[13][15] Adhering to recommended washing steps before and during the staining protocol is crucial to remove interfering substances like SDS.[1][9][16] For silver staining, it's also important to use clean glassware and maintain optimal temperature conditions.[15]
Troubleshooting Guide
Weak or absent protein bands can be a significant source of frustration. This guide provides a systematic approach to diagnosing and solving the problem.
Initial Troubleshooting Workflow
The first step is to assess the overall appearance of the gel to narrow down the potential causes.
Common Causes and Solutions
Below is a detailed breakdown of potential issues at each stage of the protein gel electrophoresis and staining process.
Data Presentation: Summary of Troubleshooting
| Stage | Potential Cause | Recommended Solution(s) |
| Sample Preparation | Insufficient Protein Loaded | Determine protein concentration before loading. For Coomassie, aim for at least 0.5-1 µg per band.[17][18] For low abundance proteins, consider concentrating the sample.[3] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice.[19] Prepare samples fresh before loading. | |
| Electrophoresis | Bands Ran Off Gel | Reduce the electrophoresis run time or voltage. Ensure the dye front does not run off the bottom of the gel. |
| Incorrect Gel Percentage | Use a higher percentage acrylamide (B121943) gel for low molecular weight proteins and a lower percentage for high molecular weight proteins to ensure proper separation and retention.[20] | |
| Poor Band Resolution | Ensure buffers are fresh and correctly prepared.[21] Overloading protein can also cause smearing and poor resolution.[22] | |
| Staining | Low Sensitivity of Stain | Switch to a more sensitive method like silver staining or fluorescent dyes for low-abundance proteins.[7][10][12] |
| Reagents are Old or Contaminated | Prepare fresh staining and destaining solutions.[3][4] SDS contamination in recycled Coomassie stain can reduce its effectiveness.[3] | |
| Insufficient Staining Time | Increase the incubation time in the staining solution, ensuring the gel is fully submerged with gentle agitation.[1][2][17] | |
| Destaining | Excessive Destaining | Reduce the destaining time and monitor the gel closely. Change the destaining solution periodically.[2] For Coomassie G-250, water alone can be used for a gentler destain.[1] |
Data Presentation: Comparison of Staining Methods
| Staining Method | Detection Limit (per band) | Key Advantages | Key Disadvantages |
| Coomassie Blue (R-250/G-250) | ~25 ng - 1 µg[8][10] | Simple, fast, and quantitative.[2][14] | Less sensitive than other methods.[10] Binds preferentially to basic and hydrophobic amino acids.[10] |
| Silver Staining | ~0.25 - 5 ng[8][10] | Extremely sensitive, ideal for low-abundance proteins.[10][13][23] | More complex protocol, can have high background, and may not be compatible with mass spectrometry unless using specific protocols.[12][15] |
| Fluorescent Dyes (e.g., Sypro Ruby) | ~0.25 - 0.5 ng[10] | High sensitivity, broad dynamic range, compatible with mass spectrometry.[10] | Requires a fluorescence scanner for visualization. |
| Zinc Staining (Reverse Stain) | < 1 ng[11][12] | Fast, highly sensitive, no fixation required, and easily reversible for downstream applications like Western blotting or mass spectrometry.[11][12] | Stains the background instead of the protein, which can be less intuitive to visualize. |
Experimental Protocols
Protocol 1: Coomassie Brilliant Blue R-250 Staining
This method is suitable for visualizing moderately abundant proteins.
References
- 1. thesiliconreview.com [thesiliconreview.com]
- 2. bioscience.fi [bioscience.fi]
- 3. Faint bands, low background - National Diagnostics [nationaldiagnostics.com]
- 4. Common Issues and Solutions in Coomassie Blue Staining | AAT Bioquest [aatbio.com]
- 5. Failed protein gels - bands too light [ruf.rice.edu]
- 6. goldbio.com [goldbio.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 11. Protein Gel Staining Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Silver staining - Wikipedia [en.wikipedia.org]
- 14. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]
- 15. Mastering Silver Staining for Protein Gel Analysis | Abcam [abcam.com]
- 16. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Protein Gel Electrophoresis Tips and Troubleshooting Guide [aldrin.tripod.com]
- 18. biology.stackexchange.com [biology.stackexchange.com]
- 19. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 20. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. Protein Gel 1D Electrophoresis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Modification in Silver Staining Procedure for Enhanced Protein Staining - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent dye leakage in affinity chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve dye leakage in affinity chromatography experiments.
Troubleshooting Guide: Dye Leakage
Dye or ligand leakage from an affinity chromatography column can contaminate the purified product and reduce the column's lifespan. This guide provides a systematic approach to identifying and resolving the root cause of the leakage.
Immediate Actions When Leakage is Detected
-
Stop the Purification: Halt the experiment to prevent further contamination of your target molecule.
-
Quantify the Leakage: If possible, determine the concentration of the leached dye in your eluate to assess the severity of the issue.
-
Isolate the Column: Take the column offline for troubleshooting.
Systematic Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting dye leakage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dye leakage in affinity chromatography?
A1: Dye leakage, also known as ligand leaching, can be attributed to several factors:
-
Chemical Instability: The covalent bond linking the dye to the chromatography matrix can be hydrolyzed under certain conditions, particularly at extreme pH values. Ether linkages are generally more stable and resistant to hydrolysis at low pH and high temperatures compared to ester linkages.[1]
-
Physical Degradation: The chromatography matrix itself (e.g., agarose (B213101) beads) can be physically damaged by high flow rates, excessive pressure, or improper packing, leading to the release of dye-containing fragments.[2]
-
Harsh Cleaning Procedures: The use of aggressive cleaning agents, such as high concentrations of sodium hydroxide (B78521) (NaOH), can degrade both the ligand linkage and the matrix over time, causing leakage.[3][4]
-
Proteolytic Cleavage: If the ligand is a protein (like Protein A) and the sample contains proteases, the ligand can be cleaved and co-elute with the target molecule.[2]
-
Incomplete Immobilization: During manufacturing, some dye may not be covalently bound to the matrix. If not properly washed away before first use, this unbound dye will leach into the initial purification runs.
Q2: How can I prevent dye leakage before it occurs?
A2: Proactive measures can significantly minimize the risk of dye leakage:
-
Select a Stable Resin: Choose a chromatography resin with a stable linkage chemistry. Resins with ether linkages are often preferred for their robustness, especially when working with acidic buffers.[1] Modern, engineered ligands (e.g., alkali-stabilized Protein A) are designed for low leakage even under stringent cleaning conditions.[4]
-
Proper Column Handling: Pack the column according to the manufacturer's instructions to avoid creating channels or compressing the bed.[5] Operate the column within the recommended pressure and flow rate limits. A lower flow rate during sample loading can improve binding and reduce physical stress on the matrix.[6]
-
Pre-Wash New Columns: Always perform a thorough wash of a new column before its first use to remove any residual unbound dye from the manufacturing process.
-
Optimize Cleaning-in-Place (CIP): Use the mildest effective cleaning agents. While NaOH is a common and effective cleaning agent, its concentration should be optimized. For many resins, lower concentrations (e.g., 0.1 M NaOH) are sufficient for cleaning without causing significant ligand degradation.[3][4] Always follow a caustic wash with a sufficient rinse to neutralize the column.
Q3: Is some amount of ligand leakage considered normal?
A3: While modern affinity resins are designed for very low leakage, trace amounts can still occur, especially with protein-based ligands like Protein A. Regulatory bodies often have acceptable limits for leached ligands in therapeutic products. For example, Protein A leakage is typically expected to be reduced to parts-per-million (ppm) levels in the final product. One study found that total leached ligand from a small-molecule affinity column was less than 0.01% of the total coupled ligand.[7] It is crucial to quantify leakage to ensure it is within acceptable limits for your application.
Q4: How does pH affect dye leakage?
A4: pH plays a critical role in the stability of the ligand-matrix linkage.
-
Low pH (Acidic): Acidic conditions, often used for elution, can accelerate the hydrolysis of less stable bonds like ester linkages. Ether linkages are more resistant to acidic hydrolysis.[1] Some studies have shown that fenoxaprop-ethyl (B166152), which contains an ether linkage, undergoes rapid nonenzymatic hydrolysis below pH 4.6.[8]
-
High pH (Alkaline): Alkaline conditions, common in cleaning protocols (e.g., using NaOH), can also degrade the matrix and the linkage over repeated cycles.[3] It is essential to operate and clean the column within the pH range specified by the manufacturer.
Data Presentation
The extent of ligand leakage can vary significantly between different types of affinity media and operating conditions. The following table provides an example of quantitative data for Protein A leakage from various chromatography matrices under different pH conditions.
| Chromatography Matrix | pH Condition | Ligand Leakage (ppm, weight/weight) |
| Matrix A | pH 8.9 (Binding) | Significant leakage detected |
| Matrix A | pH 4.0 (Elution) | Considerable leakage |
| Matrix B | pH 4.0 (Elution) | 1.8 |
| Matrix C | pH 4.0 (Elution) | 88 |
| Immobilized rProtein A | pH 4.0 (Elution) | Low contamination |
| Protein A-Sepharose CL-4B | pH 4.0 (Elution) | Low contamination |
Note: This data is derived from a study on Protein A leakage and is presented for illustrative purposes. Leakage rates are highly specific to the ligand, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Pre-Washing a New Dye-Affinity Column
Objective: To remove any non-covalently bound dye from a new or newly packed affinity chromatography column.
Materials:
-
Binding Buffer (specific to your application)
-
High Salt Buffer (e.g., Binding Buffer + 1 M NaCl)
-
Low pH Elution Buffer (e.g., 0.1 M Glycine, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography system or peristaltic pump
Procedure:
-
Initial Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of your standard binding buffer.
-
High Salt Wash: Wash the column with 5 CV of the high salt buffer. This helps to remove any dye that is non-specifically bound through ionic interactions.
-
Binding Buffer Wash: Re-equilibrate the column by washing with 5 CV of the binding buffer until the UV baseline (at 280 nm and the dye's absorbance wavelength) is stable.
-
Blank Elution Cycle: Perform a "blank run" by injecting elution buffer and immediately neutralizing the eluate. Wash the column with 3-5 CV of the low pH elution buffer.
-
Re-equilibration: Wash the column with at least 5 CV of binding buffer until the pH and conductivity have returned to baseline.
-
Verification: Collect the flow-through from the final wash and measure its absorbance at the dye's maximum absorbance wavelength (e.g., ~610-620 nm for Cibacron Blue) to ensure no more dye is leaching. The absorbance should be negligible.
Protocol 2: Spectrophotometric Quantification of Leached Cibacron Blue Dye
Objective: To quantify the concentration of leached Cibacron Blue F3GA dye in collected fractions using a UV-Vis spectrophotometer.
Materials:
-
Cibacron Blue F3GA dye powder (for standard curve)
-
Appropriate buffer (same as the sample matrix, e.g., elution buffer)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of Cibacron Blue F3GA powder (e.g., 8.4 mg) and dissolve it in a known volume of purified water or buffer (e.g., 10 mL) to create a stock solution.[9]
-
Create a Standard Curve:
-
Perform a series of serial dilutions of the stock solution to create a set of standards with known concentrations (e.g., ranging from 0.0005 ppm to 0.12 ppm).[9]
-
Measure the absorbance of each standard at the maximum absorbance wavelength for Cibacron Blue, which is approximately 610-620 nm.[9][10]
-
Plot a graph of absorbance versus concentration. The result should be a linear curve that follows the Beer-Lambert law.
-
-
Measure Sample Absorbance:
-
Take the eluate fraction suspected of containing the leached dye.
-
Use the same buffer the sample is in as a blank to zero the spectrophotometer.
-
Measure the absorbance of the sample at the same wavelength (610-620 nm).
-
-
Calculate Concentration:
-
Using the equation of the line from your standard curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the leached dye in your sample.
-
Protocol 3: Cleaning-in-Place (CIP) to Minimize Leakage
Objective: To effectively clean the affinity column while minimizing damage to the matrix and ligand linkage.
Materials:
-
Binding Buffer
-
Low pH Buffer (e.g., 0.1 M Citrate, pH 3.0)
-
Mild Caustic Solution (e.g., 0.1 M NaOH)
-
Storage Solution (e.g., 20% Ethanol)
-
Purified Water
Procedure:
-
Post-Elution Wash: After eluting your target protein, wash the column with 3-5 CV of binding buffer.
-
Strip Step (Optional but Recommended): To remove strongly bound proteins, wash with 2-3 CV of a low pH buffer (e.g., pH 3.0).[4]
-
Rinse: Wash with 5 CV of purified water to remove the previous buffer.
-
Caustic Wash: Apply 2-3 CV of the mild caustic solution (e.g., 0.1 M NaOH). Allow a contact time of 15-30 minutes, but do not exceed the manufacturer's recommendation.[4]
-
Immediate Rinse: Immediately wash the column with at least 5-10 CV of purified water until the pH of the flow-through returns to neutral. This step is critical to remove all traces of NaOH.
-
Final Equilibration/Storage:
-
If using the column again immediately, equilibrate with 5-10 CV of binding buffer.
-
For long-term storage, equilibrate the column with 3-5 CV of the storage solution (e.g., 20% ethanol).[11] Always wash with water before introducing ethanol (B145695) to avoid precipitating buffer salts.[11]
-
References
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. daisogel.com [daisogel.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantification of affinity ligand leaching and specific antibody fragment concentration within chromatographic fractions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 11. researchgate.net [researchgate.net]
Adjusting buffer composition for better Reactive Red 4 staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols using Reactive Red 4. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Problem: Weak or No Staining
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect pH of Staining Buffer | Verify and adjust the pH of your staining buffer. For many reactive dyes, an alkaline pH (e.g., 8.0-9.0) is optimal for the reaction. | An alkaline environment is often necessary to deprotonate the target functional groups on the protein (e.g., amino groups of lysine (B10760008) residues), making them more nucleophilic and reactive with the dye.[1] |
| Suboptimal Staining Temperature | Ensure the staining is performed at the recommended temperature. While room temperature is a common starting point, optimization may be required. | The reaction rate between the dye and the protein is temperature-dependent.[2][3] Increasing the temperature can increase the reaction rate, but excessive heat can also accelerate dye hydrolysis.[2] |
| Low Dye Concentration | Prepare a fresh staining solution with a higher concentration of this compound. | A higher dye concentration can increase the rate of binding to the protein. |
| Insufficient Incubation Time | Increase the incubation time of your sample with the staining solution. | The covalent reaction between the dye and the protein may require more time to reach completion. |
| Dye Hydrolysis | Use freshly prepared staining solutions. Do not store staining solutions, especially at an alkaline pH, for extended periods. | Reactive dyes can react with water (hydrolyze), which inactivates the dye and prevents it from binding to the protein.[2][4] |
Problem: High Background Staining
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive Dye Concentration | Reduce the concentration of this compound in your staining solution. | High dye concentrations can lead to non-specific binding and entrapment of dye molecules within the gel matrix or on the sample. |
| Overly Long Staining Time | Decrease the incubation time. | Prolonged exposure to the dye can increase non-specific binding. |
| Inadequate Washing Steps | Increase the number and duration of wash steps after staining. Use a gentle washing buffer. | Thorough washing is crucial to remove unbound or weakly bound dye molecules, thereby reducing the background signal.[1] |
| Precipitation of Dye | Ensure the dye is fully dissolved in the buffer before use. Consider adding a solubilizing agent like urea (B33335) to the staining buffer. | Undissolved dye particles can settle on the sample, causing speckles and high background.[5] |
Problem: Inconsistent Staining Results
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Buffer Composition | Ensure the buffer composition is consistent across all experiments. | Minor variations in pH, ionic strength, or the presence of contaminants can affect the staining reaction.[6] |
| Uneven Reagent Application | Ensure the entire sample is fully submerged and agitated gently during staining. | Uneven application can lead to differential staining across the sample.[1] |
| Sample Drying During Staining | Keep the sample moist throughout the staining procedure. | If the sample dries out, the staining reaction will be uneven.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer composition for this compound staining?
A1: While there is a lack of specific literature for using this compound in protein staining, principles from its use as a textile dye suggest that an alkaline buffer is crucial. A good starting point would be a buffer with a pH in the range of 8.0-9.0. Commonly used buffers in this range include Tris-HCl or borate (B1201080) buffers. The addition of electrolytes, such as sodium chloride, may also influence staining efficiency.[2]
Q2: How does pH affect this compound staining?
A2: The pH of the staining solution is a critical factor. An alkaline pH is generally required to facilitate the covalent reaction between the dye's reactive group and the amino or hydroxyl groups on the proteins.[7] However, a pH that is too high can accelerate the hydrolysis of the dye, reducing its staining efficiency.[2] Therefore, optimizing the pH is essential for achieving a balance between dye reactivity and stability.
Q3: Can I reuse the this compound staining solution?
A3: It is not recommended to reuse the staining solution. Reactive dyes are susceptible to hydrolysis, especially in the alkaline conditions required for staining.[4] This reaction with water inactivates the dye. For consistent and optimal results, always use a freshly prepared staining solution.
Q4: What is the chemical nature of this compound and how does it stain proteins?
A4: this compound is a synthetic azo dye containing a reactive triazine group.[8] This group allows the dye to form a stable, covalent bond with nucleophilic groups on the target molecule.[4] In the case of proteins, these are primarily the amino groups of lysine residues and the hydroxyl groups of serine and threonine residues.
Q5: Are there any known alternatives to this compound for protein staining?
A5: While this compound is not a conventional protein stain, there are many well-established protein stains available. These include Coomassie Brilliant Blue (G-250 and R-250), silver staining for higher sensitivity, and various fluorescent stains like SYPRO Ruby.[9][10][11] The choice of stain depends on the required sensitivity, linear range, and compatibility with downstream applications like mass spectrometry.[10]
Data Summary
The following table summarizes the expected impact of key buffer components on this compound staining, based on general principles of reactive dyes.
| Buffer Component | Recommended Starting Range | Potential Impact on Staining |
| pH | 8.0 - 9.0 | Optimal: Promotes covalent bonding. Too High: Increases dye hydrolysis. Too Low: Reduces dye reactivity. |
| Buffer System | Tris-HCl, Borate | Provides stable pH in the optimal alkaline range. Phosphate buffers are also an option but can sometimes precipitate with certain additives.[6] |
| Salt (e.g., NaCl) | 50 - 150 mM | May enhance dye uptake by reducing repulsion between the anionic dye and negatively charged proteins.[2] |
| Detergents (e.g., Tween-20) | 0.01 - 0.05% | Can help to reduce non-specific binding and background staining.[6] |
Experimental Protocols
Protocol 1: General Protein Staining with this compound
-
Preparation of Staining Solution:
-
Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.5.
-
Dissolve this compound powder in the buffer to a final concentration of 0.1% (w/v).
-
Ensure the dye is completely dissolved. Gentle warming and stirring may be necessary. Use the solution immediately.
-
-
Staining Procedure:
-
After electrophoresis, wash the gel briefly with deionized water.
-
Immerse the gel in the freshly prepared this compound staining solution.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Washing:
-
Remove the staining solution.
-
Wash the gel with a solution of 10% acetic acid and 40% methanol (B129727) in deionized water for 30-60 minutes to remove background staining.
-
Change the washing solution 2-3 times until the background is clear and protein bands are distinct.
-
-
Storage:
-
Store the stained gel in deionized water.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound staining.
Caption: Covalent bonding mechanism of this compound with proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. The four characteristics of reactive dyes are fundamental to the success rate of dyeing! - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 9. Protein Staining Reagents Selection Guide [sigmaaldrich.com]
- 10. biotium.com [biotium.com]
- 11. A brief review of other notable protein detection methods on acrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Immunohistochemistry (IHC) Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected staining patterns in their immunohistochemistry (IHC) experiments.
Troubleshooting Guides
This section offers step-by-step guidance on how to identify and resolve common IHC staining issues.
Problem: No Staining or Weak Signal
A complete lack of or faint staining can be discouraging, but it is a common issue with several potential causes.[1][2]
Possible Causes and Solutions
-
Is the primary antibody validated for IHC?
-
Is the primary antibody concentration optimal?
-
Solution: The antibody concentration may be too low. It is recommended to perform a titration experiment to determine the optimal dilution. You can start with the concentration recommended on the datasheet and then test a range of dilutions (e.g., 1:50, 1:100, 1:200).[3] Increasing the antibody concentration and/or extending incubation times can improve the detection of antigens with low expression levels.[4]
-
-
Are the primary and secondary antibodies compatible?
-
Was the antigen retrieval protocol optimal?
-
Solution: Formalin fixation can mask epitopes.[5] An antigen retrieval step is often necessary to unmask the epitope.[6] This can be heat-induced (HIER) or proteolytic-induced (PIER).[7] The choice of retrieval method, buffer pH, and heating time/temperature should be optimized for each antibody and tissue type.[6] Sometimes, trying a more aggressive epitope retrieval method, such as changing the buffer's pH, may be necessary.[8]
-
-
Has the tissue been properly fixed and stored?
-
Did the tissue sections dry out during the procedure?
Problem: High Background Staining
High background staining can obscure the specific signal, making interpretation of the results difficult.[3][11]
Possible Causes and Solutions
-
Is the primary antibody concentration too high?
-
Was the blocking step sufficient?
-
Is there endogenous enzyme activity?
-
Solution: Tissues can have endogenous peroxidase or alkaline phosphatase activity, which can cause high background when using enzyme-based detection systems.[4] To block endogenous peroxidase activity, treat the tissue sections with a 3% hydrogen peroxide solution.[4] For alkaline phosphatase, levamisole (B84282) can be used.[4][5]
-
-
Is the secondary antibody cross-reacting with the tissue?
-
Solution: The secondary antibody may bind non-specifically to the tissue, especially when the secondary antibody is raised in the same species as the sample being tested (e.g., mouse-on-mouse staining).[1] To check for this, run a negative control without the primary antibody.[11] If staining occurs, consider using a pre-adsorbed secondary antibody or a specialized blocking kit.[5][11]
-
-
Was the washing step adequate?
-
Solution: Insufficient washing can leave excess antibody on the slide, leading to high background.[4] Ensure adequate washing steps are performed after antibody incubations.
-
Problem: Non-Specific Staining
Non-specific staining occurs when antibodies bind to unintended targets, which can complicate the interpretation of the results.[11]
Possible Causes and Solutions
-
Is the primary or secondary antibody concentration too high?
-
Was the blocking step adequate?
-
Solution: Many mammalian cells have Fc receptors that can non-specifically bind antibodies.[4] Blocking with normal serum from a species different than the primary antibody's host can prevent this. For example, if your primary antibody is from a mouse or rabbit, you can block with 10% normal goat serum.[4]
-
-
Is the secondary antibody cross-reacting?
-
Did the tissue sections dry out?
-
Solution: Allowing tissue sections to dry out at any point during the staining procedure can cause non-specific antibody binding.[4]
-
Experimental Protocols
Antigen Retrieval
Fixation with formalin can create cross-links between proteins that may mask the target antigen.[1] Antigen retrieval methods are used to unmask these epitopes.
Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Pre-heat Buffer: Pre-heat the antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) in a water bath, microwave, or pressure cooker to the recommended temperature (typically 95-100°C).[6]
-
Incubate Slides: Immerse the slides in the heated retrieval solution and incubate for the optimized time (usually 10-40 minutes).
-
Cool Down: Allow the slides to cool down in the retrieval buffer for at least 20 minutes at room temperature.
-
Wash: Rinse the slides with distilled water and then with a wash buffer (e.g., PBS or TBS).
Proteolytic-Induced Epitope Retrieval (PIER)
-
Deparaffinize and Rehydrate: Follow the same procedure as for HIER.
-
Enzyme Incubation: Incubate the tissue sections with a proteolytic enzyme solution (e.g., Proteinase K, Trypsin, or Pepsin) for a specific time and at a specific temperature, as optimized for the antibody and tissue.[6]
-
Stop Reaction: Stop the enzymatic reaction by washing the slides thoroughly with wash buffer.
Blocking
Blocking steps are essential to prevent non-specific binding of antibodies.
Blocking Endogenous Enzymes
-
Peroxidase: To quench endogenous peroxidase activity, incubate the slides in a 3% hydrogen peroxide solution in water or methanol (B129727) for 10-15 minutes at room temperature.[1][3]
-
Alkaline Phosphatase: To block endogenous alkaline phosphatase, add levamisole to the chromogen solution.[5]
Blocking Non-Specific Binding
-
Wash: After antigen retrieval and blocking of endogenous enzymes, wash the slides with wash buffer.
-
Incubate with Blocking Serum: Incubate the tissue sections with a blocking solution, typically 5-10% normal serum from the same species as the secondary antibody, for 30-60 minutes at room temperature.[4][13] Other blocking agents like Bovine Serum Albumin (BSA) can also be used.[11]
Mandatory Visualizations
Caption: A flowchart outlining the troubleshooting workflow for common IHC staining issues.
Frequently Asked Questions (FAQs)
-
Q: How do I choose the right positive and negative controls?
-
A: A positive control should be a tissue known to express the protein of interest, which confirms that the protocol and reagents are working correctly.[1] A negative control can be a tissue known not to express the antigen or a slide stained without the primary antibody to check for non-specific binding of the secondary antibody.[11]
-
-
Q: What is the difference between polyclonal and monoclonal antibodies?
-
A: Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on a single antigen. Monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope. Monoclonals often have higher specificity, which can reduce background staining.
-
-
Q: How long should I incubate my primary antibody?
-
A: Incubation times can vary from 30 minutes to overnight.[13] Shorter incubations are often done at room temperature, while longer, overnight incubations are typically performed at 4°C. The optimal time depends on the antibody's affinity and the abundance of the target antigen.
-
-
Q: Can I use the same protocol for different antibodies?
-
Q: What are the best practices for storing antibodies?
-
A: Always follow the storage instructions on the antibody datasheet. Most antibodies should be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.[8] Avoid repeated freeze-thaw cycles.
-
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. origene.com [origene.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. qedbio.com [qedbio.com]
- 5. bma.ch [bma.ch]
- 6. youtube.com [youtube.com]
- 7. bosterbio.com [bosterbio.com]
- 8. documents.cap.org [documents.cap.org]
- 9. Artifacts in IHC | BIOZOL [biozol.de]
- 10. bosterbio.com [bosterbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Troubleshooting - Non-specific staining [immunohistochemistry.us]
- 13. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocare.net [biocare.net]
Technical Support Center: Handling Autofluorescence in Stained Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with autofluorescence in their stained samples.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
Autofluorescence is the natural fluorescence emitted by biological materials, which is not related to the specific fluorescent labels used in an experiment.[1][2][3][4] This intrinsic fluorescence can interfere with the detection of specific signals, particularly when the target signals are weak, leading to a poor signal-to-noise ratio and potentially masking the desired results.[1][3]
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can originate from both endogenous sources within the biological specimen and from the experimental procedures themselves.
-
Endogenous Sources:
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are common sources of autofluorescence.[5]
-
Cellular Components: Molecules like NAD(P)H, flavins (riboflavin), and lipofuscin are intrinsically fluorescent.[4][5] Lipofuscin, in particular, is an age-related pigment that accumulates in lysosomes and has a broad emission spectrum.[4][6]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[7]
-
-
Process-Induced Sources:
-
Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[1][3] Glutaraldehyde is known to cause more intense autofluorescence than paraformaldehyde or formaldehyde.[1][3]
-
Heat and Dehydration: Processing steps that involve heat and dehydration can increase autofluorescence, especially in the red spectrum.[3][7]
-
Reagents and Materials: Some culture media components (e.g., phenol (B47542) red, fetal bovine serum), as well as plastic culture vessels, can contribute to background fluorescence.
-
Troubleshooting Guides
Guide 1: My unstained control sample is showing high background fluorescence.
This indicates the presence of endogenous or fixation-induced autofluorescence. Here’s a step-by-step guide to identify and mitigate the issue.
Troubleshooting Workflow for Autofluorescence
Caption: A flowchart for troubleshooting high background from autofluorescence.
Step 1: Identify the Likely Source
-
Broad Spectrum Fluorescence: If you observe fluorescence across multiple channels (blue, green, and red), it could be due to aldehyde fixation or lipofuscin.[1][3]
-
Granular Cytoplasmic Signal: This pattern is often characteristic of lipofuscin, especially in aged tissues.[6]
-
Extracellular Matrix Signal: Fluorescence in the extracellular space may be due to collagen or elastin.
Step 2: Implement Mitigation Strategies
Based on the suspected source, choose one or more of the following approaches:
-
Chemical Quenching:
-
For Lipofuscin: Treat samples with Sudan Black B or a commercial reagent like TrueBlack™.[6]
-
For Aldehyde-Induced Autofluorescence: Use sodium borohydride (B1222165) treatment or a commercial kit like TrueVIEW™.[3][8]
-
-
Protocol Optimization:
-
Spectral Strategies:
-
Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared spectrum, where autofluorescence is typically lower.[3]
-
Guide 2: My stained sample has high background, but my unstained control is clean.
This suggests that the high background is likely due to non-specific antibody binding or issues with your staining protocol.
Troubleshooting Non-Specific Staining
Caption: A decision tree for troubleshooting non-specific antibody binding.
Step 1: Review Your Staining Protocol
-
Antibody Concentration: High antibody concentrations are a common cause of non-specific binding. Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise.
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody) and that the blocking step is sufficiently long.[1]
-
Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[9]
Step 2: Run Appropriate Controls
-
Secondary Antibody Only Control: This will help determine if the secondary antibody is binding non-specifically to your sample.
-
Isotype Control: This control helps to ensure that the observed staining is due to specific antibody-antigen binding rather than non-specific interactions.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde fixatives.
-
Preparation: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.[10]
-
Incubation: Apply the freshly prepared solution to your fixed cells or tissue sections.
-
For cell monolayers fixed with glutaraldehyde, incubate for 4 minutes, then replace with a fresh solution for another 4 minutes.
-
For paraformaldehyde-fixed paraffin-embedded sections (7 µm), incubate three times for 10 minutes each.[11]
-
-
Washing: Thoroughly wash the samples with PBS (3 times for 5 minutes each) to remove all traces of sodium borohydride.[10]
-
Staining: Proceed with your standard immunofluorescence staining protocol, starting with the blocking step.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin.[6]
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol (B145695). Ensure the solution is fresh and filtered before use.
-
Staining: After completing your immunofluorescence staining and final washes, immerse the slides in the 0.1% SBB solution for 10-20 minutes at room temperature.[12]
-
Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Rehydration: Wash the slides thoroughly in several changes of PBS to remove all traces of ethanol.
-
Mounting: Mount the coverslips using an aqueous mounting medium.
Protocol 3: Using a Commercial Autofluorescence Quenching Kit (e.g., Vector® TrueVIEW™)
This protocol is a general guideline for using a commercial kit. Always refer to the manufacturer's specific instructions.
-
Reagent Preparation: Prepare the quenching reagent according to the manufacturer's instructions. For TrueVIEW™, this typically involves mixing reagents A, B, and C in a 1:1:1 ratio.[13][14]
-
Application: After completing your immunofluorescence staining, drain the excess buffer from the tissue section and apply the quenching reagent to completely cover the tissue.
-
Incubation: Incubate for 2-5 minutes at room temperature.[13][14]
-
Mounting: Drain the excess buffer and mount with the provided antifade mounting medium.
Data Presentation
| Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde Fixation | Simple and inexpensive. | Can have variable effectiveness and may damage some epitopes.[3] |
| Sudan Black B | Lipofuscin | Very effective for quenching lipofuscin-based autofluorescence.[6] | Can introduce background in the far-red channel.[6] |
| Commercial Kits (e.g., TrueVIEW™) | Broad Spectrum (Aldehydes, RBCs, Collagen) | Highly effective and easy to use with a quick incubation time.[8][15] | More expensive than "home-brew" methods. |
| Choice of Fluorophore | General | Non-invasive and avoids chemical treatments. | May not be feasible if the target of interest requires a specific fluorophore. |
| Perfusion with PBS | Red Blood Cells | Effectively removes a major source of autofluorescence. | Not always possible, especially with post-mortem or archived tissue.[3] |
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. Demystifying autofluorescence with excitation-scanning hyperspectral imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Causes of Autofluorescence [visikol.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. Autofluorescence Quenching | Visikol [visikol.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. vectorlabs.com [vectorlabs.com]
Optimizing antibody concentrations to reduce non-specific binding
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to reduce non-specific antibody binding and enhance data quality.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Non-specific binding refers to the attachment of a primary or secondary antibody to unintended proteins or other molecules in a sample, rather than its specific target antigen.[1] This can lead to high background signals, which obscure the true signal from the target analyte, reduce the sensitivity of the assay, and can result in false-positive results.[1][2]
Q2: What are the most common causes of high background and non-specific binding?
High background is often a result of several factors, including:
-
Inappropriate Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of increased non-specific binding.[3][4][5]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the solid phase (e.g., microplate well or membrane) can lead to antibodies adhering randomly.[2][4]
-
Inadequate Washing: Insufficient washing between incubation steps can leave unbound antibodies behind, contributing to high background.[2][6]
-
Cross-reactivity: The primary or secondary antibody may be binding to similar epitopes on other proteins in the sample.[6][7]
-
Contaminated Reagents: Reagents, buffers, or water contaminated with proteins or other particles can lead to non-specific binding.[7][8]
-
Incubation Conditions: Sub-optimal incubation times or temperatures can increase the likelihood of non-specific interactions.[4][7]
Q3: How do I determine the optimal antibody concentration?
The best way to determine the optimal antibody concentration is to perform an antibody titration.[3][9] This involves testing a range of antibody dilutions to find the one that provides the best signal-to-noise ratio—that is, the highest specific signal with the lowest background.[3][10] A common method for this is a checkerboard titration, especially for ELISA, where you can simultaneously optimize both the capture and detection antibody concentrations.[11][12]
Troubleshooting Guides
This section provides solutions to common issues encountered during immunoassays.
Issue: High Background Staining
High background can mask your specific signal. Here’s a step-by-step guide to troubleshoot this issue.
| Potential Cause | Recommended Solution | Expected Outcome |
| Antibody concentration is too high. | Perform an antibody titration to identify the optimal dilution for your primary and secondary antibodies.[3][4] Start with the manufacturer's recommended dilution and prepare a series of two-fold dilutions.[9] | A decrease in background signal while maintaining a strong specific signal, thus improving the signal-to-noise ratio. |
| Blocking is insufficient. | Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA or non-fat milk) or extend the blocking incubation time.[2][13] Consider trying a different blocking agent. For IHC, using normal serum from the same species as the secondary antibody is often effective.[14][15] | A significant reduction in background staining as more non-specific sites are blocked. |
| Washing is inadequate. | Increase the number of wash cycles and the duration of each wash.[2] Ensure adequate wash buffer volume is used to cover the entire surface.[8] Adding a non-ionic detergent like Tween-20 to the wash buffer can also help.[2][4] | More effective removal of unbound antibodies, leading to a cleaner background. |
| Secondary antibody is binding non-specifically. | Run a control experiment with only the secondary antibody (no primary antibody).[4] If staining occurs, consider using a pre-adsorbed secondary antibody or one raised in a different species.[16] | Elimination of background signal originating from the secondary antibody. |
| Incubation time is too long or temperature is too high. | Reduce the antibody incubation time or perform the incubation at a lower temperature (e.g., 4°C overnight instead of room temperature).[4][13] | Decreased opportunity for low-affinity, non-specific interactions to occur. |
Experimental Protocols
Protocol 1: Checkerboard Titration for ELISA
This protocol is used to simultaneously determine the optimal concentrations of both the coating (capture) antibody and the detection antibody to achieve the best assay performance.[11][12]
Materials:
-
96-well microplate
-
Coating antibody
-
Detection antibody (conjugated)
-
Antigen standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution
-
Stop solution
Procedure:
-
Prepare Coating Antibody Dilutions: Prepare a series of dilutions of the coating antibody in coating buffer. For example, you could prepare dilutions of 10 µg/mL, 5 µg/mL, 2.5 µg/mL, and 1.25 µg/mL.
-
Coat the Plate: Add 100 µL of each coating antibody dilution to the wells of a 96-well plate, dedicating two columns to each dilution. Leave two columns uncoated as a control. Incubate overnight at 4°C.
-
Wash and Block: Wash the plate three times with wash buffer. Then, add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Add Antigen: After washing the plate again, add 100 µL of your antigen standard at a high and a low concentration to alternating rows for each coating antibody concentration. Add diluent alone to some rows to serve as a blank. Incubate for 2 hours at room temperature.
-
Prepare Detection Antibody Dilutions: While the antigen is incubating, prepare a series of dilutions for the detection antibody in blocking buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000).
-
Add Detection Antibody: Wash the plate and add 100 µL of each detection antibody dilution to the appropriate rows. Incubate for 1-2 hours at room temperature.
-
Develop and Read: Wash the plate thoroughly. Add 100 µL of substrate solution to each well. Allow color to develop, then add 50 µL of stop solution. Read the absorbance on a plate reader.
-
Analyze: Create a grid of the results to identify the combination of coating and detection antibody concentrations that provides the highest signal for the high antigen concentration and the lowest signal for the blank.
Protocol 2: Antibody Titration for Immunofluorescence (IF)
This protocol helps determine the optimal dilution of a primary antibody to maximize the signal-to-noise ratio in immunofluorescence experiments.[9]
Materials:
-
Cells or tissue sections on slides
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Wash buffer (PBS)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Prepare Samples: Prepare your cells or tissue sections on slides as you normally would for your experiment.
-
Block: Incubate the slides in blocking buffer for at least 1 hour at room temperature.
-
Prepare Primary Antibody Dilutions: Create a series of two-fold dilutions of your primary antibody in blocking buffer. A typical starting range might be from 1:50 to 1:800.[9] Include a "no primary antibody" control.
-
Incubate with Primary Antibody: Apply each dilution of the primary antibody to a separate slide. For the control slide, apply only the blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Wash: Wash the slides three times for 5 minutes each with wash buffer.
-
Incubate with Secondary Antibody: Apply the fluorescently labeled secondary antibody (at its pre-determined optimal concentration) to all slides. Incubate for 1-2 hours at room temperature, protected from light.
-
Wash and Mount: Wash the slides again as in step 5. Mount a coverslip using mounting medium containing DAPI.
-
Image and Analyze: Acquire images using a fluorescence microscope. Compare the staining intensity and background across the different primary antibody dilutions. The optimal dilution will show bright, specific staining with minimal background fluorescence.
Visualizations
Caption: Diagram illustrating the difference between specific and non-specific antibody binding.
Caption: Workflow for an antibody titration experiment to determine optimal concentration.
Caption: A decision tree for troubleshooting high background in immunoassays.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. arp1.com [arp1.com]
- 3. leinco.com [leinco.com]
- 4. biossusa.com [biossusa.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. sinobiological.com [sinobiological.com]
- 9. benchchem.com [benchchem.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 13. biossusa.com [biossusa.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Guide to Protein Detection: Reactive Red 4 vs. Coomassie Blue
For researchers, scientists, and drug development professionals, the accurate detection and quantification of proteins following gel electrophoresis are fundamental to experimental success. The choice of staining method is a critical step that influences sensitivity, accuracy, and downstream applications. This guide provides an objective comparison between the widely established Coomassie Brilliant Blue and the lesser-known Reactive Red 4 for protein detection in polyacrylamide gels.
At a Glance: Key Performance Metrics
The selection of a protein stain is often dictated by the required sensitivity, the need for quantification, and the overall time and complexity of the protocol. Coomassie Brilliant Blue, with its different formulations, has been a laboratory workhorse for decades, offering reliable performance.[1] In contrast, information on this compound for protein staining is sparse, with its primary application being in the textile industry.[2]
Quantitative Data Summary
| Feature | This compound (Remazol Brilliant Red) | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) |
| Staining Type | Primarily a textile dye; some related "Remazol" dyes used for pre-staining.[3] | Post-staining.[4] | Post-staining.[4] |
| Limit of Detection (LOD) | Data not available for post-staining. | ~30-100 ng.[1] | ~8-25 ng.[1] |
| Dynamic Range | Data not available. | Approximately 1-2 orders of magnitude.[1] | Broader than R-250, can extend over two orders of magnitude.[1] |
| Linearity | Data not available. | Good quantitative linearity at medium sensitivity.[4] | Good quantitative linearity.[1] |
| Protocol Time | Not established for post-staining. Pre-staining requires ~2 hours before electrophoresis.[3] | Several hours to overnight (including destaining).[1] | Shorter than R-250, with some rapid protocols available.[1] |
| Compatibility with Mass Spectrometry | Not established. | Yes.[4] | Yes.[4] |
Principles of Detection
Coomassie Brilliant Blue
Coomassie Brilliant Blue is an anionic dye that binds non-covalently to proteins.[1] The binding mechanism primarily involves electrostatic interactions with basic amino acid residues (such as lysine, arginine, and histidine) and van der Waals interactions with hydrophobic regions of the protein.[5][6] In its acidic staining solution, the dye exists in a brownish-red cationic form. Upon binding to proteins, it transitions to a stable, brilliant blue anionic form, allowing for visualization of the protein bands against a clear or lightly stained background after a destaining step.[7][8]
This compound
This compound, also known as Remazol Brilliant Red, is a reactive azo dye.[9] Dyes in the "Remazol" family contain a vinyl sulfone group that can form stable, covalent bonds with nucleophilic groups in proteins, such as amine and thiol groups, under alkaline conditions.[10] This covalent interaction is the basis for their use in the textile industry for permanently dyeing fabrics.[2]
There is a significant lack of published data and established protocols for the use of this compound as a post-electrophoresis protein stain. Limited research from the early 1980s explored a related dye, Remazol Brilliant Blue R, as a pre-staining agent to visualize proteins during electrophoresis. However, this study noted that pre-staining altered the electrophoretic mobility of proteins and, in some cases, a subsequent post-stain with a traditional dye revealed more protein bands.[3] For routine and quantitative post-electrophoresis protein detection, this compound is not a standard or validated method.
Experimental Protocols
Coomassie Brilliant Blue R-250 Staining Protocol (Standard)
This is a traditional and widely used protocol for staining polyacrylamide gels.
Solutions Required:
-
Fixing Solution: 50% methanol (B129727), 10% acetic acid, 40% deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.[11]
-
Destaining Solution: 20-40% methanol, 10% acetic acid in deionized water.[12]
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container and add enough Fixing Solution to fully submerge it. Incubate for at least 1 hour with gentle agitation. This step is optional for some protocols but helps to precipitate proteins within the gel.
-
Staining: Decant the Fixing Solution and add the Staining Solution. Incubate for 2-4 hours at room temperature with gentle agitation.[11]
-
Destaining: Pour off the Staining Solution (it can often be reused). Add Destaining Solution and agitate gently. Replace the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This can take several hours to overnight.[11]
-
Storage: The destained gel can be stored in deionized water at 4°C.
dot
Caption: Standard Coomassie R-250 Staining Workflow.
Colloidal Coomassie G-250 Staining Protocol (Rapid)
This method is generally more sensitive and faster than the traditional R-250 protocol, with lower background staining.
Solutions Required:
-
Staining Solution (Colloidal): Commercially available or prepared with 0.1% Coomassie G-250, 2% phosphoric acid, and 10% ammonium (B1175870) sulfate (B86663) in 20% methanol.
-
Wash Solution: Deionized water.
Procedure:
-
Washing: After electrophoresis, briefly rinse the gel with deionized water.
-
Staining: Immerse the gel in the Colloidal Coomassie G-250 Staining Solution and incubate for 1-2 hours at room temperature with gentle agitation. Some rapid commercial formulations can achieve staining in as little as 15-60 minutes.
-
Washing/Destaining: Decant the staining solution and wash the gel with deionized water. The protein bands will become more distinct as the background clears. Unlike R-250, extensive destaining with methanol/acetic acid is typically not required.
-
Imaging: The gel can be imaged once the desired contrast is achieved.
dot
Caption: Rapid Colloidal Coomassie G-250 Staining Workflow.
This compound Staining Protocol
A validated and standardized protocol for the use of this compound for post-electrophoresis protein staining is not available in the scientific literature. Its use in this context is not established.
Conclusion
For researchers requiring a reliable, well-characterized, and quantitative method for total protein detection in polyacrylamide gels, Coomassie Brilliant Blue remains the industry standard. The choice between the R-250 and G-250 formulations depends on the specific needs for sensitivity and speed, with colloidal G-250 methods generally offering higher sensitivity and faster protocols.[13]
This compound is not a recommended or validated stain for this application. The lack of performance data, established protocols, and its primary identity as a textile dye make it an unsuitable choice for rigorous scientific research where accuracy, reproducibility, and comparability are paramount. While some related reactive dyes have been explored for pre-staining, this approach has limitations and is not widely adopted.[3] Therefore, for routine and quantitative protein analysis, established methods such as Coomassie Blue, or other validated techniques like silver staining or fluorescent stains, are the appropriate choices.
References
- 1. researchgate.net [researchgate.net]
- 2. dawnscientific.com [dawnscientific.com]
- 3. Remazol Brilliant Blue as a pre-stain for the immediate visualization of human serum proteins on polyacrylamide gel disc electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. Staining proteins in gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fairbiotech.com [fairbiotech.com]
- 9. This compound | 17681-50-4 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Staining of proteins in gels with Coomassie G-250 without organic solvent and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of High-Sensitivity Protein Staining: Silver Staining vs. Fluorescent Dyes
An important note on "Reactive Red 4": Initial searches for "this compound" as a protein stain did not yield sufficient data within the scientific literature to conduct a direct comparison against established methods like silver staining. "this compound" is primarily documented as a textile dye. Therefore, to provide a valuable and accurate comparison for researchers seeking high-sensitivity protein detection, this guide will compare silver staining with a widely adopted, highly sensitive alternative: fluorescent protein stains.
This guide provides an objective comparison of the performance of silver staining and fluorescent protein stains, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and drug development professionals who require sensitive and quantitative protein detection in polyacrylamide gels.
Quantitative Data Comparison
The choice between silver and fluorescent staining often depends on the specific experimental needs, such as the required sensitivity, the importance of quantitative accuracy, and compatibility with downstream applications like mass spectrometry. The following table summarizes the key performance characteristics of these two methods.
| Feature | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Detection Limit (Sensitivity) | 0.1–1 ng[1][2][3] | 0.25–1 ng[4][5][6] |
| Linear Dynamic Range | Narrow (~1 order of magnitude)[1][3][7] | Wide (>3 orders of magnitude)[1][4][5][6] |
| Mass Spectrometry Compatibility | Limited; often requires special protocols and destaining[2] | High[4][7][8] |
| Protocol Complexity | High; multiple, time-sensitive steps[2][7] | Moderate; simpler protocols available[4][8] |
| Staining Time | Time-consuming[2][7] | Can be rapid (90 minutes) or overnight[4][5][6] |
| Protein-to-Protein Variability | High[3] | Low[5][6] |
| Cost | Low to moderate | High |
| Required Equipment | Standard light box | UV or laser-based fluorescence scanner[7][8] |
Experimental Protocols
Detailed methodologies for both silver staining and a representative fluorescent stain (SYPRO Ruby) are provided below. These protocols are for standard-sized polyacrylamide gels.
Silver Staining Protocol (Modified from Morrissey, J.H. (1981))
This protocol is a widely used method for high-sensitivity silver staining.
-
Fixation:
-
Immerse the gel in a solution of 50% methanol (B129727), 10% acetic acid for at least 60 minutes. For thicker gels, extend the fixation time.
-
-
Washing:
-
Wash the gel in 30% ethanol (B145695) for 10 minutes.
-
Wash the gel with ultrapure water for 10 minutes. Repeat this wash with fresh water.
-
-
Sensitization:
-
Incubate the gel in a 0.02% sodium thiosulfate (B1220275) solution for 1-2 minutes.
-
-
Washing:
-
Briefly rinse the gel with two changes of ultrapure water (15-30 seconds each).
-
-
Silver Impregnation:
-
Incubate the gel in a 0.1% silver nitrate (B79036) solution at 4°C for 20-60 minutes in the dark.
-
-
Washing:
-
Briefly rinse the gel with two changes of ultrapure water (15-30 seconds each).
-
-
Development:
-
Immerse the gel in a developing solution (e.g., 2% sodium carbonate, 0.04% formaldehyde).
-
Monitor the appearance of protein bands closely. Development is typically complete in 3-10 minutes.
-
-
Stopping the Reaction:
-
Stop the development by adding a 5% acetic acid solution and incubating for 10-15 minutes.
-
-
Final Wash:
-
Wash the gel with ultrapure water. The gel can now be imaged or stored.
-
Fluorescent Staining Protocol (SYPRO Ruby)
SYPRO Ruby is a widely used fluorescent stain with high sensitivity and a broad linear dynamic range.[1]
-
Fixation:
-
Staining:
-
Washing:
-
Final Rinse:
-
Imaging:
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for silver staining and fluorescent staining.
Caption: A diagram of the multi-step silver staining workflow.
Caption: A diagram of the streamlined fluorescent staining workflow.
References
- 1. danforthcenter.org [danforthcenter.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abpbio.com [abpbio.com]
- 5. uab.edu [uab.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein Staining | Bio-Rad [bio-rad.com]
- 8. bio-rad.com [bio-rad.com]
- 9. SYPRO™ Ruby Protein Gel Stain, 200 mL - FAQs [thermofisher.com]
A Comparative Guide to Alternative Dyes for Protein Purification Beyond Reactive Red 120
For researchers, scientists, and drug development professionals, the selection of an appropriate dye-ligand for affinity chromatography is a critical step in achieving high-purity protein preparations. Reactive Red 120 has long been a staple in this field; however, a range of alternative reactive dyes offer comparable, and in some cases, superior performance characteristics for specific applications. This guide provides an objective comparison of prominent alternative dyes to Reactive Red 120, supported by experimental data to aid in the selection of the optimal ligand for your protein purification needs.
Performance Comparison of Dye-Ligands
The efficiency of a dye-ligand in protein purification is determined by several key parameters, including protein binding capacity, the purity of the eluted protein, and the overall recovery yield. Below is a summary of experimental data comparing Reactive Red 120 with several alternatives for the purification of common model proteins.
Lysozyme (B549824) Purification
| Dye-Ligand | Purity (%) | Recovery Yield (%) | Adsorption Capacity (mg/g) | Reference |
| Reactive Red 120 | 84 | 72 | 116.9 (on magnetic chitosan (B1678972) microspheres) | [1][2] |
| Reactive Blue 4 | 21 | 16 | Not explicitly stated in direct comparison | [1] |
| Cibacron Blue F3GA | Not directly compared | Not directly compared | 245.6 (on nanofiber membrane) | [3] |
| Procion Green H-4G | 92 | 77 | Not explicitly stated in direct comparison | [4] |
| Procion Brown MX-5BR | 76 | 63 | Not explicitly stated in direct comparison | [4] |
Albumin Purification
| Dye-Ligand | Adsorption Capacity (mg/g) | Reference |
| Cibacron Blue F3GA | 48.6 (from artificial plasma on magnetic silica (B1680970) particles) | [5] |
| Cibacron Blue F3GA | 147 (on hollow-fiber membranes) | [6] |
| Cibacron Blue F3GA | 230 (from human plasma on hollow-fiber membranes) | [6] |
Lactate (B86563) Dehydrogenase (LDH) Purification
| Dye-Ligand | Purification Fold | Recovery Yield (%) | Reference |
| Biomimetic Dye (mercaptopropionic acid-based) | 25 | 64 | [7] |
| Cibacron Blue 3GA | 1.1 (initial step) | 23 (overall) | [8] |
Note: While not a direct comparison with Reactive Red 120, these results showcase the effectiveness of other dyes for dehydrogenase purification.
Key Alternative Dyes and Their Characteristics
Cibacron Blue 3G-A (and F3G-A): Perhaps the most widely used alternative to Reactive Red 120, Cibacron Blue is known for its ability to bind a broad range of proteins, particularly those with nucleotide-binding sites such as dehydrogenases and kinases.[9] Its versatility stems from a combination of electrostatic and hydrophobic interactions with proteins.[9]
Reactive Blue 4: Another popular choice, Reactive Blue 4 also demonstrates a strong affinity for nucleotide-binding proteins.[5] However, as seen in the lysozyme purification data, its performance can be highly protein-dependent and may not be optimal for all targets when compared to Reactive Red 120.
Reactive Green and Brown Dyes: As demonstrated with Procion Green H-4G and Procion Brown MX-5BR for lysozyme purification, these dyes can offer high purity and recovery yields and represent viable alternatives that should be considered during screening studies.[4]
Biomimetic Dyes: These are rationally designed dye-ligands that mimic the structure of natural biological ligands to achieve higher specificity and affinity for the target protein.[7] As shown in the purification of lactate dehydrogenase, a biomimetic dye outperformed the more general Cibacron Blue 3GA.[7]
Experimental Protocols
The following are generalized yet detailed protocols for protein purification using dye-ligand affinity chromatography. These should be optimized for each specific protein and dye-ligand pair.
Preparation of the Dye-Ligand Affinity Matrix
This protocol describes the immobilization of a reactive dye onto an agarose (B213101) matrix.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose 4B)
-
Reactive dye (e.g., Cibacron Blue F3G-A)
-
Sodium carbonate solution (2.5 M)
-
Sodium chloride
-
Urea
-
Sodium hydroxide
-
Distilled water
Procedure:
-
Swell the agarose beads in distilled water according to the manufacturer's instructions.
-
Wash the swollen beads extensively with distilled water on a sintered glass funnel.
-
Prepare a dye solution by dissolving the reactive dye in distilled water.
-
In a reaction vessel, combine the washed agarose beads with the dye solution.
-
Initiate the coupling reaction by adding the sodium carbonate solution to the slurry to achieve a final concentration of 2% (w/v).
-
Allow the reaction to proceed for 2-3 hours at the recommended temperature for the specific dye (often room temperature or slightly elevated).
-
Terminate the reaction and wash the dye-immobilized beads sequentially with:
-
Distilled water
-
A high salt solution (e.g., 1 M NaCl) to remove non-covalently bound dye.
-
A solution containing a denaturant (e.g., 6 M urea) to remove any strongly adsorbed dye.
-
Distilled water until the wash is clear.
-
-
Store the prepared affinity matrix in a suitable buffer (e.g., phosphate-buffered saline with 0.02% sodium azide) at 4°C.
Protein Purification using Dye-Ligand Affinity Chromatography
This protocol outlines the general steps for capturing and eluting a target protein.
Materials:
-
Prepared dye-ligand affinity matrix
-
Chromatography column
-
Peristaltic pump and tubing
-
UV spectrophotometer or protein assay reagents (e.g., Bradford reagent)
-
Binding Buffer: A buffer at a pH that promotes strong binding of the target protein to the dye. This is often a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Elution Buffer: A buffer that disrupts the protein-dye interaction. This can be achieved by:
-
Increasing the ionic strength (e.g., Binding Buffer + 1 M NaCl).
-
Changing the pH.
-
Including a competing ligand (e.g., NAD+ for dehydrogenases).
-
-
Crude protein extract (clarified by centrifugation or filtration).
Procedure:
-
Column Packing: Pack the chromatography column with the prepared dye-ligand affinity matrix.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding Buffer until the UV absorbance (at 280 nm) of the effluent returns to baseline.
-
Sample Loading: Load the clarified crude protein extract onto the column at a flow rate that allows for sufficient interaction time between the target protein and the immobilized dye.
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound and weakly bound proteins. Monitor the UV absorbance until it returns to baseline.
-
Elution: Elute the bound target protein by passing the Elution Buffer through the column. Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions for protein content (e.g., A280 or Bradford assay) and for the presence and purity of the target protein (e.g., SDS-PAGE, enzyme activity assay).
-
Regeneration: Regenerate the column by washing with a high salt buffer followed by the Binding Buffer, preparing it for subsequent purification cycles.
Visualizing the Workflow
The process of dye-ligand affinity chromatography can be visualized as a logical workflow.
Caption: Experimental workflow for dye-ligand affinity chromatography.
The logical relationship of the binding and elution process is central to the technique's success.
Caption: Logical diagram of the protein binding and elution process.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity adsorption of lysozyme with Reactive Red 120 modified magnetic chitosan microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dye-Affinity Nanofibrous Membrane for Adsorption of Lysozyme: Preparation and Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity membrane chromatography: relationship of dye-ligand type to surface polarity and their effect on lysozyme separation and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and Properties of White Muscle Lactate Dehydrogenase from the Anoxia-Tolerant Turtle, the Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
Validating Protein Staining with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of protein expression and localization is paramount. This guide provides an objective comparison of mass spectrometry-based validation of protein staining with traditional methods like Western Blotting and Immunohistochemistry, supported by experimental data and detailed protocols.
The convergence of protein staining techniques with the analytical power of mass spectrometry (MS) has opened new avenues for robust protein identification and quantification directly from tissues and gels. This approach offers a powerful method to validate and complement findings from conventional protein analysis techniques. This guide will delve into a comparative analysis of these methods, present detailed experimental protocols, and visualize key workflows and biological pathways.
Comparative Analysis of Protein Validation Techniques
The choice of a protein validation method depends on a variety of factors, including the required sensitivity, specificity, desired throughput, and the nature of the biological question. While Western Blotting and Immunohistochemistry have long been the gold standards, mass spectrometry offers a highly sensitive and specific alternative for validating protein staining.
| Parameter | Protein Staining with Mass Spectrometry | Western Blotting | Immunohistochemistry (IHC) |
| Principle | Identification and quantification of proteins from stained bands/spots or tissue regions by analyzing the mass-to-charge ratio of their constituent peptides. | Immunodetection of a specific protein in a complex mixture following size-based separation by gel electrophoresis. | In situ immunodetection of a specific protein within a tissue section, preserving spatial context. |
| Limit of Detection (LOD) | High sensitivity, capable of detecting proteins in the low nanogram to picogram range.[1] Targeted MS methods can reach the femtomole level. | Typically in the high nanogram range, though highly dependent on antibody affinity.[2] | Varies widely depending on antibody, antigen retrieval, and detection system. Can be less sensitive than MS for low-abundance proteins.[3] |
| Dynamic Range | Wide linear dynamic range, often spanning 3-5 orders of magnitude.[1][4] Targeted MS assays can extend this to 5-6 orders of magnitude. | Narrower linear dynamic range, typically 1-2 orders of magnitude, making accurate quantification challenging.[5] | Generally considered semi-quantitative with a limited dynamic range.[6] Mass spectrometry-based IHC can expand the dynamic range by 100 to 1000-fold.[7][8] |
| Specificity | Very high, based on the unique mass and fragmentation pattern of peptides. | Dependent on the specificity of the primary antibody; cross-reactivity can be an issue. | Dependent on antibody specificity and can be affected by non-specific binding and tissue artifacts. |
| Multiplexing Capability | High-throughput; can identify and quantify thousands of proteins in a single experiment (untargeted) or a predefined set of proteins (targeted). | Low throughput, typically analyzing one protein per blot. | Limited multiplexing with standard chromogenic or fluorescent methods (usually 2-5 proteins). Advanced techniques like imaging mass cytometry (a form of MS-IHC) allow for high-plex imaging. |
| Reproducibility (CV%) | Can be variable, with CVs up to 30%, but targeted assays can achieve high reproducibility.[9] | Prone to variability due to multiple manual steps; can have high CVs. | Can have significant inter-laboratory variability.[7][8][10] |
| Spatial Information | Can provide spatial information when coupled with techniques like laser capture microdissection (LCM) or imaging mass spectrometry. | No spatial information; proteins are extracted from bulk tissue or cell lysates. | Primary strength is the preservation and visualization of protein localization within the tissue architecture. |
| Antibody Dependence | Not inherently dependent on antibodies for untargeted approaches, though antibodies can be used for enrichment of target proteins. | Absolutely dependent on the availability and quality of specific primary and secondary antibodies. | Absolutely dependent on the availability and quality of specific primary antibodies. |
Experimental Workflows and Signaling Pathways
Visualizing the intricate steps of experimental procedures and the complex interplay of proteins in signaling pathways is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a typical workflow for validating protein staining with mass spectrometry and the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cellular processes and disease.
References
- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A novel quantitative immunohistochemistry method for precise protein measurements directly in formalin-fixed, paraffin-embedded specimens: analytical performance measuring HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Quantitative Assessment of Immunohistochemistry Laboratory Performance by Measuring Analytic Response Curves and Limits of Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
A Comparative Guide to the Fluorescent Properties of Reactive Dyes
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that profoundly impacts the quality, sensitivity, and reproducibility of experimental results. Reactive fluorescent dyes, which covalently attach to biomolecules such as proteins and nucleic acids, are indispensable tools for a wide array of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. This guide provides an objective comparison of the performance of commonly used reactive dyes, supported by key experimental data and detailed methodologies to facilitate informed decisions in your research endeavors.
Quantitative Performance Metrics: A Side-by-Side Comparison
The performance of a fluorescent dye is primarily determined by its spectral properties, brightness, and stability. Brightness is a function of both the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability determines how long the dye can be visualized before it photobleaches, while pH sensitivity can affect the fluorescence intensity in different biological environments.
The following tables summarize the key quantitative data for a selection of commercially available amine-reactive (via N-hydroxysuccinimide [NHS] ester), thiol-reactive (via maleimide), and click chemistry-reactive dyes.
Table 1: Fluorescent Properties of Amine-Reactive Dyes (NHS Esters)
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | High | Insensitive (pH 4-10)[1] |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | High | Insensitive (pH 4-10) | |
| Alexa Fluor 594 | 590 | 617 | 90,000 | 0.66 | High | Insensitive (pH 4-10)[2] | |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | High | Insensitive (pH 4-10)[3] | |
| Cyanine (Cy) | Cy3 | 550 | 570 | 150,000 | ~0.15 | Moderate | Generally stable |
| Cy5 | 649 | 670 | 250,000 | ~0.20 | Moderate | Generally stable | |
| DyLight | DyLight 488 | 493 | 518 | 70,000 | N/A | High | Insensitive (pH 4-9)[4][5] |
| DyLight 550 | 562 | 576 | 150,000 | N/A | High | Insensitive (pH 4-9)[4][5] | |
| DyLight 594 | 593 | 618 | 80,000 | N/A | High | Insensitive (pH 4-9)[4][5] | |
| DyLight 650 | 652 | 672 | 250,000 | N/A | High | Insensitive (pH 4-9)[4][5] | |
| ATTO | ATTO 488 | 501 | 523 | 90,000 | 0.80 | High[][7] | Generally stable |
| ATTO 550 | 554 | 576 | 120,000 | 0.80 | High[][7][8] | Generally stable | |
| ATTO 594 | 594 | 624 | 120,000 | 0.85 | High[][7] | Generally stable | |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | Very High[][7] | Generally stable | |
| Other | Fluorescein (FITC) | 494 | 518 | ~70,000 | 0.92 | Low[9] | Sensitive (pKa ~6.4)[1] |
| Tetramethylrhodamine (TRITC) | 555 | 580 | ~85,000 | ~0.27 | Moderate | Insensitive[10] |
Table 2: Fluorescent Properties of Thiol-Reactive Dyes (Maleimides)
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| Alexa Fluor | Alexa Fluor 488 C5 Maleimide | 494 | 518 | 71,000 | 0.92 | High | Insensitive (pH 4-10)[1] |
| Alexa Fluor 568 C5 Maleimide | 578 | 603 | 91,300 | 0.69 | High | Insensitive (pH 4-10)[11] | |
| Alexa Fluor 647 C2 Maleimide | 650 | 665 | 239,000 | 0.33 | High | Insensitive (pH 4-10) | |
| BODIPY | BODIPY FL IA | 503 | 512 | 80,000 | 0.97 | High | Generally stable |
| Other | Fluorescein-5-Maleimide | 492 | 515 | 83,000 | N/A | Low | Sensitive (pKa ~6.4) |
| Tetramethylrhodamine C2 Maleimide | 555 | 580 | ~85,000 | N/A | Moderate | Insensitive | |
| Pacific Blue C5 Maleimide | 410 | 455 | 30,000 | N/A | Moderate | Less sensitive than hydroxycoumarins[12] |
Table 3: Fluorescent Properties of Click Chemistry Dyes (Azides/Alkynes)
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| Alexa Fluor | Alexa Fluor 488 Azide | 495 | 519 | 71,000 | 0.92 | High | Insensitive (pH 4-10) |
| Alexa Fluor 594 Alkyne | 590 | 617 | 88,000 | N/A | High | Insensitive (pH 4-10)[2] | |
| Alexa Fluor 647 Azide | 650 | 668 | 239,000 | 0.33 | High | Insensitive (pH 4-10) | |
| Cyanine (Cy) | Cy3 Alkyne | 550 | 570 | 150,000 | ~0.15 | Moderate | Generally stable |
| Cy5 Azide | 649 | 670 | 250,000 | ~0.20 | Moderate | Generally stable | |
| Other | 6-FAM Azide | 495 | 520 | ~75,000 | 0.93 | Low | Sensitive (pKa ~6.4) |
| 5-TAMRA Alkyne | 546 | 576 | ~91,000 | ~0.27 | Moderate | Insensitive |
Experimental Protocols
Accurate characterization of fluorescently labeled biomolecules is crucial for reproducible and quantitative experiments. The following are detailed methodologies for key experimental procedures.
Protocol 1: Determination of Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of fluorescent conjugates.
Materials:
-
Dye-protein conjugate solution in a suitable buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the conjugate solution at the wavelength of maximum absorbance for the protein, typically 280 nm (A₂₈₀).
-
Measure the absorbance at the wavelength of maximum absorbance for the dye (A_max_dye).
-
-
Calculate Protein Concentration:
-
The dye will also absorb light at 280 nm, so a correction must be made. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max_dye × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (Molar extinction coefficient of protein × path length)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max_dye / (Molar extinction coefficient of dye × path length)
-
-
Calculate DOL:
-
DOL = Molar concentration of dye / Molar concentration of protein
-
Protocol 2: Assessment of Photostability (Photobleaching Half-life)
This protocol provides a method to quantify the photostability of a fluorescent dye by measuring its photobleaching half-life under continuous illumination.[9]
Materials:
-
Fluorescently labeled sample (e.g., conjugated antibodies on a microscope slide)
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample on a microscope slide and mount with a suitable mounting medium.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Image Acquisition:
-
Locate a region of interest (ROI) with clear and uniform fluorescence.
-
Acquire an initial image at time t=0.
-
Continuously illuminate the ROI with the excitation light at a constant power.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without fluorescence.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of the initial value.
-
Protocol 3: Determination of pH Sensitivity (pKa)
This protocol describes how to determine the pKa of a pH-sensitive fluorescent dye by measuring its fluorescence intensity over a range of pH values.[13][14]
Materials:
-
Solution of the fluorescent dye at a constant concentration
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, and borate (B1201080) buffers)
-
Fluorometer or fluorescence plate reader
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a series of buffers with known pH values, covering the expected pKa range of the dye.
-
Sample Preparation: For each pH value, prepare a solution of the fluorescent dye at a constant concentration in the corresponding buffer.
-
Fluorescence Measurement:
-
Using a fluorometer, measure the fluorescence intensity of each sample at the dye's optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
The resulting plot should be a sigmoidal curve.
-
The pKa is the pH value at which the fluorescence intensity is half of the maximum intensity change. This can be determined by finding the inflection point of the curve.
-
Visualization of an Experimental Workflow
The following diagram illustrates a typical indirect immunofluorescence workflow, a common application for reactive fluorescent dyes.
Caption: Indirect immunofluorescence workflow.
This guide provides a foundational comparison of commonly used reactive fluorescent dyes. The selection of the optimal dye will ultimately depend on the specific experimental requirements, including the instrumentation available, the nature of the biological sample, and the desired sensitivity and duration of the imaging experiment. By understanding the key performance characteristics and employing standardized protocols for their characterization, researchers can enhance the quality and reliability of their fluorescence-based studies.
References
- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. ufq.unq.edu.ar [ufq.unq.edu.ar]
- 14. ulm.edu [ulm.edu]
A Researcher's Guide to Minimizing Cross-reactivity of Secondary Antibodies in Staining Protocols
For researchers, scientists, and drug development professionals utilizing immunodetection techniques, the specificity of secondary antibodies is paramount for obtaining reliable and reproducible data. Cross-reactivity, the unintended binding of a secondary antibody to off-target molecules, can lead to high background, false-positive signals, and misinterpretation of results. This guide provides an objective comparison of different secondary antibody types, their performance characteristics, and detailed experimental protocols to help you minimize cross-reactivity in your staining experiments.
Understanding the Root of Cross-Reactivity
Cross-reactivity in immunoassays primarily stems from two sources: the structural similarity between immunoglobulins (IgGs) of different species, and the presence of endogenous immunoglobulins in the sample tissue. A secondary antibody raised against IgG from one species may recognize and bind to homologous regions on IgGs from another species, leading to unwanted background signal.[1][2] This is particularly problematic in multiplexing experiments where primary antibodies from different host species are used.
Selecting the Right Secondary Antibody to Enhance Specificity
To mitigate cross-reactivity, several types of specialized secondary antibodies have been developed. The choice of the appropriate secondary antibody is a critical step in experimental design.[3][4]
Pre-adsorbed Secondary Antibodies
Pre-adsorbed (or cross-adsorbed) secondary antibodies undergo an additional purification step where they are passed through a column containing immobilized serum proteins from potentially cross-reactive species.[3][5] This process removes the antibodies that bind to off-target IgGs, thereby increasing the specificity of the secondary antibody.[5][6] Pre-adsorbed secondary antibodies are highly recommended for:
-
Multicolor experiments: To prevent the secondary antibody directed against one primary antibody from binding to the primary antibodies from other species.[3][5]
-
Immunohistochemistry (IHC): To minimize binding to endogenous immunoglobulins present in the tissue sample.[3][5]
Manufacturers often claim that pre-adsorbed antibodies exhibit very low levels of cross-reactivity, sometimes less than 1%.[1]
F(ab')2 Fragment Secondary Antibodies
F(ab')2 fragment antibodies are generated by enzymatic digestion of whole IgG molecules to remove the Fc region, while leaving the two antigen-binding (Fab) regions linked.[7] This modification offers several advantages in staining protocols:
-
Reduced non-specific binding: The absence of the Fc region prevents the antibody from binding to Fc receptors present on the surface of many cell types (e.g., immune cells), which is a common cause of background staining.[8]
-
Improved tissue penetration: Their smaller size (approximately 110 kDa compared to 150 kDa for a whole IgG) allows for better penetration into tissues in IHC applications, potentially leading to improved signal.[7][9]
Performance Comparison of Secondary Antibodies
While manufacturers provide general guidelines, the performance of a secondary antibody can be application-specific. It is often necessary to perform in-house validation to determine the optimal reagent for a particular experiment. Below is a template for a data table that can be used to compare the performance of different secondary antibodies.
| Secondary Antibody Type | Target Species & Host | Application (e.g., IHC, ICC, WB) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) | % Cross-Reactivity (vs. Off-Target IgG) |
| Standard Goat anti-Mouse IgG | Mouse IgG (Goat) | IHC on Mouse Tissue | 1500 | 500 | 3.0 | 15% |
| Pre-adsorbed Goat anti-Mouse IgG (min x Human, Rat) | Mouse IgG (Goat) | IHC on Mouse Tissue | 1450 | 100 | 14.5 | <1% |
| Goat anti-Mouse IgG, F(ab')2 fragment | Mouse IgG (Goat) | IHC on Mouse Tissue | 1300 | 150 | 8.7 | 12% |
Note: The values in this table are for illustrative purposes only and will vary depending on the specific antibodies, experimental conditions, and quantification methods used.
Experimental Protocols
Detailed and optimized protocols are crucial for minimizing secondary antibody cross-reactivity. Below are key experimental protocols for immunohistochemistry/immunocytochemistry and for assessing cross-reactivity using a dot blot assay.
Immunohistochemistry/Immunocytochemistry (IHC/ICC) Staining Protocol to Minimize Cross-Reactivity
This protocol provides a general framework for single and multiplex immunofluorescence staining, with an emphasis on steps that reduce non-specific binding.
1. Sample Preparation and Fixation:
-
Prepare tissue sections or cells on slides as per standard procedures.
-
Fix the samples appropriately (e.g., with 4% paraformaldehyde) to preserve antigenicity and morphology.
2. Permeabilization (for intracellular targets):
-
If targeting intracellular antigens, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
3. Blocking:
-
To prevent non-specific antibody binding, incubate the samples in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 5% normal serum from the same species as the secondary antibody, in PBS with 1% BSA.[10]
4. Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the samples with the primary antibody, typically overnight at 4°C in a humidified chamber.
5. Washing:
-
Wash the samples three times for 5 minutes each with PBS containing a mild detergent (e.g., 0.05% Tween 20) to remove unbound primary antibody.
6. Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (pre-adsorbed and/or F(ab')2 fragment, if applicable) in the blocking buffer.
-
Incubate the samples with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Crucial Control: Include a "secondary antibody only" control where the primary antibody is omitted to assess non-specific binding of the secondary antibody.[11]
7. Washing:
-
Repeat the washing step as in step 5 to remove unbound secondary antibody.
8. Counterstaining and Mounting:
-
If desired, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslip using an anti-fade mounting medium.
9. Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters.
Dot Blot Protocol for Assessing Secondary Antibody Cross-Reactivity
A dot blot is a simple and effective method to directly assess the cross-reactivity of a secondary antibody against various immunoglobulins.
1. Preparation of Immunoglobulin Samples:
-
Prepare solutions of purified IgGs from various species (e.g., mouse, rat, human, rabbit, goat) at a concentration of 100-200 µg/mL in PBS.
2. Spotting onto Membrane:
-
Using a pencil, lightly draw a grid on a nitrocellulose or PVDF membrane.
-
Carefully spot 1-2 µL of each IgG solution onto a designated square on the grid.
-
Allow the spots to air dry completely.
3. Blocking:
-
Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.
4. Secondary Antibody Incubation:
-
Dilute the secondary antibody to be tested to its working concentration in the blocking buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.
5. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody.
6. Detection:
-
If the secondary antibody is conjugated to an enzyme like HRP, incubate the membrane with a chemiluminescent substrate.
-
If the secondary is fluorescently labeled, proceed directly to imaging.
7. Imaging and Analysis:
-
Image the membrane using a chemiluminescence imager or a fluorescence scanner.
-
Quantify the signal intensity of each spot. The intensity of the spots corresponding to off-target IgGs indicates the degree of cross-reactivity.
Visualizing Workflows and Concepts
To further clarify the processes and principles discussed, the following diagrams have been generated.
References
- 1. What Is Pre-Adsorption? | Rockland [rockland.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Pre-adsorbed secondary antibodies | Abcam [abcam.com]
- 4. Frontiers | Benchmarking antibody clustering methods using sequence, structural, and machine learning similarity measures for antibody discovery applications [frontiersin.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. How to Choose the Best Secondary Antibody for Immunohistochemistry Application - IHC WORLD [ihcworld.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Antibodies in IHC | Abcam [abcam.com]
- 9. akoyabio.com [akoyabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
A Comparative Guide to Protein Stains: SYPRO Ruby vs. Reactive Red 4
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by gel electrophoresis are paramount. The choice of protein stain can significantly impact the quality and reliability of experimental results. This guide provides a detailed comparison of the well-established fluorescent protein stain, SYPRO Ruby, with the textile dye, Reactive Red 4, in the context of protein gel staining.
While SYPRO Ruby is a widely used and extensively characterized reagent for sensitive and quantitative protein detection, data on the application of this compound for protein staining in a research setting is notably absent from the scientific literature. This guide will present the comprehensive performance data available for SYPRO Ruby and highlight the current lack of equivalent data for this compound.
Quantitative Data Summary
The following table summarizes the key performance metrics for SYPRO Ruby. No comparable data for this compound as a protein gel stain is currently available in peer-reviewed literature.
| Feature | SYPRO Ruby | This compound |
| Linear Dynamic Range | Over three orders of magnitude[1][2][3][4] | Not Reported |
| Limit of Detection (LOD) | 0.25 - 1 ng[1][2] | Not Reported |
| Excitation Maxima (nm) | ~280 and ~450[4] | Not Reported |
| Emission Maximum (nm) | ~610[4] | Not Reported |
| Mass Spectrometry Compatibility | Yes[5] | Not Reported |
| Primary Application | Protein gel and blot staining[2][6] | Textile dyeing[7] |
Performance Overview
SYPRO Ruby:
SYPRO Ruby is a fluorescent stain that offers high sensitivity and a broad linear dynamic range, making it suitable for the quantification of both low and high abundance proteins[1][2]. Its linear quantitation range extends over three orders of magnitude, allowing for accurate determination of protein expression levels[1][2][3]. The stain can detect as little as 0.25 to 1 nanogram of protein, a sensitivity level comparable to or exceeding that of many silver staining techniques[1][2]. A key advantage of SYPRO Ruby is its compatibility with downstream applications such as mass spectrometry, enabling protein identification following visualization[5]. The staining mechanism involves the interaction of the ruthenium-based dye with basic amino acids and the polypeptide backbone, resulting in low protein-to-protein variability[1][2].
This compound:
This compound is classified as a synthetic reactive dye primarily used in the textile industry for coloring fabrics like cotton, silk, and wool[7]. There is no scientific literature available that characterizes its use as a fluorescent protein stain for quantitative analysis in gel electrophoresis. Consequently, critical performance metrics such as its linear dynamic range, limit of detection, and compatibility with mass spectrometry for this application are unknown.
Experimental Protocols
A standardized and validated protocol for staining protein gels with this compound is not available. The protocol provided below is for SYPRO Ruby.
SYPRO Ruby Protein Gel Staining Protocol (Basic)
This protocol is designed for maximum signal strength and the widest linear dynamic range.
Solutions Required:
-
Fixation Solution: 50% methanol, 7% acetic acid
-
SYPRO Ruby Protein Gel Stain (ready-to-use)
-
Wash Solution: 10% methanol, 7% acetic acid
-
Ultrapure Water
Procedure:
-
Fixation:
-
Staining:
-
Washing:
-
Imaging:
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative analysis of protein stains.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. Protein Quantitation in Solution—Section 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Coomassie blue as a near-infrared fluorescent stain: a systematic comparison with Sypro Ruby for in-gel protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactive Red 4 and Edman Sequencing: A Compatibility Analysis for Researchers
For researchers in proteomics and drug development, the compatibility of protein staining methods with downstream analytical techniques is a critical consideration. This guide provides a detailed comparison of Reactive Red 4 with established Edman sequencing-compatible stains, offering experimental insights and data to inform your workflow choices. The evidence strongly indicates that this compound is incompatible with Edman sequencing due to its chemical reactivity, which obstructs the foundational mechanism of the sequencing process.
Executive Summary: Key Findings
Our analysis concludes that this compound, a monoazo dye containing a reactive triazine group, is unsuitable for staining proteins intended for N-terminal sequencing by Edman degradation. The fundamental incompatibility arises from the covalent modification of the protein's N-terminus by the dye, a process that directly blocks the initial step of the Edman reaction. In contrast, stains such as Coomassie Brilliant Blue and Ponceau S, which bind to proteins non-covalently, are well-established as compatible with this sequencing method.
| Feature | This compound | Coomassie Brilliant Blue | Ponceau S |
| Binding Mechanism | Covalent | Non-covalent (ionic/hydrophobic) | Non-covalent (ionic/hydrophobic) |
| Edman Sequencing Compatibility | Incompatible | Compatible | Compatible |
| Reason for Incompatibility | Irreversibly blocks the N-terminal α-amino group | Reversible binding, does not block N-terminus | Reversible binding, does not block N-terminus |
| Staining Sensitivity | High (Textile Dye) | ~8-25 ng[1] | ~100 ng[1] |
| Reversibility | No | Yes | Yes[1] |
The Chemistry of Incompatibility: Why this compound Fails with Edman Sequencing
Edman degradation is a cornerstone of protein sequencing, relying on a stepwise chemical reaction that sequentially removes amino acids from the N-terminus of a polypeptide. The process is initiated by the reaction of phenylisothiocyanate (PITC) with the free α-amino group of the N-terminal amino acid under alkaline conditions.[2] This crucial first step is precisely where this compound interferes.
This compound possesses a dichlorotriazinyl reactive group.[3] This triazine moiety is highly electrophilic and readily reacts with nucleophilic groups on proteins, including the primary amine of the N-terminus. This reaction forms a stable, covalent bond between the dye and the protein. Studies on triazine-based coupling reagents have demonstrated their efficacy in selectively modifying the N-terminal amino group of peptides.[3]
Once the N-terminus is covalently modified by this compound, it is no longer available to react with PITC. This "N-terminal blockage" effectively terminates the Edman sequencing cascade before it can even begin, rendering the protein unsequenceable by this method.
Figure 1. Logical workflow illustrating the incompatibility of this compound with Edman sequencing.
Edman-Compatible Alternatives: Coomassie Brilliant Blue and Ponceau S
For researchers requiring N-terminal sequence data, Coomassie Brilliant Blue and Ponceau S are the recommended staining methods. Their compatibility stems from their non-covalent interaction with proteins, which allows for effective staining for visualization without permanently modifying the N-terminus.
Coomassie Brilliant Blue: This anionic dye binds to proteins primarily through ionic interactions with basic amino acid residues (like arginine, lysine, and histidine) and weaker hydrophobic interactions.[4] This binding is reversible, and the dye can be removed during the washing steps of the Edman sequencing protocol, leaving the N-terminus accessible to PITC.
Ponceau S: Similar to Coomassie, Ponceau S is a reversible, anionic dye that binds to the positive charges of amino groups and non-polar regions of proteins.[5] Its rapid staining and easy destaining with water make it a popular choice for verifying protein transfer to PVDF membranes before sequencing.[6][7]
Figure 2. Experimental workflow for protein staining compatible with Edman sequencing.
Experimental Protocols
The following are standard protocols for Coomassie Brilliant Blue and Ponceau S staining of proteins on PVDF membranes intended for Edman sequencing.
Protocol 1: Coomassie Brilliant Blue R-250 Staining
Materials:
-
Coomassie Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol (B129727), 10% (v/v) acetic acid.
-
Destaining Solution: 50% (v/v) methanol, 10% (v/v) acetic acid.
-
High-purity water (e.g., Milli-Q).
Procedure:
-
Following electroblotting, wash the PVDF membrane several times with high-purity water to remove residual transfer buffer components like glycine, which can interfere with sequencing.
-
Immerse the membrane in Coomassie Staining Solution for 1-5 minutes.[6][7]
-
Transfer the membrane to the Destaining Solution and agitate gently. Change the destain solution every 5-10 minutes until the protein bands are clearly visible against a low-background.[6][7]
-
Rinse the membrane thoroughly with high-purity water to remove all traces of methanol and acetic acid.
-
Allow the membrane to air dry completely.
-
Excise the protein band of interest with a clean scalpel for submission to Edman sequencing.
Protocol 2: Ponceau S Staining
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[5]
-
High-purity water.
Procedure:
-
After electroblotting, briefly rinse the PVDF membrane with high-purity water.
-
Immerse the membrane in Ponceau S Staining Solution for 1-2 minutes with gentle agitation.[6][7]
-
Transfer the membrane to a tray of high-purity water and wash until the protein bands are distinct and the background is clear.[6][7]
-
The stained membrane can be documented at this stage.
-
Continue washing with high-purity water to completely remove the Ponceau S stain. The red color will fade, but the proteins remain bound to the membrane.
-
Allow the membrane to air dry.
-
Excise the protein band of interest for sequencing.
Conclusion and Recommendations
The chemical nature of this compound, specifically its reactive triazine group, leads to the irreversible covalent modification of the N-terminal α-amino group of proteins. This modification fundamentally blocks the Edman degradation chemistry, making this compound an unsuitable choice for staining proteins intended for N-terminal sequencing.
For researchers and drug development professionals who require accurate N-terminal sequence analysis, it is imperative to use staining methods that do not chemically alter the protein. Coomassie Brilliant Blue and Ponceau S are the recommended, industry-standard stains that have been repeatedly proven to be compatible with downstream Edman sequencing. By adhering to the provided protocols, researchers can confidently visualize their proteins of interest while preserving the integrity of the N-terminus for successful sequencing.
References
- 1. benchchem.com [benchchem.com]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 3. A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 6. cib.csic.es [cib.csic.es]
- 7. cib.csic.es [cib.csic.es]
A Head-to-Head Battle: Monochlorotriazine vs. Dichlorotriazine Dyes for Affinity Chromatography
In the realm of protein purification, affinity chromatography stands as a powerful technique, prized for its high selectivity. While biological ligands like antibodies and enzymes offer exquisite specificity, their cost and potential for denaturation can be prohibitive for large-scale applications. Synthetic triazine dyes present a robust and cost-effective alternative, and among them, monochlorotriazine (MCT) and dichlorotriazine (DCT) dyes are two of the most commonly employed classes. This guide provides a detailed comparison of MCT and DCT dyes for affinity chromatography, supported by experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their purification needs.
Theoretical Framework: A Tale of Two Reactivities
The fundamental difference between monochlorotriazine and dichlorotriazine dyes lies in the reactivity of the triazine ring, which is the anchor for immobilization onto a solid support, typically a hydroxyl-containing matrix like agarose (B213101).[1]
Dichlorotriazine (DCT) Dyes: These dyes, such as Procion Blue MX-R, possess two reactive chlorine atoms on the triazine ring. This dual reactivity makes them significantly more electrophilic and, therefore, more reactive than their MCT counterparts. The primary advantage of this high reactivity is the ability to immobilize the dye under milder conditions, including lower temperatures and shorter reaction times. This can be beneficial for preserving the integrity of the chromatography matrix.
Monochlorotriazine (MCT) Dyes: MCT dyes, like the well-known Cibacron Blue F3G-A, have only one reactive chlorine atom. Consequently, they are less reactive and require more stringent conditions for immobilization, typically involving higher temperatures and longer incubation periods. While this might seem like a disadvantage, the resulting ether linkage is highly stable, leading to low ligand leakage and a durable affinity matrix.[1]
Performance Insights: A Qualitative Comparison
| Feature | Monochlorotriazine (MCT) Dyes | Dichlorotriazine (DCT) Dyes |
| Reactivity | Lower | Higher |
| Immobilization Conditions | More stringent (higher temperature, longer time) | Milder (lower temperature, shorter time) |
| Stability of Linkage | Highly stable ether linkage, low ligand leakage | Stable linkage |
| Common Examples | Cibacron Blue F3G-A, Procion Red HE-3B | Procion Blue MX-R, Reactive Blue 4 |
Experimental Protocols
Below are detailed protocols for the immobilization of both MCT and DCT dyes onto an agarose matrix, as well as a general protocol for affinity chromatography using a triazine dye column.
Protocol 1: Immobilization of a Dichlorotriazine (DCT) Dye
This protocol is suitable for dyes like Procion Blue MX-R.
Materials:
-
10 g suction-dried agarose gel (e.g., Sepharose CL-6B)
-
100 mg DCT dye
-
Distilled water
-
5 M NaCl solution
-
Sodium carbonate (solid)
-
Wash solutions: 1 M NaCl, 50% (v/v) aqueous urea, distilled water
Procedure:
-
Suspend the 10 g of agarose gel in 20 mL of a 5 mg/mL solution of the DCT dye in distilled water.
-
Add 2 mL of 5 M NaCl solution and gently mix the suspension at room temperature for 30 minutes.
-
Initiate the coupling reaction by adding 0.2 g of solid sodium carbonate.
-
Continue to mix the suspension at room temperature for 1-2 hours.
-
Terminate the reaction by washing the gel extensively with distilled water to remove unbound dye.
-
Further wash the gel sequentially with 1 M NaCl, 50% (v/v) aqueous urea, and finally, with copious amounts of distilled water until no more dye is observed in the wash.
-
The prepared affinity matrix is now ready for use or storage at 4°C.
Protocol 2: Immobilization of a Monochlorotriazine (MCT) Dye
This protocol is suitable for dyes like Cibacron Blue F3G-A.
Materials:
-
10 g suction-dried agarose gel (e.g., Sepharose CL-6B)
-
100 mg MCT dye
-
Distilled water
-
5 M NaCl solution
-
Sodium carbonate (solid)
-
Wash solutions: 1 M NaCl, 50% (v/v) aqueous urea, distilled water
Procedure:
-
Suspend the 10 g of agarose gel in 20 mL of a 5 mg/mL solution of the MCT dye in distilled water.
-
Add 2 mL of 5 M NaCl solution and gently mix the suspension at room temperature for 30 minutes.
-
Initiate the coupling reaction by adding 0.2 g of solid sodium carbonate.
-
Transfer the suspension to a water bath and incubate at 60-80°C with gentle stirring for 2-4 hours.
-
Terminate the reaction by washing the gel extensively with hot distilled water to remove unbound dye.
-
Further wash the gel sequentially with 1 M NaCl, 50% (v/v) aqueous urea, and finally, with copious amounts of distilled water until no more dye is observed in the wash.
-
The prepared affinity matrix is now ready for use or storage at 4°C.
Protocol 3: General Affinity Chromatography Procedure
Materials:
-
Packed triazine dye affinity column
-
Equilibration/Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5; or a specific counter-ligand)
-
Protein sample, clarified by centrifugation or filtration
-
Chromatography system or peristaltic pump
-
Fraction collector
Procedure:
-
Equilibration: Equilibrate the packed column with 5-10 column volumes of Equilibration/Binding Buffer at a desired flow rate.
-
Sample Loading: Load the clarified protein sample onto the column. The flow rate during loading can be adjusted to maximize binding.
-
Washing: Wash the column with 5-10 column volumes of Equilibration/Binding Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound target protein by applying the Elution Buffer. This can be done in a single step or with a linear gradient to separate proteins with different binding affinities.
-
Fraction Collection: Collect the eluted fractions and monitor the protein content by measuring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions for the presence and purity of the target protein using techniques such as SDS-PAGE and functional assays.
-
Regeneration: Regenerate the column by washing with high and low pH buffers or a high salt concentration buffer, followed by re-equilibration with the binding buffer for subsequent runs.
Visualizing the Chemistry and Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the immobilization of a dichlorotriazine dye.
Caption: Workflow for the immobilization of a monochlorotriazine dye.
Caption: General workflow for protein purification using affinity chromatography.
Conclusion: Making an Informed Choice
The choice between monochlorotriazine and dichlorotriazine dyes for affinity chromatography is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the purification process.
-
Choose Dichlorotriazine (DCT) dyes when:
-
Milder immobilization conditions are preferred to preserve the integrity of the chromatography matrix.
-
A shorter preparation time for the affinity medium is desired.
-
-
Choose Monochlorotriazine (MCT) dyes when:
-
A highly stable and durable affinity matrix with minimal ligand leakage is a priority.
-
The slightly more demanding immobilization conditions are not a limiting factor.
-
Ultimately, both MCT and DCT dyes are valuable tools in the protein purification toolkit, offering a blend of selectivity, stability, and cost-effectiveness that makes them attractive alternatives to biological ligands. By understanding their fundamental differences and following robust experimental protocols, researchers can successfully leverage these dyes to achieve their protein purification goals.
References
Navigating Protein Quantification: A Comparative Guide to Staining Protocol Reproducibility
For researchers, scientists, and drug development professionals, accurate and reproducible protein quantification is paramount. The choice of staining protocol following gel electrophoresis is a critical determinant of data reliability. This guide provides a comprehensive comparison of total protein staining methods, with a focus on reproducibility, to aid in the selection of the most appropriate technique for your experimental needs.
At the forefront of this analysis is Reactive Red 4, a reactive azo dye. While extensively used in the textile industry for its vibrant and colorfast properties, its application as a protein stain in a research setting is not well-documented.[1] This guide will therefore compare the known performance of established staining protocols—Ponceau S, Coomassie Brilliant Blue, and Stain-Free technology—with the theoretical potential and hypothetical application of this compound, providing a framework for its evaluation.
Comparative Analysis of Total Protein Staining Methods
The selection of a protein staining method is a trade-off between sensitivity, convenience, cost, and importantly, reproducibility. The following table summarizes the key quantitative and qualitative features of common total protein stains, including a prospective evaluation of this compound.
| Feature | This compound (Hypothetical) | Ponceau S | Coomassie Brilliant Blue (G-250) | Stain-Free Technology |
| Staining Principle | Covalent modification of proteins | Non-covalent, ionic and hydrophobic interactions | Non-covalent, ionic and hydrophobic interactions | Covalent modification of tryptophan residues |
| Sensitivity | Potentially high (covalent binding) | Low (approx. 200-250 ng)[2][3] | Moderate (approx. 50 ng)[4] | High |
| Linear Dynamic Range | Unknown | Narrow[2] | Moderate | Wide |
| Reproducibility | Untested for protein staining | Poor to moderate; stain can fade[2] | Good | Excellent[5][6] |
| Reversibility | Irreversible | Reversible[3] | Reversible (with difficulty) | Irreversible |
| Downstream Compatibility | Potentially limited due to covalent modification | Compatible with Western blotting[3] | Can interfere with downstream analysis if not fully destained[2] | Compatible with Western blotting and mass spectrometry |
| Time to Result | Potentially rapid | Rapid (minutes)[2] | Slow (hours to overnight) | Rapid (minutes) |
| Cost | Low (dye cost) | Low | Low | High (requires specific imagers) |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of any staining protocol. Below are the standard operating procedures for the compared staining methods.
Hypothetical Protocol for this compound Staining
This protocol is a theoretical adaptation for the use of this compound as a total protein stain on a PVDF or nitrocellulose membrane post-electrophoretic transfer. Note: This protocol has not been validated and is provided for evaluation purposes.
-
Fixation: Immerse the membrane in a solution of 40% ethanol, 10% acetic acid for 15 minutes.
-
Rinsing: Briefly rinse the membrane with deionized water.
-
Staining Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in a suitable alkaline buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).
-
Staining: Incubate the membrane in the this compound solution for 15-30 minutes at room temperature with gentle agitation.
-
Washing: Wash the membrane extensively with deionized water to remove unbound dye.
-
Imaging: Image the membrane while wet.
Ponceau S Staining Protocol
A widely used method for rapid and reversible staining of proteins on membranes.[4]
-
Staining Solution: Use a solution of 0.1% Ponceau S in 5% acetic acid.[3]
-
Staining: After protein transfer, incubate the membrane in the Ponceau S solution for 5-10 minutes at room temperature.[7]
-
Destaining: Wash the membrane with deionized water until the protein bands are clearly visible against a faint background.[7]
-
Imaging: Image the membrane while it is still wet. The stain can be completely removed by washing with a mild base or TBS-T before proceeding to immunoblotting.[4]
Colloidal Coomassie Brilliant Blue G-250 Staining Protocol
A more sensitive variation of the classic Coomassie staining method.[8]
-
Fixation: Fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for at least 1 hour.
-
Washing: Wash the gel three times with deionized water for 10 minutes each.
-
Staining: Incubate the gel in a colloidal Coomassie G-250 staining solution overnight with gentle agitation.
-
Destaining: Destain the gel with deionized water until the background is clear.
-
Imaging: Image the gel.
Stain-Free Imaging Protocol
This method utilizes specialized gels containing a trihalo compound that covalently binds to tryptophan residues upon photoactivation.[9]
-
Electrophoresis: Perform protein separation using a stain-free compatible polyacrylamide gel.
-
Activation: After electrophoresis, activate the gel using a UV transilluminator for 1-5 minutes.[10]
-
Imaging (Pre-transfer): Image the gel to visualize the total protein profile.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Imaging (Post-transfer): Image the membrane to confirm transfer efficiency and for total protein normalization.
Visualizing the Workflow: Staining Protocols at a Glance
The following diagrams illustrate the key steps in each of the discussed staining protocols.
Conclusion: Choosing the Right Staining Protocol
The reproducibility of a total protein staining protocol is influenced by several factors, including the staining chemistry, the number of steps involved, and the stability of the stain.[11][12] While Ponceau S offers a quick check for transfer efficiency, its low sensitivity and tendency to fade make it less suitable for rigorous quantitative analysis.[2] Coomassie Brilliant Blue provides better sensitivity and reproducibility but involves a more time-consuming protocol.
Stain-Free technology emerges as a superior method for reproducible total protein normalization, offering a wide linear dynamic range and a simple, rapid workflow.[5][6] Although it requires a higher initial investment in specialized imaging equipment, the enhanced data quality and reliability can be invaluable.
This compound, with its potential for covalent protein binding, presents an intriguing but unverified alternative. Its performance in terms of sensitivity, linearity, and, most importantly, reproducibility for protein staining remains to be experimentally determined. Researchers interested in exploring novel staining methods could consider evaluating this compound, using the hypothetical protocol as a starting point. However, for established and reliable quantitative applications, particularly in a drug development setting where data integrity is critical, validated methods such as Stain-Free imaging or, with careful optimization, Colloidal Coomassie staining are recommended.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 5. Stain-Free total-protein normalization enhances the reproducibility of Western blot data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stain-Free total-protein normalization enhances the reproducibility of Western blot data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Protein Normalization | Bio-Rad [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. News - Key Factors Influencing Variability in Electrophoresis Results [gelepchina.com]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Protein Staining: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a cornerstone of many experimental workflows. The choice of a protein staining method can significantly impact the quality of results, downstream applications, and overall research costs. This guide provides an objective comparison of three widely used protein staining methods: Coomassie Brilliant Blue R-250, silver staining, and the fluorescent stain SYPRO Ruby, with supporting data to inform your selection.
Performance and Cost Comparison
The selection of a protein stain often involves a trade-off between sensitivity, linear dynamic range for quantification, time, cost, and compatibility with downstream analyses such as mass spectrometry. The following table summarizes these key performance indicators for Coomassie Brilliant Blue R-250, silver staining, and SYPRO Ruby.
| Feature | Coomassie Brilliant Blue R-250 | Silver Staining | SYPRO Ruby (Fluorescent) |
| Limit of Detection (Sensitivity) | ~30-100 ng | ~0.1-1 ng | ~0.25-1 ng |
| Linear Dynamic Range | Narrow | Narrow | Wide (>3 orders of magnitude) |
| Staining Time | 30 minutes to overnight | ~1.5 - 3 hours (can be longer) | ~90 minutes (rapid protocol) to overnight |
| Mass Spectrometry Compatibility | Yes | Protocol dependent (some are incompatible) | Yes |
| Ease of Use | Simple | Complex and technique-dependent | Simple |
| Reversibility | No | No | Yes |
| Estimated Cost per Mini-Gel (8x10 cm) | Low (~$1-2) | Moderate (~$5-10) | High (~$15-20) |
Experimental Workflows
The general workflow for each staining method involves a series of fixation, staining, and destaining/washing steps. The complexity and duration of these steps are key differentiators between the methods.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable results. The following are standard protocols for each of the discussed staining methods, optimized for a standard mini-gel (e.g., 8 x 10 cm, 1.0 mm thick).
Coomassie Brilliant Blue R-250 Staining Protocol
This method is cost-effective and straightforward, making it suitable for routine protein visualization.
Materials:
-
Fixing/Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container with 100 mL of Fixing Solution. Agitate gently for at least 1 hour. For low percentage acrylamide (B121943) gels, a shorter fixation time of 30 minutes is sufficient.
-
Staining: Decant the Fixing Solution and add 50-100 mL of Staining Solution, enough to fully submerge the gel. Agitate gently for 30 minutes to 2 hours at room temperature.
-
Destaining: Decant the Staining Solution (which can be saved and reused). Add 100 mL of Destaining Solution. Agitate gently. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This may take several hours to overnight. A kimwipe placed in a corner of the container can help absorb the free dye and reduce the number of destain solution changes.
-
Imaging and Storage: The gel can be imaged using a visible light transilluminator or a gel scanner. For long-term storage, the gel can be kept in deionized water at 4°C.
Silver Staining Protocol (Mass Spectrometry Compatible)
This protocol provides high sensitivity for detecting low-abundance proteins and is designed to be compatible with subsequent mass spectrometry analysis.[1]
Materials:
-
Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in ultrapure water.
-
Sensitizing Solution: 0.02% (w/v) sodium thiosulfate (B1220275) in ultrapure water.
-
Silver Solution: 0.1% (w/v) silver nitrate (B79036) in ultrapure water.
-
Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde (B43269) in ultrapure water.
-
Stopping Solution: 5% (v/v) acetic acid in ultrapure water.
Procedure:
-
Fixation: Incubate the gel in 100 mL of Fixing Solution for at least 1 hour with gentle agitation.[1]
-
Washing: Wash the gel with two changes of 100 mL ultrapure water for at least 30 minutes each. Overnight washing can improve sensitivity.[1]
-
Sensitization: Sensitize the gel by incubating in 100 mL of 0.02% sodium thiosulfate for exactly 1 minute.[1]
-
Washing: Quickly wash the gel with three changes of 100 mL ultrapure water for 20 seconds each.[1]
-
Silver Incubation: Incubate the gel in 100 mL of 0.1% silver nitrate solution for 20 minutes at 4°C.[1]
-
Washing: Briefly wash the gel with two changes of 100 mL ultrapure water for 20 seconds each.[1]
-
Development: Develop the gel in 100 mL of Developing Solution until the desired band intensity is reached. If the developer turns yellow, replace it immediately.[1]
-
Stopping: Stop the reaction by adding 100 mL of 5% acetic acid and incubating for 5 minutes.[1]
-
Final Wash and Storage: Wash the gel with ultrapure water and store it in 1% acetic acid at 4°C.[1]
SYPRO Ruby Protein Gel Stain Protocol (Overnight)
This fluorescent stain offers high sensitivity and a broad linear dynamic range, making it ideal for quantitative analysis.
Materials:
-
Fixing Solution: 50% (v/v) methanol, 7% (v/v) acetic acid in deionized water.
-
SYPRO Ruby Protein Gel Stain: Ready-to-use solution.
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid in deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean, dedicated container with 100 mL of Fixing Solution. Agitate gently for 30 minutes. Repeat with a fresh 100 mL of Fixing Solution for another 30 minutes.
-
Staining: Decant the Fixing Solution and add 60 mL of SYPRO Ruby Protein Gel Stain. Protect the container from light and agitate gently overnight.
-
Washing: Decant the stain and wash the gel in 100 mL of Wash Solution for 30 minutes with gentle agitation.
-
Final Rinse: Rinse the gel with deionized water for 5-10 minutes before imaging.
-
Imaging: Image the gel on a fluorescence imager with appropriate excitation (e.g., UV or blue light) and emission filters.
Conclusion
The choice of protein staining method should be guided by the specific requirements of the experiment.
-
Coomassie Brilliant Blue R-250 is a cost-effective and simple method suitable for routine visualization of relatively abundant proteins.
-
Silver staining offers high sensitivity for detecting low-abundance proteins, but it is more complex, has a narrow linear range, and may not be compatible with mass spectrometry.
-
SYPRO Ruby provides high sensitivity, a wide linear dynamic range for accurate quantification, and is compatible with mass spectrometry, making it a superior choice for quantitative proteomics, albeit at a higher cost.
By considering the trade-offs between sensitivity, quantitative accuracy, time, and cost, researchers can select the most appropriate staining method to achieve their experimental goals.
References
A Comparative Guide to Validating Protein Purification with Dye-Ligand Chromatography
For researchers, scientists, and drug development professionals, the validation of protein purification is a critical step in ensuring the quality, efficacy, and safety of biological products. Dye-ligand chromatography has emerged as a powerful and versatile tool for this purpose. This guide provides an objective comparison of dye-ligand chromatography with other common protein purification validation methods, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate practical application.
Principles of Dye-Ligand Chromatography
Dye-ligand chromatography is a form of affinity chromatography where synthetic dyes are immobilized on a solid support matrix.[1] These dyes can mimic the structure of biological ligands, cofactors, or substrates, allowing them to selectively bind to a variety of proteins.[1] The interaction is typically based on a combination of electrostatic and hydrophobic interactions. This technique is valued for its high selectivity, stability, and cost-effectiveness, making it suitable for both laboratory-scale and large-scale protein purification.[2]
Comparison of Protein Purification Validation Methods
The choice of a purification validation method depends on several factors, including the properties of the target protein, the required level of purity, the scale of purification, and cost considerations. Below is a comparative overview of dye-ligand chromatography and other widely used techniques.
| Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Dye-Ligand Chromatography | Pseudo-affinity based on interactions with immobilized synthetic dyes.[1] | High (e.g., ~97% for albumin with Cibacron Blue F3GA).[3][4] | Moderate to High (e.g., 64-77% for various enzymes).[5][6] | Cost-effective, stable ligands, scalable, broad applicability.[2] | Lower specificity than true affinity chromatography, potential for dye leakage. |
| Affinity Chromatography (Specific Ligand) | Highly specific interaction between the protein and a biological ligand (e.g., antibody, substrate analog). | Very High | Variable, can be high | High specificity, often single-step purification. | High cost of ligands, potential for harsh elution conditions, ligand instability. |
| Ion-Exchange Chromatography (IEX) | Separation based on the net surface charge of the protein. | Moderate to High | High | High binding capacity, cost-effective, well-established protocols. | Purity may be lower than affinity methods, requires optimization of pH and salt concentration. |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic radius (size and shape) of the protein. | Moderate | High | Gentle, non-denaturing conditions, can be used for buffer exchange. | Low resolution, limited sample volume, not suitable for high concentration samples. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein. | Moderate to High | High | Can be used for proteins sensitive to low ionic strength, complementary to IEX. | Requires high salt concentrations for binding, which may affect protein stability. |
Experimental Data: Case Studies
To provide a clearer understanding of the performance of dye-ligand chromatography in comparison to other methods, here are some case studies with quantitative data.
Case Study 1: Purification of Lactate (B86563) Dehydrogenase (LDH)
A study on the purification of bovine heart lactate dehydrogenase (LDH) utilized a two-step process involving biomimetic dye affinity chromatography followed by ion-exchange chromatography.
| Purification Step | Fold Purification | Yield (%) | Specific Activity (U/mg) |
| Biomimetic Dye Affinity Chromatography | 25 | 64 | ~480 (after IEX) |
| DEAE-Agarose Ion-Exchange Chromatography | 1.4 | 78 | ~480 |
Data sourced from a study on biomimetic dye affinity chromatography for LDH purification.[6]
In a separate study, human erythrocyte LDH isoenzymes were purified using sequential ion-exchange and affinity chromatography (with an AMP analog as the ligand).
| LDH Isoenzyme | Purification Method | Fold Purification | Yield (%) |
| LD-1 | Ion-Exchange + Affinity | 4394 | 25 |
| LD-2 | Ion-Exchange + Affinity | 4385 | 40 |
| LD-3 | Ion-Exchange + Affinity | 7565 | 18 |
Data from a study on the purification of LDH isoenzymes from human erythrocytes.[7]
Case Study 2: Purification of Lysozyme (B549824)
The purification of lysozyme from egg white has been demonstrated using different dye-ligands immobilized on membranes.
| Dye-Ligand | Purity (%) | Recovery (%) |
| Procion Green H-4G (RG-5) | 92 | 77 |
| Procion Brown MX-5BR (RB-10) | 76 | 63 |
Data from a study on affinity membrane chromatography of lysozyme.[5]
Another study compared Reactive Blue 4 and Reactive Red 120 for lysozyme purification from egg white.
| Dye-Ligand | Purity (%) | Recovery (%) |
| Reactive Red 120 | 84 | 72 |
| Reactive Blue 4 | 21 | 16 |
Data from a study comparing Reactive Blue 4 and Reactive Red 120 for lysozyme purification.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are generalized protocols for the key chromatography techniques discussed.
Dye-Ligand Chromatography Protocol
-
Matrix Activation and Dye Immobilization: The solid support (e.g., agarose (B213101) beads) is activated, and the reactive dye is covalently coupled to the matrix.
-
Column Packing and Equilibration: The dye-ligand matrix is packed into a chromatography column and equilibrated with a binding buffer at a specific pH and ionic strength.
-
Sample Application: The crude or partially purified protein sample is loaded onto the column.
-
Washing: The column is washed with the binding buffer to remove unbound proteins and other contaminants.
-
Elution: The bound protein is eluted by changing the buffer conditions, such as increasing the ionic strength or pH, or by using a competitive ligand.
-
Regeneration: The column is washed with high and low pH buffers to remove any remaining bound molecules and prepare it for subsequent runs.
Affinity Chromatography (Specific Ligand) Protocol
-
Ligand Immobilization: The specific ligand (e.g., antibody, substrate analog) is covalently attached to a pre-activated chromatography matrix.
-
Column Packing and Equilibration: The affinity matrix is packed into a column and equilibrated with a binding buffer that promotes the specific protein-ligand interaction.
-
Sample Loading: The protein sample is applied to the column.
-
Washing: Unbound contaminants are washed from the column with the binding buffer.
-
Elution: The target protein is eluted by disrupting the specific interaction, often by changing the pH, using a high concentration of a competitive agent, or a denaturing agent.
-
Regeneration: The column is stripped of any remaining bound substances and re-equilibrated with the binding buffer.
Ion-Exchange Chromatography Protocol
-
Resin Selection and Equilibration: An appropriate ion-exchange resin (anion or cation exchanger) is selected based on the protein's isoelectric point (pI). The column is packed and equilibrated with a starting buffer at a pH that ensures the protein of interest binds to the resin.
-
Sample Application: The sample, in the same starting buffer, is loaded onto the column.
-
Washing: The column is washed with the starting buffer to remove unbound molecules.
-
Elution: The bound proteins are eluted by increasing the salt concentration of the buffer (gradient or step elution) or by changing the pH to alter the protein's net charge.
-
Regeneration: The column is washed with a high-salt buffer to remove all bound molecules and then re-equilibrated with the starting buffer.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for protein purification and validation using dye-ligand chromatography.
Caption: Logical comparison of protein purification validation methods.
References
- 1. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 2. Protein purification by dye-ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity membrane chromatography: relationship of dye-ligand type to surface polarity and their effect on lysozyme separation and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of lactate dehydrogenase isoenzymes one, two, and three from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Reactive Red 4
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals is paramount. This guide provides detailed procedural information for the proper disposal of Reactive Red 4 (CAS Number: 17681-50-4), ensuring operational safety and regulatory compliance.
Essential Safety and Handling Information
Before disposal, it is crucial to understand the hazards associated with this compound and the necessary safety precautions. This substance may cause sensitization by inhalation and skin contact.[1] High dust concentrations can irritate mucous membranes in the eyes and respiratory tract.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH/OSHA approved respirator, especially when dust is generated.[2]
-
Hand Protection: Wear plastic or rubber gloves.[1]
-
Eye Protection: Use safety goggles.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.
Handling and Storage:
-
Handle in a well-ventilated area or under a fume hood.[3]
-
Avoid generating dust.
-
Store in a dry, cool, and well-ventilated place in a tightly closed original container.[1][3]
-
Keep away from oxidizing and reducing agents, as they may destroy the color.[2]
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 17681-50-4[4][5] |
| Molecular Formula | C32H19ClN8Na4O14S4[4][5] |
| Molecular Weight | 995.21 g/mol [4] |
| Appearance | Red Powder[1] |
| Odor | Odorless[1] |
| Solubility in Water | Soluble[1] |
| Bulk Density | 500 Kg/m3[1] |
Step-by-Step Disposal Procedures
Proper disposal of this compound is essential to prevent environmental contamination and ensure workplace safety. The following workflow outlines the recommended disposal process.
Detailed Experimental Protocol for Disposal:
-
Preparation and Safety:
-
Before beginning the disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a respirator.
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Have spill containment materials readily available.
-
-
Handling Spills and Collecting Waste:
-
For small spills, carefully sweep up the solid material.[6] To minimize dust generation, you can dampen the material with moist sand before sweeping.[1]
-
Place the collected waste into a suitable, sealed, and clearly labeled container for disposal.[1][6]
-
Clean the spill area thoroughly with water and detergent.[1]
-
-
Final Disposal:
-
All waste materials must be disposed of in accordance with national and local regulations. It is imperative to consult these regulations before proceeding.
-
Recovered material and unwanted product should be disposed of by landfill or incineration at an authorized site.[1]
-
Do not mix this compound waste with other waste materials.
-
Handle uncleaned containers as you would the product itself.
-
First-Aid Measures
In case of accidental exposure to this compound, follow these first-aid procedures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] If irritation persists, seek medical advice.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][6]
By adhering to these safety protocols and disposal procedures, laboratory professionals can handle this compound responsibly, minimizing risks to themselves and the environment.
References
Safeguarding Your Laboratory: A Comprehensive Guide to Handling Reactive Red 4
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Reactive Red 4 (CAS No. 17681-50-4), a monochlorotriazine dye. Adherence to these operational and disposal plans will foster a secure laboratory environment and ensure the integrity of your research.
Immediate Safety and Handling Precautions
This compound is a red powder that can cause skin and eye irritation and may lead to sensitization upon inhalation.[1][2] It is crucial to handle this substance with care, utilizing appropriate personal protective equipment (PPE) and following established safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against dust particles and potential splashes of dye solution.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Use plastic or rubber gloves, such as nitrile or neoprene, to prevent skin contact.[2] Regularly inspect gloves for any signs of degradation. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing from dust and spills.[5] |
| Respiratory Protection | Dust Mask or Respirator | When handling the powder form, a NIOSH-approved respirator or dust mask is necessary to prevent inhalation of dust particles, which can cause respiratory irritation and sensitization.[2] Work should be conducted in a well-ventilated area or under a fume hood.[1] |
Occupational Exposure Limits
| Substance | Exposure Limit (8-hour TWA) | Source |
| Total Inhalable Dust | 10 mg/m³ | [5] |
| Total Respirable Dust | 5 mg/m³ | [5] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound will minimize the risk of accidents and ensure accurate experimental results.
Weighing and Preparation of Solutions:
-
Preparation : Before handling the dye, ensure the weighing area is clean and free of clutter. Confirm that the ventilation system or fume hood is operational.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : Carefully weigh the required amount of this compound powder in a designated, clean container. Avoid creating dust clouds by handling the powder gently.
-
Dissolving : To dissolve, create a paste of the dye powder with a small amount of lukewarm water before adding it to the larger volume of solvent. This helps to prevent clumping and ensures a homogenous solution.
-
Labeling : Clearly label all containers with the chemical name, concentration, date, and your initials.
-
Cleaning : Clean the weighing area and any utensils used immediately after preparation using a wet wipe or damp cloth to avoid the generation of airborne dust. Do not dry sweep spilled powder.
First Aid Measures
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Inhalation : If dust is inhaled, move the individual to a well-ventilated area for fresh air. If respiratory distress occurs, seek immediate medical attention.[2]
-
Skin Contact : Should the dye come into contact with skin, wash the affected area thoroughly with soap and water.[2]
-
Eye Contact : In case of eye contact, rinse with a copious stream of water for at least 15 minutes, holding the eyelids open. Seek medical advice if irritation persists.[2][3]
-
Ingestion : If swallowed, consult a medical professional immediately and provide them with the product's safety data sheet.[2]
Disposal Plan
Proper disposal of this compound and its solutions is essential to prevent environmental contamination and ensure regulatory compliance.
Solid Waste Disposal:
-
Collection : Sweep up any spilled solid material, taking care not to generate dust. Dampening the powder with a small amount of water can help with this.
-
Containment : Place the collected powder and any contaminated materials (e.g., paper towels, gloves) into a sealed, clearly labeled container for hazardous waste.
-
Disposal : Dispose of the sealed container through your institution's hazardous waste management program.
Liquid Waste Disposal:
-
Collection : Collect all aqueous waste containing this compound in a designated, leak-proof container that is clearly labeled.
-
Neutralization : Unexhausted fiber-reactive dye baths are typically basic. Before disposal, the pH should be neutralized by adding citric acid crystals incrementally until a neutral pH is achieved. Always check with your institution's environmental health and safety guidelines before neutralizing any chemical waste.
-
Disposal : Once neutralized, the solution should be disposed of according to your institution's hazardous waste procedures. Do not pour untreated dye solutions down the drain.
Emergency Spill Protocol
In the event of a spill, a swift and organized response is necessary to mitigate any potential hazards.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, using fume hoods if available.
-
Contain : For liquid spills, create a dike around the spill using an absorbent material like sand or vermiculite.
-
Clean-up :
-
For solid spills : Gently sweep up the powder, minimizing dust generation. A vacuum cleaner with a HEPA filter can also be used.
-
For liquid spills : Use an absorbent material to soak up the spill.
-
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Place all contaminated materials, including PPE, into a sealed bag for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
